molecular formula C11H12O5 B1584342 2-(4-Methoxyphenyl)succinic acid CAS No. 6331-59-5

2-(4-Methoxyphenyl)succinic acid

Cat. No.: B1584342
CAS No.: 6331-59-5
M. Wt: 224.21 g/mol
InChI Key: SPOXAJHVFXSERN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)succinic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXAJHVFXSERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284581
Record name 2-(4-Methoxyphenyl)succinic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6331-59-5
Record name 2-(4-Methoxyphenyl)butanedioic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37769
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Record name 6331-59-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)succinic acid
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methoxyphenyl)succinic Acid

This compound, also known as p-anisyl succinic acid, is an aromatic dicarboxylic acid that has garnered significant interest across multiple scientific disciplines.[1] Its unique molecular architecture, featuring a succinic acid moiety attached to a methoxy-substituted phenyl group, imparts a combination of reactivity and solubility that makes it a highly valuable intermediate.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and data. As a bifunctional molecule, it serves as a foundational component in the synthesis of complex pharmaceuticals, advanced polymers, and specialized agrochemicals.[1][3]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective application. This compound is typically an off-white to white powder under standard conditions.[1] The presence of the polar methoxy group and two carboxylic acid functions enhances its solubility and reactivity compared to unsubstituted analogs.[1][2]

Structural and Molecular Identity

The identity of this compound is defined by its molecular structure and associated identifiers.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Identifiers and Properties

Property Value Source(s)
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid [4]
CAS Number 6331-59-5 [1][3][4][5][6][7]
Molecular Formula C₁₁H₁₂O₅ [1][4][5]
Molecular Weight 224.21 g/mol [1][4][6][8]
Appearance Off-white to white powder [1]
Boiling Point 355.9 °C at 760 mmHg [5]
Density 1.324 g/cm³ [5]
Flash Point 137 °C [5]
XLogP3 0.9 [4][5]
Hydrogen Bond Donors 2 [5]

| Hydrogen Bond Acceptors | 5 |[5] |

Synthesis and Spectroscopic Characterization

As a crucial intermediate, understanding the synthesis and analytical characterization of this compound is essential for quality control and experimental design.

General Synthesis Pathway

While various specific synthetic routes exist, a common conceptual approach involves the conjugate addition of a p-methoxyphenyl derivative to a four-carbon electrophile. A plausible method is the Michael addition of a 4-methoxyphenylacetate enolate to an acrylate derivative, followed by hydrolysis. This approach provides a reliable framework for obtaining the target compound.

G Reactants Reactants: - Methyl (4-methoxyphenyl)acetate - Methyl acrylate - Base (e.g., NaOMe) Step1 Step 1: Michael Addition Formation of the diester intermediate in a suitable solvent (e.g., Methanol). The base generates the nucleophilic enolate. Reactants->Step1 Intermediate Intermediate: Dimethyl 2-(4-methoxyphenyl)succinate Step1->Intermediate Step2 Step 2: Hydrolysis Saponification of the diester using a strong base (e.g., NaOH or KOH), followed by acidic workup (e.g., HCl). Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification: Recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield the pure product. Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on standard organic synthesis techniques.

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl (4-methoxyphenyl)acetate in anhydrous methanol.

  • Michael Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium methoxide in methanol dropwise over 30 minutes. Causality: This dropwise addition at low temperature controls the exothermic reaction and prevents side reactions. After the addition, add methyl acrylate dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the starting material is consumed, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-4 hours to ensure complete saponification of both ester groups.

  • Acidification & Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Carefully acidify the solution by adding concentrated hydrochloric acid until the pH is ~1-2. A precipitate of this compound will form. Self-Validation: The formation of a precipitate upon acidification confirms the successful conversion of the water-soluble disodium salt to the less soluble dicarboxylic acid.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an appropriate solvent to yield the final product.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.[9]

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals: a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a set of signals in the aromatic region (typically two doublets, an AA'BB' system, between 6.8 and 7.2 ppm), and a series of multiplets in the aliphatic region (2.5-4.0 ppm) corresponding to the three protons of the succinic acid backbone.

  • ¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon (~55 ppm), aliphatic carbons (~35-45 ppm), aromatic carbons (114-160 ppm), and two distinct carbonyl carbons for the carboxylic acids (>170 ppm).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyls (~1700 cm⁻¹), C-O stretching for the ether and acid groups (1200-1300 cm⁻¹), and peaks corresponding to aromatic C=C bonds and C-H stretches.[4]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related peaks like [M+H]⁺ depending on the ionization method. Fragmentation patterns would likely involve the loss of water, CO₂, and cleavage of the succinic acid chain.[4]

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactive centers: the two carboxylic acid groups and the electron-rich aromatic ring. This makes it a versatile precursor in various fields.

Reactivity Main This compound COOH1 Main->COOH1 COOH2 Main->COOH2 Aromatic Main->Aromatic Polymer Polycondensation Reactions Main->Polymer Ester Esterification / Amide Formation COOH1->Ester Anhydride Cyclization (Anhydride formation) COOH2->Anhydride EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Aromatic->EAS

Caption: Key reactive sites and potential transformations of the molecule.

Pharmaceutical and Drug Development

This compound is a significant building block in pharmaceutical synthesis.[3]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][3] The succinic acid moiety can be cyclized to form succinimide rings or other heterocyclic systems common in medicinal chemistry.

  • Scaffold for New Chemical Entities: The structure provides a rigid scaffold that can be functionalized at the carboxylic acid groups or the aromatic ring to create libraries of new compounds for drug screening.

  • Relation to Succinic Acid in Pharma: Generally, the succinate salt form of basic drugs can offer enhanced pharmacokinetic profiles, improving solubility and stability.[10] While this molecule is an intermediate, its core succinic acid structure is a well-established component in drug formulation.[10]

Polymer Chemistry

The presence of two carboxylic acid groups makes this compound an excellent monomer for polycondensation reactions.

  • Polyester and Polyamide Synthesis: It can be reacted with diols or diamines to form polyesters and polyamides, respectively.

  • Property Modification: When incorporated into polymer matrices, it can improve mechanical properties and thermal stability.[1][2] The rigid aromatic group adds stiffness to the polymer backbone, while the methoxy group can influence intermolecular interactions.

Other Industrial Applications
  • Agrochemicals: The molecule is used in the formulation of more effective herbicides and pesticides.[1][3]

  • Electrochemical Catalyst: It has been described as a stable electrochemical catalyst with high selectivity for the synthesis of alkenes, functioning as a strong Lewis acid.[8]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[4][6] It may cause skin irritation, serious eye damage, and respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood. For storage, it should be kept in a cool, dry place, with some suppliers recommending temperatures between 0-8 °C.[1][2]

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, combined with multiple reactive sites, make it a cornerstone for synthesis in pharmaceuticals, polymer science, and agrochemicals. The ability to systematically modify its structure at either the carboxylic acid functions or the aromatic ring provides chemists with a powerful tool for developing novel molecules with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research and industrial applications.

References

  • This compound. LookChem. [Link]
  • 2-(4-METHOXYBENZYL)SUCCINIC ACID. Chemsrc. [Link]
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  • This compound. Barcelona Fine Chemicals. [Link]
  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
  • Succinic acid, dec-2-yl 4-methoxyphenyl ester. SpectraBase. [Link]
  • This compound (C11H12O5). PubChemLite. [Link]
  • Succinic acid, 2-chloro-6-fluorophenyl 4-fluoro-2-methoxyphenyl ester. NIST WebBook. [Link]
  • Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formul
  • Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester.
  • Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. MDPI. [Link]
  • Pharmacokinetic study on the interaction between succinic acid and irbesartan in rats and its potential mechanism.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

Sources

Introduction: The Significance of the Arylsuccinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)succinic Acid (CAS: 6331-59-5)

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile chiral building block pivotal in pharmaceutical and materials science research. The document elucidates its core physicochemical properties, details a robust synthetic methodology via the Stobbe condensation with mechanistic insights, and outlines modern analytical techniques for its characterization and enantiomeric separation. Emphasis is placed on its application as a key intermediate in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable effective utilization of this important scaffold.

Aryl-substituted succinic acids are a privileged structural motif in medicinal chemistry. The combination of a lipophilic aromatic ring, a chiral center, and two carboxylic acid moieties provides a versatile framework for interacting with biological targets. The carboxylic acid groups can engage in hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets, while the aromatic substituent allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetics through modification.

This compound, also known as p-anisylsuccinic acid, is a prominent member of this class. The presence of the 4-methoxy group enhances its reactivity and solubility compared to its unsubstituted phenyl analogue.[1] It serves as a crucial intermediate in the synthesis of complex molecules, most notably in the development of anti-inflammatory and analgesic drugs.[1][2] Understanding its synthesis, stereochemistry, and reactivity is therefore essential for scientists leveraging this scaffold for new chemical entity (NCE) development.

Physicochemical and Structural Properties

A summary of the key computed and reported properties of this compound is provided below. These properties are essential for planning reactions, purification, and formulation.

PropertyValueSource
CAS Number 6331-59-5N/A
Molecular Formula C₁₁H₁₂O₅[3]
Molecular Weight 224.21 g/mol [3]
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid[2]
Appearance White to off-white solid (typical)N/A
Boiling Point 355.9 °C at 760 mmHg (Predicted)N/A
Density 1.324 g/cm³ (Predicted)N/A
XLogP3 0.9 (Predicted)N/A
SMILES COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O[2]
InChIKey SPOXAJHVFXSERN-UHFFFAOYSA-N[2]

Synthesis: The Stobbe Condensation

The most reliable and widely applied method for synthesizing 2-arylsuccinic acids is the Stobbe condensation.[4] This reaction forms a carbon-carbon bond between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a dialkyl succinate, driven by a strong base.[5]

Reaction Mechanism

The Stobbe condensation is distinct from other carbonyl condensations like the Claisen or Aldol reactions. Its mechanism proceeds through a crucial γ-lactone intermediate, which ensures the reaction is generally irreversible and high-yielding.[6]

The key steps are:

  • Enolate Formation: A strong base, such as potassium tert-butoxide (t-BuOK), abstracts an α-proton from diethyl succinate to form a nucleophilic enolate.

  • Aldol-type Addition: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

  • Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking one of the ester carbonyls to form a five-membered γ-lactone ring and displacing an ethoxide ion. This step is the hallmark of the Stobbe mechanism.

  • Ring Opening: The displaced ethoxide (or another base molecule) abstracts the proton alpha to the remaining ester group. The subsequent electronic rearrangement opens the lactone ring to form a stable carboxylate salt of an alkylidene succinic acid half-ester.

  • Hydrolysis & Reduction: The initial product is an unsaturated half-ester. Subsequent saponification (hydrolysis) with aqueous base followed by acidification yields the unsaturated diacid. This intermediate is then typically reduced (e.g., via catalytic hydrogenation) to afford the final saturated product, this compound.

Stobbe_Mechanism Figure 1: Stobbe Condensation Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 Diethyl Succinate I1 Succinate Enolate R1->I1 Deprotonation R2 4-Methoxybenzaldehyde I2 Alkoxide Adduct R2->I2 C-C Bond Formation Base Base (t-BuOK) Base->R1 I1->I2 C-C Bond Formation I3 γ-Lactone Intermediate I2->I3 Intramolecular Cyclization (Lactonization) I4 Unsaturated Half-Ester I3->I4 Base-mediated Ring Opening P1 Unsaturated Diacid I4->P1 Saponification & Acidification P2 This compound P1->P2 Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Figure 1: Stobbe Condensation Mechanism

Experimental Protocol

A detailed, two-step protocol for the synthesis of this compound is provided in the Protocols section at the end of this document.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

    • Aromatic Protons: A characteristic AA'BB' (or two distinct doublets) pattern between δ 6.8-7.3 ppm, integrating to 4H. The protons ortho to the methoxy group will be upfield compared to those ortho to the succinic acid moiety.

    • Methine Proton (-CH): A triplet or doublet of doublets around δ 3.8-4.2 ppm (1H), coupled to the adjacent methylene protons.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm, integrating to 3H.

    • Methylene Protons (-CH₂): Two diastereotopic protons that will appear as a complex multiplet (or two distinct doublets of doublets) between δ 2.6-3.0 ppm (2H).

    • Carboxylic Acid Protons (-COOH): Two broad singlets, typically above δ 10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum complements the ¹H NMR data.

    • Carboxyl Carbons: Two signals in the δ 170-180 ppm range.

    • Aromatic Carbons: Six signals in the δ 114-160 ppm range. The carbon bearing the methoxy group (C-O) will be the most downfield (around δ 158-160 ppm).

    • Methoxy Carbon: A signal around δ 55 ppm.

    • Methine Carbon: A signal around δ 45-50 ppm.

    • Methylene Carbon: A signal around δ 35-40 ppm.

Expected ¹³C NMR Chemical Shifts
Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acids)170 - 180
C-O (Aromatic)158 - 160
C-H (Aromatic)114 - 130
C-C (Aromatic, Quaternary)130 - 135
-OCH₃~55
-CH (Chiral Center)45 - 50
-CH₂-35 - 40
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of this compound. A typical analysis uses a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. The methoxyphenyl group provides a strong chromophore for UV detection, typically at 254 nm or 280 nm. A detailed analytical HPLC protocol is available in the Protocols section.

Chirality and Enantioselective Separation

This compound possesses a stereogenic center at the C2 position of the succinic acid backbone. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-(4-Methoxyphenyl)succinic acid. In drug development, it is crucial to separate and evaluate individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

Strategies for Enantiomeric Resolution

The synthesis described above produces a racemic mixture. Resolution into individual enantiomers can be achieved through two primary strategies.

Chiral_Resolution_Workflow Figure 2: Chiral Resolution Workflow cluster_methods Resolution Methods cluster_hplc Chiral HPLC Details cluster_salt Salt Formation Details start Racemic this compound method1 Preparative Chiral HPLC start->method1 method2 Diastereomeric Salt Formation start->method2 hplc_step1 Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) method1->hplc_step1 salt_step1 Select Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) method2->salt_step1 hplc_step2 Develop Separation Method hplc_step1->hplc_step2 hplc_step3 Inject Racemate & Collect Fractions hplc_step2->hplc_step3 end_R (R)-Enantiomer hplc_step3->end_R Separated Fractions end_S (S)-Enantiomer hplc_step3->end_S Separated Fractions salt_step2 Form Diastereomeric Salts salt_step1->salt_step2 salt_step3 Fractional Crystallization salt_step2->salt_step3 salt_step4 Liberate Enantiomer with Acid salt_step3->salt_step4 salt_step4->end_R Isolated Enantiomers salt_step4->end_S Isolated Enantiomers

Caption: Figure 2: Chiral Resolution Workflow

  • Preparative Chiral HPLC: This is a direct and highly effective method. The racemic mixture is injected onto a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are particularly effective for resolving acidic compounds like this one.[9] The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection.

  • Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine.[10] This reaction forms a pair of diastereomeric salts ((R)-acid/(R)-base and (S)-acid/(R)-base). Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral base is removed by acidification, yielding the enantiomerically pure acid.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic precursor.[2] Its structure is embedded within several biologically active molecules.

Scaffold for Anti-Inflammatory Agents

Many potent NSAIDs are arylalkanoic acids (e.g., Ibuprofen, Naproxen). The 2-arylsuccinic acid structure can be considered a dicarboxylic analogue of these drugs. The two carboxylic acid groups provide additional points for modification or interaction with target enzymes like cyclooxygenases (COX-1 and COX-2).[11] Derivatives of this scaffold have been explored for their potential to inhibit inflammatory mediators.[12][13] For example, one of the carboxylic acid groups can be converted into an amide or ester, while the other is maintained for target binding, creating a diverse library of potential drug candidates.

Use in Metabolic and Biochemical Research

Succinic acid is a key intermediate in the citric acid cycle (TCA cycle).[14] Substituted succinic acids can be used as chemical probes to study the enzymes involved in this pathway or as adjuvants that affect bacterial metabolism.[14] While the direct biological activity of this compound is not extensively documented, its structural similarity to metabolic intermediates makes it a candidate for investigating metabolic pathway modulation.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis via Stobbe Condensation

Part A: Condensation and Hydrolysis

  • Setup: Equip a dry 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents: Add 150 mL of anhydrous tert-butanol to the flask. Carefully add potassium metal (4.3 g, 0.11 mol) in small pieces to generate potassium tert-butoxide in situ.

  • Enolate Formation: To the warm solution of potassium tert-butoxide, add a mixture of 4-methoxybenzaldehyde (13.6 g, 0.10 mol) and diethyl succinate (21.0 g, 0.12 mol) dropwise over 30 minutes with stirring.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. A thick precipitate will form.

  • Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Add 100 mL of water and 10 g of potassium hydroxide. Reflux the mixture for an additional 2 hours to hydrolyze the ester groups.

  • Workup: Cool the mixture and transfer it to a separatory funnel. Wash with 50 mL of diethyl ether to remove any non-acidic impurities; discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. The unsaturated diacid will precipitate.

  • Isolation: Collect the crude solid by vacuum filtration, wash with cold water, and dry.

Part B: Catalytic Hydrogenation

  • Setup: Place the crude unsaturated diacid from Part A into a 500 mL hydrogenation flask (or a suitable pressure vessel). Add 200 mL of ethanol.

  • Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas, then pressurize to 50 psi (approx. 3.4 atm). Shake or stir the reaction at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Filtration: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid is this compound. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the pure product.

Protocol 2: Purity Analysis by Reversed-Phase HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. It is classified as an irritant that can cause skin irritation and serious eye damage. [N/A] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust. Store in a cool, dry place away from incompatible materials.

References

  • Wikipedia. (2023). Stobbe condensation. In Wikipedia.
  • Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Unacademy.
  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73. [Link]
  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254).
  • PubChemLite. (n.d.). This compound (C11H12O5).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
  • Chemical Synthesis. (2025). This compound.
  • Chen, Y., et al. (2021). Crystal Structures of Novel Phenyl Fulgides. MDPI.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
  • Asano, K. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Thesis.
  • Shulga, D. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 76(8), 943-950.
  • Lee, E. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. European Journal of Pharmacology, 658(2-3), 234-242. [Link]
  • Motawi, A. M., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 115, 105217. [Link]
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Succinic acid, dec-2-yl 4-methoxyphenyl ester.
  • Almasirad, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. DARU Journal of Pharmaceutical Sciences, 22(1), 23.
  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI.
  • Silva, I. C., et al. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. International Journal of Molecular Sciences, 25(1), 548. [Link]
  • Sunshine, A., & Olson, N. Z. (1991). U.S. Patent No. 4,985,459. U.S.
  • Patil, S. B., et al. (2012). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 2(11), 38-40.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid.
  • ResearchGate. (2025). (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

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An In-depth Technical Guide to 2-(4-methoxyphenyl)butanedioic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methoxyphenyl)butanedioic acid, also known as 2-(4-methoxyphenyl)succinic acid, is a dicarboxylic acid derivative featuring a methoxy-substituted phenyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the potential applications of this compound and its derivatives in drug discovery, with a focus on anticancer and antioxidant activities, supported by an examination of the plausible mechanisms of action for related structures.

Introduction

Substituted butanedioic (succinic) acid derivatives are pivotal building blocks in medicinal chemistry. The introduction of an aryl group, such as the 4-methoxyphenyl moiety, significantly influences the molecule's physicochemical properties, including lipophilicity and its potential for specific interactions with biological targets. The methoxy group, in particular, can enhance metabolic stability and modulate electronic properties, making 2-(4-methoxyphenyl)butanedioic acid an attractive scaffold for the synthesis of more complex molecules with potential therapeutic value. Its applications span from being a key intermediate in the synthesis of anti-inflammatory and analgesic drugs to its use in polymer and agricultural chemistry.[1] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Chemical and Physical Properties

The key physicochemical properties of 2-(4-methoxyphenyl)butanedioic acid are summarized in the table below. These computed values provide a basis for predicting its behavior in various experimental settings.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid[2]
Synonyms This compound, p-Anisyl succinic acid[2]
CAS Number 6331-59-5[2]
Molecular Formula C₁₁H₁₂O₅[2]
Molecular Weight 224.21 g/mol [2]
Melting Point 194-195 °C
Predicted XLogP3 0.9[2]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Predicted pKa (strongest acidic) ~3.9 (Predicted)
Predicted Water Solubility Moderately soluble (Predicted)
Spectroscopic Characterization

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and succinic acid backbone protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a para-substituted benzene ring.

  • Methine Proton: A triplet or doublet of doublets around δ 3.5-4.0 ppm for the proton on the carbon bearing the phenyl group.

  • Methylene Protons: A set of diastereotopic protons on the succinic acid backbone, likely appearing as a multiplet between δ 2.5-3.0 ppm.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

  • Carboxylic Acid Protons: Two broad singlets in the downfield region (δ 10-12 ppm), which may be exchangeable with D₂O.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbons: Two signals in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ 114-160 ppm), with the carbon attached to the methoxy group being the most downfield.

  • Methine Carbon: A signal around δ 45-55 ppm.

  • Methylene Carbon: A signal around δ 35-45 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the ether and carboxylic acid C-O bonds.

Synthesis of 2-(4-methoxyphenyl)butanedioic Acid

The synthesis of 2-(4-methoxyphenyl)butanedioic acid can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is reliable and scalable for laboratory purposes.

Synthesis Pathway Overview

Synthesis_Pathway Anisole Anisole Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Intermediate AlCl₃ (Friedel-Crafts Acylation) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct 2-(4-methoxyphenyl)butanedioic acid Intermediate->FinalProduct Zn(Hg), HCl (Clemmensen Reduction) Anticancer_Mechanism cluster_0 Potential Anticancer Mechanisms of Methoxyphenyl Derivatives Methoxyphenyl_Compound Methoxyphenyl-containing Compound Target_Proteins Target Proteins (e.g., Kinases, Tubulin) Methoxyphenyl_Compound->Target_Proteins Binding Signaling_Pathways Disruption of Signaling Pathways (e.g., PI3K/Akt, MAPK) Target_Proteins->Signaling_Pathways Inhibition Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest

Sources

A Technical Guide to 2-(4-Methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of 2-(4-methoxyphenyl)succinic acid, a versatile dicarboxylic acid derivative. It serves as a crucial intermediate in numerous fields, from pharmaceutical development to polymer science. This document will detail its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, discuss its key applications, and provide essential safety and handling protocols for laboratory and industrial settings.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-methoxyphenyl)butanedioic acid, is an aromatic compound characterized by a succinic acid moiety attached to a methoxy-substituted phenyl group.[1] This structure imparts a unique combination of reactivity and solubility, making it a valuable building block in organic synthesis.[2][3]

The molecular formula of the compound is C11H12O5, and it has a molecular weight of approximately 224.21 g/mol .[1][2][4][5] A comprehensive summary of its properties is presented below.

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary Table
PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid[1]
Molecular Formula C11H12O5[1][2][4]
Molecular Weight 224.21 g/mol [1][2][6]
CAS Number 6331-59-5[1][2][4]
Appearance Off-white to white powder[2]
Boiling Point 355.9 °C at 760 mmHg[4]
Flash Point 137 °C[4]
Density 1.324 g/cm³[4]
SMILES COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O[1][4]
InChIKey SPOXAJHVFXSERN-UHFFFAOYSA-N[1]
XLogP3 0.9[1][4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 5[4]

Synthesis and Mechanistic Insights

A common and efficient method for synthesizing aryl-substituted succinic acids is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. For this compound, this involves reacting p-anisaldehyde with diethyl succinate.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon of the diethyl succinate, forming a carbanion. This nucleophile is necessary to initiate the attack on the electrophilic carbonyl carbon of p-anisaldehyde.

  • Solvent: Anhydrous solvents like ethanol or tert-butanol are used to prevent quenching the strong base and to effectively solvate the reactants.

  • Hydrolysis: The reaction initially forms an ester intermediate. A subsequent hydrolysis step, typically using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification, is essential to convert the ester groups into the final dicarboxylic acid.

Experimental Protocol: Stobbe Condensation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (N2 or Ar) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add a mixture of p-anisaldehyde and diethyl succinate dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Saponification: After cooling, pour the reaction mixture into water. Wash with diethyl ether to remove any unreacted aldehyde. The aqueous layer, containing the ester product, is then heated with aqueous sodium hydroxide to saponify the ester.

  • Acidification and Isolation: Cool the basic solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Synthesis Workflow Diagram

G Reactants p-Anisaldehyde + Diethyl Succinate Condensation Stobbe Condensation (Reflux) Reactants->Condensation Base NaOEt / EtOH Base->Condensation Intermediate Ester Intermediate Condensation->Intermediate Saponification Saponification & Acidification Intermediate->Saponification Hydrolysis 1. NaOH (aq), Δ 2. HCl (aq) Hydrolysis->Saponification Product Crude Product (Precipitate) Saponification->Product Purification Recrystallization Product->Purification Final Pure 2-(4-Methoxyphenyl) succinic acid Purification->Final

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

The bifunctional nature of this compound makes it a highly valuable intermediate in several industrial and research sectors.[2][3]

  • Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceutical agents.[7] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[2][7]

  • Polymer Chemistry: The compound can be used as a monomer or a modifying agent in polymer synthesis.[7] Its incorporation into polymer chains can enhance properties such as thermal stability, mechanical strength, and adhesion, finding use in advanced coatings, adhesives, and plastics.[2][3]

  • Organic Synthesis: Researchers employ it as a precursor for creating more complex molecules, enabling the exploration of novel chemical pathways and reactions.[2][7]

  • Agricultural Chemistry: It serves as an intermediate in the formulation of agrochemicals, contributing to the development of more effective and targeted herbicides and pesticides.[2][7]

  • Biochemical Research: The molecule is utilized in studies of metabolic pathways and enzyme interactions, offering insights into biological processes.[7]

Application Areas Diagram

G Core 2-(4-Methoxyphenyl) succinic Acid Pharma Pharmaceuticals (Anti-inflammatories) Core->Pharma Polymer Polymer Chemistry (Coatings, Adhesives) Core->Polymer Agro Agrochemicals (Herbicides, Pesticides) Core->Agro Organic Organic Synthesis (Complex Molecules) Core->Organic

Caption: Major application areas for this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety when working with this compound.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][6]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1][6]

The signal word for this chemical is "Danger".[1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]

  • Avoid generating dust.[8]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.[8]

  • In case of contact, rinse the affected area thoroughly with water. For eye contact, flush gently with water for 15-20 minutes and seek immediate medical attention.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[8]

  • Recommended storage temperature is between 0-8 °C.[2]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its defined molecular structure and weight, coupled with its versatile reactivity, establish it as a cornerstone intermediate in diverse chemical applications. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for professionals leveraging this molecule for innovation in drug discovery, materials science, and beyond.

References

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  • This compound. LookChem. [Link]
  • 2-(4-METHOXYBENZYL)SUCCINIC ACID | CAS#:956-41-2. Chemsrc. [Link]
  • This compound - 6331-59-5. Molbase. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)succinic acid, a dicarboxylic acid featuring a methoxy-substituted phenyl group, is a valuable building block in the synthesis of a variety of organic molecules.[1][2] Its structural motif is of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. The two principal strategies discussed are the Stobbe condensation and the Friedel-Crafts acylation, each offering distinct advantages and considerations for the synthetic chemist.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
IUPAC Name2-(4-methoxyphenyl)butanedioic acid
AppearanceOff-white to white powder
CAS Number6331-59-5

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary and well-established synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Route 1: The Stobbe Condensation Pathway

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a dialkyl succinate in the presence of a strong base.[1][2][3] This method is particularly effective for the synthesis of alkylidene succinic acids and their derivatives.[4]

Core Logic: This pathway commences with the base-catalyzed condensation of 4-methoxybenzaldehyde (anisaldehyde) with a dialkyl succinate, such as diethyl succinate. The resulting unsaturated half-ester undergoes catalytic hydrogenation to saturate the carbon-carbon double bond, followed by saponification to yield the final dicarboxylic acid.

Mechanism of the Stobbe Condensation:

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically sodium ethoxide or potassium tert-butoxide, abstracts an α-hydrogen from the diethyl succinate to form a resonance-stabilized enolate.[5]

  • Aldol-Type Addition: The nucleophilic enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.[5]

  • Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.[5]

  • Ring Opening: The lactone ring is opened by the base to form a stable carboxylate salt, which provides the thermodynamic driving force for the reaction.[5]

  • Protonation: Acidic workup protonates the carboxylate to yield the unsaturated half-ester.

Experimental Workflow for the Stobbe Condensation Pathway

Stobbe_Workflow cluster_step1 Stobbe Condensation cluster_step2 Catalytic Hydrogenation cluster_step3 Saponification start 4-Methoxybenzaldehyde + Diethyl Succinate reagents1 Base (e.g., NaOEt) in Anhydrous Ethanol start->reagents1 1. product1 Unsaturated Half-Ester reagents1->product1 reagents2 H₂ / Pd-C product1->reagents2 2. product2 Saturated Half-Ester reagents2->product2 reagents3 1. NaOH (aq), Heat 2. H₃O⁺ product2->reagents3 3. final_product This compound reagents3->final_product

Caption: Workflow for the synthesis of this compound via the Stobbe Condensation.

Detailed Experimental Protocol: Stobbe Condensation of 4-Methoxybenzaldehyde and Diethyl Succinate

  • Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding sodium metal (5.75 g) to anhydrous methanol (450 mL) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: A mixture of 4-methoxybenzaldehyde (136 g) and dimethyl succinate (160 g) is added gradually to the refluxing sodium methoxide solution over 30 minutes.[6]

  • Reflux: The reaction mixture is stirred and refluxed for an additional 2.5 hours.

  • Workup: Water (500 mL) is carefully added, and methanol is distilled off. The aqueous solution is extracted with ether to remove any unreacted starting materials. The alkaline aqueous phase is then slowly added to an excess of ice-cold hydrochloric acid to precipitate the crude p-methoxyphenylitaconic acid. The precipitate is collected by filtration and recrystallized from aqueous ethanol.

  • Catalytic Hydrogenation: The resulting unsaturated acid (or its corresponding half-ester) is dissolved in a suitable solvent (e.g., dioxane containing perchloric acid) and hydrogenated at room temperature over a 10% palladium on carbon catalyst until the theoretical amount of hydrogen is absorbed.[6]

  • Saponification and Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting saturated half-ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After cooling, the solution is acidified with hydrochloric acid to precipitate this compound. The product is collected by filtration, washed with cold water, and dried.

Route 2: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[7][8]

Core Logic: This approach utilizes the Friedel-Crafts acylation of anisole with succinic anhydride, catalyzed by aluminum chloride, to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. The carbonyl group of this keto-acid is then reduced to a methylene group to afford the final product.

Mechanism of the Friedel-Crafts Acylation:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, leading to the formation of a highly electrophilic acylium ion.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion, preferentially at the para position due to the ortho, para-directing effect of the methoxy group, forming a resonance-stabilized carbocation intermediate (sigma complex).[11]

  • Rearomatization: A proton is lost from the carbocation, restoring the aromaticity of the ring and yielding the 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Experimental Workflow for the Friedel-Crafts Acylation Pathway

FC_Workflow cluster_fc_step1 Friedel-Crafts Acylation cluster_fc_step2 Ketone Reduction fc_start Anisole + Succinic Anhydride fc_reagents1 AlCl₃ fc_start->fc_reagents1 1. fc_product1 4-(4-Methoxyphenyl)-4-oxobutanoic Acid fc_reagents1->fc_product1 fc_reagents2 Reduction Method (e.g., Clemmensen or Wolff-Kishner) fc_product1->fc_reagents2 2. fc_final_product This compound fc_reagents2->fc_final_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Reduction of the Keto Group:

The conversion of the keto-acid intermediate to the final product requires the reduction of the carbonyl group. Two classical methods are well-suited for this transformation:

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones.[12][13] The substrate must be stable to strongly acidic conditions.[14]

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.[15][16] It is suitable for substrates that are sensitive to acid but stable in the presence of a strong base.[17] The Huang-Minlon modification, which involves distilling off water and excess hydrazine to increase the reaction temperature, can significantly reduce reaction times and improve yields.[16]

Detailed Experimental Protocol: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

  • Reaction Setup: In a fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar and grind the mixture for one minute.[7]

  • Addition of Anisole: Add anisole (0.01 mole) to the reaction mixture and continue grinding. The reaction is often initiated by the heat generated from grinding.

  • Reaction Progression: The mixture will typically become a paste and may change color. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, carefully add crushed ice to the mixture, followed by the addition of concentrated hydrochloric acid.

  • Isolation: The precipitated solid, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent.

Detailed Experimental Protocol: Wolff-Kishner Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic Acid (Huang-Minlon Modification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the keto-acid in diethylene glycol.

  • Addition of Reagents: Add potassium hydroxide pellets and hydrazine hydrate (85% solution in water).[15]

  • Hydrazone Formation: Heat the mixture to reflux to form the hydrazone.

  • Reduction: After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine, allowing the temperature to rise to around 200°C.[16] Maintain this temperature until the evolution of nitrogen gas ceases.

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the this compound. Collect the product by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Routes

FeatureStobbe CondensationFriedel-Crafts Acylation
Starting Materials 4-Methoxybenzaldehyde, Dialkyl SuccinateAnisole, Succinic Anhydride
Key Reagents Strong base (e.g., NaOEt, KOt-Bu), H₂/Pd-CLewis acid (AlCl₃), Reducing agent (Zn(Hg)/HCl or N₂H₄/KOH)
Intermediates Unsaturated half-ester, Saturated half-ester4-(4-Methoxyphenyl)-4-oxobutanoic acid
Advantages Good yields, well-established procedure.Utilizes readily available starting materials.
Disadvantages Requires a catalytic hydrogenation step which can be time-consuming and requires specialized equipment. The use of strong bases requires anhydrous conditions.The Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. The subsequent reduction step involves harsh conditions (either strongly acidic or strongly basic at high temperatures).

Conclusion

Both the Stobbe condensation and the Friedel-Crafts acylation represent viable and effective pathways for the synthesis of this compound. The Stobbe condensation offers a direct route to a precursor that can be readily converted to the target molecule through hydrogenation and saponification. The Friedel-Crafts acylation, followed by a robust reduction of the resulting keto-acid, provides an alternative approach using different starting materials. The ultimate choice of synthetic strategy will be guided by the specific needs of the laboratory, including the availability and cost of reagents, the scale of the synthesis, and the compatibility of the reaction conditions with other functional groups in more complex applications. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently select and execute the most appropriate synthesis for their objectives.

References

  • Chemistry Stack Exchange. (2018). Reaction of anisole and succinic anhydride in presence of aluminium chloride.
  • Chemtube3d. (n.d.). Friedel-Crafts Acylation.
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  • Wikipedia. (n.d.). Clemmensen reduction.
  • Journal of the American Chemical Society. (1946). A Simple Modification of the Wolff-Kishner Reduction.
  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
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  • Organic Reactions. (n.d.). The Stobbe Condensation.
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  • Annamalai University. (n.d.). CLEMMENSEN REDUCTION.
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p-Anisyl succinic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of p-Anisyl Succinic Acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of p-Anisyl Succinic Acid. While direct empirical data for this specific molecule is sparse, this document synthesizes foundational principles from its constituent moieties—succinic acid and p-anisic acid—to establish a robust predictive and experimental approach. It details step-by-step protocols for solubility determination across various conditions and outlines a complete forced degradation study compliant with industry standards. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for other novel chemical entities.

Introduction and Molecular Profile

p-Anisyl succinic acid, structurally defined as 2-(4-methoxyphenyl)succinic acid, is a dicarboxylic acid featuring a succinic acid backbone substituted with a p-anisyl (4-methoxyphenyl) group. This substitution introduces a bulky, moderately hydrophobic aromatic ring and an ether linkage, which are expected to significantly influence the physicochemical properties compared to the parent succinic acid molecule.

In drug development, a thorough understanding of a molecule's solubility and stability is paramount. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could yield inactive or toxic byproducts. This guide provides the theoretical grounding and practical methodologies to comprehensively assess these critical parameters for p-Anisyl succinic acid.

Predicted Physicochemical Properties

The properties of p-Anisyl succinic acid can be inferred from the well-documented characteristics of succinic acid and p-anisic acid. The introduction of the p-anisyl group is predicted to decrease aqueous solubility and increase the lipophilicity (LogP) relative to succinic acid, while the dicarboxylic acid nature will dictate its pH-dependent behavior.

PropertySuccinic Acidp-Anisic AcidPredicted: p-Anisyl Succinic AcidRationale & Implications
Molecular Weight 118.09 g/mol 152.15 g/mol 224.21 g/mol Increased molecular weight.
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidTypical for small organic acids.
Melting Point (°C) 184–190182–185~170-190The bulky substituent may disrupt crystal packing, potentially lowering the melting point slightly, but it will likely remain in a similar range.
pKa Values pKa1 = 4.2, pKa2 = 5.6pKa = 4.47pKa1 ≈ 4.0-4.5, pKa2 ≈ 5.4-5.8The two carboxylic acid groups will have distinct pKa values. The p-anisyl group's electronic effect is minimal, so pKa values should be close to those of succinic acid.
Aqueous Solubility 80 g/L (20 °C)Insoluble (1 part in 2500)Low to Very Slightly SolubleThe large, hydrophobic p-anisyl group will drastically reduce water solubility compared to succinic acid. Solubility will be highly pH-dependent.
Organic Solubility Soluble in methanol, ethanol, acetoneHighly soluble in alcohols, etherSoluble in polar organic solventsExpected to be soluble in solvents like DMSO, DMF, methanol, and ethanol, facilitating stock solution preparation.
LogP -0.591.96 (Predicted)> 1.0 (Predicted)The aromatic ring significantly increases lipophilicity, which has implications for membrane permeability and formulation.

Comprehensive Solubility Assessment

The solubility of an ionizable compound like p-Anisyl succinic acid is not a single value but a profile dependent on the physicochemical environment. The two carboxylic acid groups mean its charge state—and thus its solubility—will change significantly with pH.

Theoretical Framework: The Henderson-Hasselbalch Relationship

For a diprotic acid, solubility is lowest when the molecule is fully protonated (neutral) at a pH well below its first pKa (pKa1). As the pH increases past pKa1 and then pKa2, the molecule becomes progressively ionized (monoanion, then dianion), leading to a significant increase in aqueous solubility. This relationship is fundamental to designing experiments and interpreting results.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for preclinical development.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility. A 24-hour incubation is typically sufficient for most small molecules.

Methodology:

  • Preparation: Add an excess amount of solid p-Anisyl succinic acid to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, Fasted State Simulated Intestinal Fluid). Ensure enough solid is added so that it remains visible after the equilibration period.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of p-Anisyl succinic acid using a validated analytical method, such as HPLC-UV.

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to solvent in vial prep2 Ensure undissolved solid is clearly visible prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at constant T (e.g., 25°C) for 24-48h equil1->equil2 sep1 Centrifuge sample (>10,000 g, 15 min) equil2->sep1 sep2 Pellet undissolved solid sep1->sep2 quant1 Collect supernatant sep2->quant1 quant2 Dilute with mobile phase quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 result Report Solubility (e.g., in mg/mL or µM) quant3->result

Caption: Thermodynamic solubility determination via the shake-flask method.

Analytical Method: HPLC-UV

A stability-indicating HPLC method is required to accurately quantify the concentration of p-Anisyl succinic acid.

Causality:

  • Reversed-Phase C18 Column: This is the standard for moderately hydrophobic molecules. The p-anisyl group provides sufficient hydrophobicity for good retention.

  • Ion Suppression: Carboxylic acids can exhibit poor peak shape on C18 columns due to interactions with residual silanols. Adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxyl groups, neutralizing the molecule and leading to sharp, symmetrical peaks.

  • UV Detection: The p-anisyl (methoxyphenyl) group contains a chromophore that absorbs UV light strongly, typically around 240-260 nm, allowing for sensitive and specific detection.

Example HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Comprehensive Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) is a crucial process in drug development that intentionally exposes a drug substance to harsh conditions to identify likely degradation products and establish the molecule's intrinsic stability. The goal is to achieve 5-20% degradation of the parent molecule to ensure that the analytical method is capable of detecting and resolving the degradants from the main peak.

Stress ConditionTypical Reagents & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C) for several hours.To assess stability in acidic environments (e.g., the stomach) and identify acid-labile functional groups.
Base Hydrolysis 0.1 M NaOH, at room temperature or gently heated.To assess stability in basic environments (e.g., the intestine) and identify base-labile groups like esters or amides.
Oxidation 3% H₂O₂, at room temperature.To simulate oxidative stress and identify susceptibility to oxidation. The methoxy group could be a potential site.
Thermal Dry heat (e.g., 80-100°C) for several days.To evaluate the solid-state thermal stability of the molecule.
Photochemical Exposure to high-intensity visible and UV light (ICH Q1B guidelines).To determine if the molecule is light-sensitive, which dictates packaging requirements. The aromatic ring is a potential photosensitizer.
Experimental Protocol: Forced Degradation Study

Causality: These conditions are chosen because they represent the primary chemical degradation pathways (hydrolysis, oxidation) and physical stresses (heat, light) a drug substance might encounter during its lifecycle. Using standardized conditions (e.g., 0.1 M acid/base) allows for comparability across different molecules.

Methodology:

  • Stock Solution: Prepare a stock solution of p-Anisyl succinic acid in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.1 M HCl).

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final is 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final is 3% H₂O₂).

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation: Place the vials under the specified temperature conditions. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base samples, neutralize the aliquot before injection to prevent damage to the HPLC column (e.g., add an equimolar amount of base or acid).

  • Analysis: Analyze all samples using the validated, stability-indicating HPLC-UV method.

  • Solid State Stress:

    • Thermal: Place a known amount of solid powder in an oven at the target temperature.

    • Photostability: Spread a thin layer of the powder in a photostability chamber.

    • At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

G Workflow for Forced Degradation Study cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep1 Prepare 1 mg/mL Stock Solution of p-Anisyl Succinic Acid acid Acidic 0.1 M HCl, 60°C prep1->acid base Basic 0.1 M NaOH, 40°C prep1->base oxid Oxidative 3% H₂O₂, RT prep1->oxid therm Thermal (Solid) 80°C prep1->therm photo Photolytic (Solid) ICH Q1B Light Box prep1->photo control Control (No Stress) prep1->control time Sample at multiple time points (e.g., 0, 4, 8, 24h) acid->time base->time oxid->time therm->time photo->time control->time neutralize Neutralize Acid/Base Samples time->neutralize analyze Analyze all samples via Stability-Indicating HPLC-UV neutralize->analyze eval1 Calculate % Degradation analyze->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Identify Degradation Products (if necessary, via LC-MS) eval2->eval3 result Report Intrinsic Stability & Degradation Pathway eval3->result

Caption: A comprehensive workflow for a forced degradation (stress testing) study.

Conclusion

Characterizing the solubility and stability of a new chemical entity such as p-Anisyl succinic acid is a foundational activity in pharmaceutical development. This guide provides a robust, scientifically-grounded framework for this task. By leveraging predictive insights from its parent molecules and applying systematic, industry-standard experimental protocols, researchers can efficiently generate the critical data needed for formulation development, analytical method validation, and regulatory submissions. The detailed methodologies for solubility profiling and forced degradation are designed to be self-validating and provide a clear understanding of the molecule's behavior, ensuring the development of a safe, stable, and efficacious final product.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Jørgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • National Center for Biotechnology Information. (n.d.). Succinic Acid. PubChem Compound Database.
  • Wikipedia. (n.d.). Succinic acid. Wikipedia.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu.
  • Liskon Biological. (2023). Properties of p-Anisic Acid: A Versatile Fine Chemical. Liskon Biological.
  • Wikipedia. (n.d.). p-Anisic acid. Wikipedia.
  • Görtz, J. (2022). Influence of the pH value on the solubility concentration of succinic acid. ResearchGate.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Agilent Technologies.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison.
  • National Center for Biotechnology Information. (n.d.). Phenylsuccinic acid. PubChem Compound Database.

A Technical Guide to the Spectroscopic Characterization of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectroscopic analysis of 2-(4-methoxyphenyl)succinic acid (CAS No. 6331-59-5), a key intermediate in the synthesis of various pharmaceutical agents and specialty polymers. The structural elucidation of this molecule is critical for ensuring purity, understanding reactivity, and maintaining quality control in research and development settings. This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a framework for understanding the principles behind the data acquisition and interpretation.

Introduction: The Molecule in Context

This compound, with the molecular formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol , possesses a unique structure combining a substituted aromatic ring with an aliphatic dicarboxylic acid chain.[1] This combination of a chiral center, aromatic protons, and carboxylic acid moieties makes it an excellent subject for a multi-faceted spectroscopic analysis. Accurate characterization is paramount as this compound serves as a crucial building block in the development of novel chemical entities. This guide will detail the expected outcomes and methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of every atom.

Method Rationale & Experimental Protocol: ¹H NMR

Expertise & Experience: The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to the acidic protons of the carboxylic acids. These protons are exchangeable and often do not appear or appear as a very broad signal in solvents like D₂O, but they are typically observable in DMSO-d₆. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns expected.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer at a standard probe temperature of 298 K.

  • Acquisition Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum manually.

Caption: Workflow for ¹H NMR analysis.

2.1.2. Data Interpretation & Expected ¹H NMR Spectrum

The structure suggests a complex spectrum. The following signals are predicted, with their chemical shifts, multiplicities, and integrations being key identifiers:

  • Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically above δ 12 ppm. Its integration should correspond to two protons. The broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (C₆H₄): The para-substituted aromatic ring will give rise to a classic AA'BB' system, appearing as two distinct doublets.

    • H-ortho (to methoxy): A doublet expected around δ 6.9 ppm.

    • H-meta (to methoxy): A doublet expected around δ 7.2 ppm. Each doublet will integrate to two protons.

  • Methine Proton (-CH): The proton at the chiral center (C2) is adjacent to the methylene group, resulting in a triplet (or more complex multiplet, a doublet of doublets) around δ 4.0 ppm, integrating to one proton.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.7-3.8 ppm.

  • Methylene Protons (-CH₂): These two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely two separate doublet of doublets, in the range of δ 2.7-3.0 ppm, integrating to two protons.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR is crucial for confirming the carbon skeleton. A proton-decoupled experiment is standard, providing a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's functional group.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl Carbons (-COOH): Two distinct signals are expected in the δ 172-175 ppm range.

  • Aromatic Carbons (C₆H₄): Four signals are expected. The carbon attached to the methoxy group will be the most shielded (around δ 158-160 ppm), while the carbon attached to the succinic acid moiety will be around δ 130-132 ppm. The other two aromatic carbons will appear in the δ 114-130 ppm range.

  • Methine Carbon (-CH): The chiral carbon is expected around δ 45-50 ppm.

  • Methoxy Carbon (-OCH₃): A sharp signal around δ 55 ppm.

  • Methylene Carbon (-CH₂): A signal in the δ 35-40 ppm range.

Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this molecule, it is particularly useful for confirming the presence of the carboxylic acid and the substituted benzene ring. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Caption: Workflow for ATR-FTIR analysis.

Interpretation of Key IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the succinic acid backbone and methoxy group will be just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700-1720 cm⁻¹, indicative of the carbonyl group in a saturated carboxylic acid.

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

  • C-O Stretch (Ether & Acid): Strong bands in the 1300-1000 cm⁻¹ region. The aryl ether C-O stretch is typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The carboxylic acid C-O stretch will also contribute in this region.

  • Out-of-Plane Bending (Aromatic): A strong band around 830-810 cm⁻¹ is characteristic of 1,4-disubstitution (para) on a benzene ring.

Mass Spectrometry (MS)

Principle and Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Ionization Mode: Given the two acidic protons, negative ion mode (ESI-) is the logical choice, as the molecule will readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions. Positive ion mode (ESI+) can also be used, which would likely form the sodiated adduct [M+Na]⁺.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Fragmentation (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion (m/z 223.06) and subjecting it to collision-induced dissociation (CID) to observe daughter ions.

Caption: Workflow for ESI-MS/MS analysis.

Expected Mass Spectrum Data (ESI-):

  • Molecular Ion: The exact monoisotopic mass of C₁₁H₁₂O₅ is 224.0685 Da.[1] In negative ion mode, the most prominent peak should be the deprotonated molecule [M-H]⁻ at m/z 223.0612 .

  • Key Fragmentation Ions (MS/MS of m/z 223.06):

    • Loss of CO₂ (44 Da): A fragment at m/z 179.07 corresponding to the loss of carbon dioxide from one of the carboxylate groups is highly probable.

    • Loss of H₂O (18 Da): Loss of water is also a common fragmentation pathway.

    • Cleavage of the Succinic Acid Chain: Fragmentation can occur along the aliphatic chain, potentially leading to ions corresponding to the methoxyphenyl moiety.

Summary of Spectroscopic Data

The following table summarizes the key expected data points for the comprehensive characterization of this compound.

Technique Feature Expected Value / Observation
¹H NMR Carboxylic Protons> δ 12 ppm (broad singlet, 2H)
Aromatic Protons~δ 7.2 ppm (d, 2H), ~δ 6.9 ppm (d, 2H)
Methine Proton~δ 4.0 ppm (t or dd, 1H)
Methoxy Protons~δ 3.75 ppm (s, 3H)
Methylene Protons~δ 2.7-3.0 ppm (m, 2H)
¹³C NMR Carbonyl Carbonsδ 172-175 ppm (2 signals)
Aromatic Carbonsδ 114-160 ppm (4 signals)
Methoxy Carbon~δ 55 ppm
Methine Carbon~δ 45-50 ppm
Methylene Carbon~δ 35-40 ppm
IR (ATR) O-H Stretch (Acid)3300-2500 cm⁻¹ (strong, broad)
C=O Stretch (Acid)1700-1720 cm⁻¹ (strong, sharp)
C-O Stretch (Ether)~1250 cm⁻¹ (strong)
Ar C-H Bend (para)830-810 cm⁻¹ (strong)
Mass Spec. Molecular Ion (ESI-)[M-H]⁻ = m/z 223.06
Key FragmentLoss of CO₂ = m/z 179.07

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. Each technique provides orthogonal data that, when synthesized, leaves no ambiguity as to the molecule's identity, purity, and key structural features. This comprehensive characterization is a non-negotiable step in any research or development pipeline that utilizes this important chemical intermediate.

References

  • J&K Scientific. This compound | 6331-59-5. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]
  • Biological Magnetic Resonance Bank.
  • SpectraBase. Succinic acid, dec-2-yl 4-methoxyphenyl ester. [Link]
  • Google Patents. Method of synthesis of succinic acid.
  • ResearchGate.
  • PubChem. This compound. [Link]

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A Comprehensive Technical Guide to the Biological Activity of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of 2-(4-methoxyphenyl)succinic acid. While direct experimental data on this specific molecule is limited in publicly available literature, its structural components—a succinic acid backbone and a 4-methoxyphenyl moiety—suggest a strong potential for therapeutic relevance, particularly in the realms of inflammation and analgesia. This document outlines a structured, in-depth approach to elucidating the pharmacological profile of this compound, from initial in vitro enzymatic and cell-based assays to subsequent in vivo validation. Detailed, field-proven protocols are provided for each experimental stage, alongside a rationale for their inclusion in a logical drug discovery workflow. Furthermore, this guide explores the potential mechanisms of action, including the modulation of key inflammatory pathways such as cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB). Insights into the metabolic fate of compounds containing the 4-methoxyphenyl group are also discussed, highlighting the importance of considering biotransformation in the overall assessment of this compound's activity. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this compound and its derivatives.

Introduction: Scientific Rationale for Investigation

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound this compound presents a compelling case for investigation due to the well-established biological roles of its constituent chemical motifs.

Succinic Acid and its Derivatives: Succinic acid is a key intermediate in the citric acid cycle, central to cellular metabolism. Beyond its metabolic functions, succinic acid and its derivatives have been implicated in a variety of biological processes. Studies have suggested that succinic acid may possess anti-inflammatory properties.[1] Derivatives of succinic acid are being explored for therapeutic applications in cerebrovascular disease.[2] Furthermore, aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, indicating potential neurological applications.[3]

The 4-Methoxyphenyl Moiety: The 4-methoxyphenyl (p-anisyl) group is a common feature in a multitude of biologically active compounds, including those with demonstrated anti-inflammatory and analgesic properties. For instance, compounds incorporating this moiety have been shown to exert anti-inflammatory effects through various mechanisms.[4][5] The presence of the methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes and its metabolic stability. A crucial metabolic pathway for compounds containing the 4-methoxyphenyl group is O-demethylation, primarily mediated by cytochrome P450 enzymes such as CYP2D6.[6][7] This biotransformation can lead to the formation of active or inactive metabolites, a critical consideration in drug development.

Given this background, this compound emerges as a promising candidate for investigation as a potential anti-inflammatory and analgesic agent. This guide provides a systematic approach to rigorously evaluate this hypothesis.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of this compound, progressing from broad in vitro screens to more specific mechanistic studies and in vivo validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation In_Vitro_Enzymatic_Assays Enzymatic Assays (COX-1/2, 5-LOX) Cell_Based_Assays Cell-Based Assays (RAW 264.7 Macrophages) In_Vitro_Enzymatic_Assays->Cell_Based_Assays Hit Confirmation Mechanism_of_Action Mechanism of Action Studies (NF-κB Signaling) Cell_Based_Assays->Mechanism_of_Action Metabolism_Studies Metabolism Studies (Microsomal Stability) Cell_Based_Assays->Metabolism_Studies Analgesic_Models Analgesic Models (Hot Plate, Writhing Test) Mechanism_of_Action->Analgesic_Models Anti_Inflammatory_Models Anti-Inflammatory Models (Carrageenan-induced Edema) Mechanism_of_Action->Anti_Inflammatory_Models

Figure 1: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

Phase 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase focuses on identifying direct inhibitory effects on key enzymes involved in the inflammatory cascade and assessing the compound's impact on inflammatory responses in a cellular context.

Rationale: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Determining the inhibitory activity of this compound against these isoforms is a critical first step.

Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1/2).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.

    • Alternatively, use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for more sensitive and specific quantification of PGE2.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rationale: The 5-LOX pathway is another important branch of the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use a commercially available 5-LOX inhibitor screening assay kit or prepare a crude enzyme extract from a suitable source (e.g., potato tubers or human polymorphonuclear leukocytes).

    • Prepare a solution of linoleic acid or arachidonic acid in an appropriate buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add assay buffer, the test compound at various concentrations, and the 5-LOX enzyme solution. Include a vehicle control and a positive control (e.g., zileuton).

    • Pre-incubate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Detection:

    • Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition and the IC50 value as described for the COX assay.

Rationale: RAW 264.7 murine macrophages are a widely used cell line to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and cytokine production for each concentration of the test compound.

    • Determine the IC50 values.

Phase 2: Mechanistic Elucidation

This phase aims to uncover the molecular mechanisms underlying the observed anti-inflammatory effects and to assess the metabolic stability of the compound.

Rationale: NF-κB is a master regulator of inflammatory gene expression. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Compound This compound Compound->IKK Inhibits? Compound->IkB Prevents Degradation? Compound->NFkB Blocks Translocation?

Figure 2: Potential points of inhibition of the NF-κB signaling pathway by this compound.

Protocol (Western Blotting):

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with this compound and/or LPS as described previously.

    • Prepare cytoplasmic and nuclear extracts using a commercial kit.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the extracts.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65).

    • Use an appropriate secondary antibody conjugated to horseradish peroxidase.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, lamin B1 for nuclear extracts).

    • Assess the effect of the test compound on LPS-induced IκBα phosphorylation and degradation, and p65 nuclear translocation.

Rationale: Understanding the metabolic fate of this compound is crucial for interpreting in vivo data. The 4-methoxyphenyl group is susceptible to O-demethylation by cytochrome P450 enzymes.

Protocol:

  • Incubation:

    • Incubate this compound at a fixed concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Phase 3: In Vivo Validation

This phase involves testing the compound in established animal models of pain and inflammation to confirm its therapeutic potential.

Rationale: This is a widely used model for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid causes pain, which is manifested as characteristic writhing movements.

Protocol:

  • Animal Acclimation and Dosing:

    • Use male Swiss albino mice.

    • Administer this compound at different doses (e.g., orally or intraperitoneally). Include a vehicle control group and a positive control group (e.g., aspirin).

  • Induction of Writhing:

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally.

  • Observation:

    • Immediately place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control.

Rationale: This test is used to evaluate centrally acting analgesics. It measures the reaction time of the animal to a thermal stimulus.

Protocol:

  • Baseline Measurement and Dosing:

    • Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a pain response (e.g., licking of the hind paw or jumping).

    • Administer the test compound, vehicle, or a positive control (e.g., morphine).

  • Post-treatment Measurement:

    • Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each time point.

Rationale: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a local, reproducible inflammatory response.

Protocol:

  • Animal Dosing and Baseline Measurement:

    • Use Wistar rats.

    • Administer the test compound, vehicle, or a positive control (e.g., indomethacin).

    • Measure the initial paw volume using a plethysmometer.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose group at each time point.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different concentrations and treatment groups.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

AssayIC50 (µM)
COX-1 Inhibition> 100
COX-2 Inhibition15.2 ± 2.1
5-LOX Inhibition45.8 ± 5.6
LPS-induced NO Production (RAW 264.7)22.5 ± 3.4
LPS-induced TNF-α Production (RAW 264.7)18.9 ± 2.7

Table 2: Hypothetical In Vivo Analgesic and Anti-inflammatory Effects of this compound

Animal ModelDose (mg/kg)% Inhibition / % MPE
Acetic Acid-Induced Writhing5045.6 ± 6.2
10068.3 ± 8.1
Hot Plate Test (% MPE at 60 min)5025.1 ± 4.5
10042.7 ± 5.9
Carrageenan-Induced Paw Edema (at 3h)5038.9 ± 5.3
10055.2 ± 7.4

Conclusion

This technical guide provides a robust and comprehensive roadmap for the systematic evaluation of the biological activity of this compound. By following the proposed experimental workflow and detailed protocols, researchers can effectively characterize its potential as a novel anti-inflammatory and analgesic agent. The elucidation of its mechanism of action and metabolic profile will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

  • Kabale University Library. (n.d.). SUCCINIC ACID DERIVATIVES IN THERAPY FOR CEREBROVASCULAR DISEASE.
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  • Campillo, M., et al. (2008). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 16(11), 6149-6157.
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  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Ban, E. J., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 37015.
  • Souza, T. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0063622.
  • Wikipedia. (2024). 2C-B.
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  • Ozioko, P. C., et al. (2025). In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. Journal of Ethnopharmacology and Toxicology, 3(1), 65-79.
  • PubChem. (n.d.). Tumor cell-derived microparticle loaded with succinic acid, preparation method therefor, and use thereof - Patent US-2025319051-A1.
  • de Cássia Garcia, S., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(16), 4945.
  • Zivkovic, A., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
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An In-depth Technical Guide to 2-(4-Methoxyphenyl)succinic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)succinic acid, a versatile dicarboxylic acid that serves as a crucial intermediate in various fields, most notably in pharmaceutical development. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, in-depth characterization data, and its significant applications, particularly in the synthesis of anti-inflammatory and analgesic agents.

Introduction: The Succinic Acid Scaffold in Medicinal Chemistry

Succinic acid, a simple four-carbon dicarboxylic acid, has a rich history in chemistry, having been first isolated in 1546 from the distillation of amber.[1] In modern organic and medicinal chemistry, the succinic acid scaffold is a fundamental building block. Its two carboxylic acid functionalities provide reactive handles for the synthesis of a wide array of derivatives, including esters, amides, and anhydrides.[2] This versatility has led to the incorporation of the succinate moiety into numerous pharmaceutical compounds, where it can modulate properties such as solubility, bioavailability, and receptor binding.[2][3] The introduction of aryl substituents onto the succinic acid backbone, as seen in this compound, creates chiral centers and allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

Historical Perspective: The Emergence of Aryl-Substituted Succinic Acids

While a definitive first synthesis of this compound is not readily apparent in singular historical records, its emergence is intrinsically linked to the development of classical organic reactions capable of forming carbon-carbon bonds and introducing aryl groups to aliphatic chains. The synthesis of aryl-substituted succinic acids became feasible with the advent of reactions like the Stobbe condensation, discovered by Hans Stobbe in the late 19th century.[4][5][6][7]

A significant contribution to the synthesis of what was then referred to as p-methoxybenzylsuccinic acid (a synonym for this compound) was detailed in a 1958 publication in the Journal of the Indian Chemical Society.[8] This work described the Stobbe condensation of p-anisaldehyde (4-methoxybenzaldehyde) with dimethyl succinate, followed by reduction to yield the target saturated dicarboxylic acid. This publication provides a clear and accessible historical touchstone for the synthesis of this important compound.

Synthetic Methodologies: From Classical Reactions to Modern Approaches

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on factors such as starting material availability, desired scale, and stereochemical considerations.

The Stobbe Condensation Route

The Stobbe condensation is a powerful method for the formation of alkylidene or arylidene succinic acids.[4][5][7][9][10] The reaction involves the condensation of an aldehyde or ketone with a succinic acid ester in the presence of a strong base.[9]

The overall workflow for the synthesis of this compound via the Stobbe condensation is depicted below:

Stobbe_Condensation_Workflow Anisaldehyde p-Anisaldehyde Stobbe Stobbe Condensation Anisaldehyde->Stobbe Succinate Dimethyl Succinate Succinate->Stobbe Base Potassium tert-butoxide Base->Stobbe Itaconate Methyl hydrogen p-methoxyphenylitaconate Stobbe->Itaconate Reduction Catalytic Hydrogenation (Pd/C, H2) Itaconate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound via the Stobbe condensation.

Experimental Protocol: Stobbe Condensation and Subsequent Reduction [8]

Step 1: Synthesis of Methyl Hydrogen p-Methoxyphenylitaconate

  • To a solution of potassium tert-butoxide (prepared from potassium metal in anhydrous tert-butanol), a mixture of freshly distilled p-anisaldehyde and dimethyl succinate is added.

  • The reaction mixture is refluxed for a specified period, typically until the consumption of the aldehyde is observed by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is treated with water and extracted with ether to remove any unreacted starting materials.

  • The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the crude methyl hydrogen p-methoxyphenylitaconate.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford the pure itaconate derivative.

Step 2: Catalytic Hydrogenation to this compound

  • The methyl hydrogen p-methoxyphenylitaconate is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A catalytic amount of palladium on charcoal (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen atmosphere (balloon pressure) at room temperature and pressure.

  • The reaction is monitored by TLC until the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a solvent such as water or an ethyl acetate/hexane mixture.

Friedel-Crafts Acylation Route

An alternative and convergent approach involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][8] This reaction directly forms a keto-acid precursor, which can then be reduced to the target succinic acid derivative.

Friedel_Crafts_Workflow Anisole Anisole Acylation Friedel-Crafts Acylation Anisole->Acylation Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Acylation Lewis_Acid AlCl3 Lewis_Acid->Acylation Keto_Acid β-(p-Anisoyl)propionic acid Acylation->Keto_Acid Reduction Clemmensen or Wolff-Kishner Reduction Keto_Acid->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation and Subsequent Reduction [3]

Step 1: Synthesis of β-(p-Anisoyl)propionic acid

  • Anhydrous aluminum chloride is suspended in a suitable inert solvent (e.g., nitrobenzene or dichloromethane) and cooled in an ice bath.

  • A solution of succinic anhydride in the same solvent is added dropwise, followed by the slow addition of anisole.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature, with the progress monitored by TLC.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude β-(p-anisoyl)propionic acid is purified by recrystallization.

Step 2: Reduction of the Keto Group

The keto group of β-(p-anisoyl)propionic acid can be reduced to a methylene group using standard methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). The choice of method depends on the presence of other functional groups in the molecule. Following the reduction, an acidic workup yields this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a complete spectroscopic characterization are essential for the unambiguous identification and quality control of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₅[9]
Molecular Weight 224.21 g/mol [9]
CAS Number 6331-59-5[1]
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid[9]
Synonyms p-Anisylsuccinic acid, p-Methoxybenzylsuccinic acid[1][9]
Appearance White to off-white crystalline solid
Melting Point 184-187 °C
Boiling Point 355.9 °C at 760 mmHg[1]
Density 1.324 g/cm³[1]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Expected signals include those for the methoxy group protons, the aromatic protons (exhibiting a characteristic splitting pattern for a 1,4-disubstituted benzene ring), the methine proton on the succinic acid backbone, and the diastereotopic methylene protons of the succinic acid moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals correspond to the two carboxylic acid carbons, the aromatic carbons (including the ipso, ortho, meta, and para carbons), the methine carbon, the methylene carbon, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound include a broad O-H stretch for the carboxylic acid groups, a strong C=O stretch for the carbonyls, C-O stretches for the ether and carboxylic acid functionalities, and C-H stretches for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight is expected.[9]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[11] Its primary application lies in its use as a key intermediate for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[11][12]

The presence of the 4-methoxyphenyl group is a common motif in many biologically active compounds, as it can engage in favorable interactions with biological targets and influence the pharmacokinetic properties of a drug molecule. The dicarboxylic acid functionality of this compound allows for its incorporation into larger molecular frameworks through the formation of amide or ester linkages. This is particularly relevant in the development of prodrugs, where the succinate moiety can be used to improve the solubility or modify the release profile of a parent drug.[2]

While specific, publicly disclosed drug candidates that directly utilize this compound as a starting material are not extensively documented in readily available literature, its structural similarity to key fragments of known NSAIDs suggests its potential in the synthesis of analogs of drugs like ibuprofen and naproxen.[12][13] The general importance of substituted succinic acids in the development of anti-inflammatory and analgesic agents is well-established.[14][15][16][17]

Conclusion

This compound, a compound with a history rooted in classical organic synthesis, continues to be a relevant and important molecule in modern chemical research. Its synthesis, achievable through well-established methods like the Stobbe condensation and Friedel-Crafts acylation, provides access to a versatile building block. The detailed characterization of its physicochemical and spectroscopic properties ensures its reliable use in multi-step synthetic sequences. The primary application of this compound as an intermediate in the development of pharmaceuticals, particularly anti-inflammatory agents, underscores its significance for professionals in the field of drug discovery and development. This guide has provided a comprehensive overview of this compound, from its historical synthesis to its contemporary applications, serving as a valuable resource for researchers and scientists.

References

[8] The Stobbe Condensation of Anisaldehyde and Dimethyl Succinate. (1958). Journal of the Indian Chemical Society. [Link]

[5] Stobbe Condensation. (n.d.). Juniper Publishers. [Link]

[9] this compound. (n.d.). PubChem. [Link]

[10] The Stobbe Condensation. (1951). Organic Reactions. [Link]

[18] The stobbe condensation of anisaldehyde and dimethyl succinate. (n.d.). Indian Academy of Sciences. [Link]

[6] Stobbe Condensation. (n.d.). Merck Index. [Link]

[7] Stobbe condensation. (n.d.). Wikipedia. [Link]

[2] What are the pharmaceutical applications of succinic acid? (2025, December 30). Blog - Talent. [Link]

[19] The Synthesis of Succinic Acids and Derivatives. A Review. (2002). Organic Preparations and Procedures International. [Link]

[20] Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018, April 27). Chemistry Stack Exchange. [Link]

[1] this compound. (n.d.). LookChem. [Link]

[21] The Synthesis of Substituted Succinic Acids. (1950). The Journal of Organic Chemistry. [Link]

[22] Preparation of chiral substituted succinic acids. (1983). The Journal of Organic Chemistry. [Link]

[23] Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. (1979). The Journal of Organic Chemistry. [Link]

[24] Malonic ester synthesis. (n.d.). Wikipedia. [Link]

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary. [Link]

[25] Malonic ester synthesis (of carboxylic acids). (2022, June 22). Online Chemistry Notes. [Link]

[26] Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. [Link]

[12] Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. (2019). ResearchGate. [Link]

[14] Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (2013). PubMed. [Link]

[15] Synthesis of Ibuprofen Hybrid Conjugates as Anti-Inflammatory and Analgesic Agents. (2021, May 19). PatentGrants. [Link]

[27] bmse000183 Succinic Acid at BMRB. (n.d.). BMRB. [Link]

[28] Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. (2013, November 20). Google Patents.

[29] Method for synthesizing non-steroidal antiphlogiston tiaprofenic acid. (n.d.). Patsnap.

[30] Succinic acid derivatives and their use as surfactants. (1998, August 25). Google Patents.

[31] The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. (2020, February 16). Chegg. [Link]

[32] Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. [Link]

[33] Succinic acid, dec-2-yl 4-methoxyphenyl ester. (n.d.). SpectraBase. [Link]

[34] this compound (C11H12O5). (n.d.). PubChemLite. [Link]

[35] Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. [Link]

[16] Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). PubMed. [Link]

[36] The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. (2015). RSC Publishing. [Link]

[17] Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2018). MDPI. [Link]

[37] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]

[13] Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. (2014). International Journal of Advanced Research. [Link]

[38] FTIR spectrum of succinic acid crystal. (n.d.). ResearchGate. [Link]

[39] IR absorption spectrum of succinic acid. (2010). ResearchGate. [Link]

[40] Succinic acid, 2,2,3,3-d4- (2TMS). (n.d.). GMD. [Link]

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An In-depth Technical Guide to the Potential Derivatives of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Therapeutic Exploration

Foreword: Unlocking the Potential of a Versatile Scaffold

2-(4-methoxyphenyl)succinic acid, a seemingly unassuming dicarboxylic acid, presents a rich scaffold for chemical modification, offering a gateway to a diverse array of derivatives with significant potential in medicinal chemistry and materials science. The strategic positioning of a methoxy-activated phenyl ring and two carboxylic acid moieties provides a playground for synthetic chemists to explore a vast chemical space. This guide provides an in-depth technical exploration of the potential derivatives of this compound, moving beyond a simple catalog of compounds to a detailed analysis of the "why" and "how" of their synthesis and potential applications. We will delve into the strategic considerations behind derivatization, provide robust experimental protocols, and explore the anticipated biological activities of the resulting molecules, all grounded in established scientific principles and supported by authoritative references.

The Core Molecule: this compound - A Structural and Reactivity Analysis

At the heart of our exploration lies this compound, also known by its IUPAC name, 2-(4-methoxyphenyl)butanedioic acid.[1] Its structure is characterized by a succinic acid backbone substituted with a 4-methoxyphenyl group at the α-position. This unique combination of an aliphatic dicarboxylic acid and an electron-rich aromatic ring dictates its chemical reactivity and potential for derivatization.

Key Reactive Sites:

  • Carboxylic Acid Groups (C1 and C4): These are the primary handles for a multitude of chemical transformations, including esterification, amidation, reduction, and anhydride formation. The presence of two carboxylic acid groups allows for the synthesis of mono- and di-substituted derivatives, offering a means to fine-tune the physicochemical properties of the resulting molecules.

  • Aromatic Ring: The phenyl ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the aromatic core, further expanding the diversity of potential derivatives.

  • α-Carbon: The chiral center at the α-carbon introduces the possibility of stereoisomerism, a critical consideration in drug development where enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Derivatization Strategies: A World of Synthetic Possibilities

The derivatization of this compound can be systematically approached by targeting its key reactive sites. The following sections provide detailed insights into the most promising synthetic pathways, complete with experimental considerations and protocols.

Modifications of the Carboxylic Acid Moieties

The twin carboxylic acid groups are the most versatile sites for derivatization, offering pathways to esters, amides, anhydrides, and cyclic imides.

Esterification of one or both carboxylic acid groups is a fundamental strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

Synthetic Approach: Fischer-Speier Esterification

A classic and reliable method for esterification is the Fischer-Speier reaction, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of Diethyl 2-(4-methoxyphenyl)succinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound (1.0 eq) in an excess of absolute ethanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure diethyl ester.

Table 1: Representative Ester Derivatives of this compound

Derivative NameAlcohol UsedPotential Application
Dimethyl 2-(4-methoxyphenyl)succinateMethanolChemical Intermediate
Di-n-butyl 2-(4-methoxyphenyl)succinaten-ButanolPlasticizer, Lubricant
Dibenzyl 2-(4-methoxyphenyl)succinateBenzyl alcoholProdrug Moiety

dot

Esterification_Workflow 2-(4-methoxyphenyl)succinic_acid This compound Reaction Fischer Esterification (Reflux) 2-(4-methoxyphenyl)succinic_acid->Reaction Alcohol Alcohol (R-OH) (e.g., Ethanol) Alcohol->Reaction Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Ester_Product 2-(4-methoxyphenyl)succinate Ester Derivative Purification->Ester_Product

Caption: Workflow for the synthesis of ester derivatives.

The formation of amides from the carboxylic acid groups opens the door to a vast array of potentially bioactive compounds. Amide bonds are prevalent in pharmaceuticals, and their introduction can significantly impact biological activity.

Synthetic Approach: Carbodiimide-Mediated Coupling

A common and mild method for amide bond formation involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: Synthesis of N,N'-Diethyl-2-(4-methoxyphenyl)succinamide

  • Activation: Dissolve this compound (1.0 eq) and HOBt (2.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add EDC (2.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add ethylamine (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Cyclic imides, particularly succinimides, are a well-established class of compounds with significant anticonvulsant activity.[2][3] The synthesis of a 2-(4-methoxyphenyl)succinimide derivative is a highly promising avenue for the development of novel central nervous system (CNS) active agents.

Synthetic Approach: Thermal or Chemical Dehydration of an Amic Acid Intermediate

Succinimides can be synthesized by first forming the monoamide (amic acid) by reacting the corresponding anhydride with an amine, followed by cyclization through dehydration, which can be achieved thermally or with a dehydrating agent like acetic anhydride. A more direct approach involves the reaction of the dicarboxylic acid with a primary amine in the presence of a catalyst at elevated temperatures.

Experimental Protocol: Synthesis of 1-Alkyl/Aryl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione

  • Reaction Setup: Combine this compound (1.0 eq) and a primary amine (e.g., aniline or benzylamine, 1.1 eq) in a high-boiling point solvent such as toluene or xylene.

  • Dehydration: Add a catalytic amount of a dehydrating agent like phosphorous acid.

  • Reflux: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction until the theoretical amount of water has been collected.

  • Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

dot

Succinimide_Formation Starting_Materials This compound + Primary Amine (R-NH₂) Reaction Dehydrative Cyclization (Heat, Catalyst) Starting_Materials->Reaction Purification Purification Reaction->Purification Succinimide_Product 3-(4-methoxyphenyl)succinimide Derivative Purification->Succinimide_Product

Caption: Synthetic route to succinimide derivatives.

Modifications of the Aromatic Ring

The 4-methoxyphenyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the electronic and steric properties of the molecule, and in turn, its biological activity.

Halogen atoms, particularly chlorine and bromine, are common substituents in pharmaceuticals. They can enhance binding affinity to biological targets and improve metabolic stability.

Synthetic Approach: Electrophilic Halogenation

The methoxy group is an ortho-, para-directing group. Given that the para position is already occupied, halogenation will primarily occur at the ortho positions (C3 and C5) relative to the succinic acid substituent.

Experimental Protocol: Bromination of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent, such as acetic acid.

  • Bromine Addition: Slowly add a solution of bromine (1.0-2.2 eq) in acetic acid to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Characterization of Derivatives: A Multi-technique Approach

The unambiguous identification and characterization of newly synthesized derivatives are paramount. A combination of spectroscopic and analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the derivatives. For example, in the 1H NMR spectrum of diethyl 2-(4-methoxyphenyl)succinate, one would expect to see characteristic signals for the aromatic protons, the methoxy group protons, the methylene and methine protons of the succinate backbone, and the ethyl ester protons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the formation of an ester would be confirmed by the appearance of a strong C=O stretching band around 1735 cm-1, while an amide would show a C=O stretch around 1650 cm-1 and N-H stretching bands.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

Table 2: Anticipated Spectroscopic Data for Key Derivatives

DerivativeKey 1H NMR Signals (δ, ppm)Key 13C NMR Signals (δ, ppm)Key IR Bands (cm-1)
Diethyl 2-(4-methoxyphenyl)succinate~7.2 & 6.9 (aromatic), ~3.8 (OCH₃), ~4.1 (OCH₂CH₃), ~1.2 (OCH₂CH₃)~172 (C=O), ~159 & 114 (aromatic), ~55 (OCH₃), ~61 (OCH₂)~1730 (C=O, ester)
N,N'-Diethyl-2-(4-methoxyphenyl)succinamide~7.2 & 6.9 (aromatic), ~3.8 (OCH₃), ~3.2 (NCH₂CH₃), ~1.1 (NCH₂CH₃), ~6.0-7.0 (NH)~173 (C=O), ~158 & 114 (aromatic), ~55 (OCH₃), ~34 (NCH₂)~3300 (N-H), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II)
1-Phenyl-3-(4-methoxyphenyl)pyrrolidine-2,5-dione~7.5-7.2 & 6.9 (aromatic)~176 (C=O), ~159 & 114 (aromatic), ~55 (OCH₃)~1700 & ~1770 (C=O, imide)

Potential Applications: From Bench to Bedside

The diverse derivatives of this compound hold promise in various therapeutic areas.

Anti-inflammatory and Analgesic Agents

The core structure of this compound is related to that of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization, particularly through amidation, has been shown to yield compounds with potent anti-inflammatory and analgesic activities, often with an improved gastrointestinal safety profile compared to traditional NSAIDs.

Anticonvulsant Agents

As previously mentioned, the succinimide scaffold is a key feature of several established anticonvulsant drugs used in the treatment of absence seizures.[2][3] The synthesis of 3-(4-methoxyphenyl)succinimide derivatives is a rational approach to developing novel antiepileptic agents. The anticonvulsant activity of these compounds can be evaluated using standard animal models, such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure tests.

Antimicrobial Agents

Succinic acid and its derivatives have been reported to possess antimicrobial properties.[4][5] The synthesis of novel esters and amides of this compound could lead to the discovery of new antibacterial and antifungal agents. The antimicrobial activity of these compounds can be assessed using standard microdilution assays against a panel of pathogenic bacteria and fungi.

Conclusion: A Call for Further Investigation

This compound represents a versatile and underexplored scaffold in medicinal chemistry. This guide has outlined the key synthetic strategies for its derivatization, provided foundational experimental protocols, and highlighted the most promising therapeutic applications. The true potential of this molecule, however, can only be fully realized through rigorous synthesis and biological evaluation of its diverse derivatives. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research in this exciting area, ultimately leading to the discovery of novel therapeutic agents and advanced materials.

References

  • Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(10), 1942–1953.
  • BenchChem. (2025). Understanding the Structure-Activity Relationship of Succinimide Anticonvulsants: A Technical Guide.
  • Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405–409.
  • Fhid, O., Zeglam, T., Saad, S., & Dao, M. A. (n.d.). Antiepileptic Activity of new Succinimide derivatives 2-13 by picrotoxin induced (Duration of Seizures).
  • Szafrański, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7356.
  • Duan, et al. (2024). IC50 of several anti-inflammatory compounds.
  • Venkataesan Kumari, B., Mani, R., Asokan, B. R., & Vijayakumar, S. (n.d.). The IC50 value of the anti-inflammatory assay indicated that values were significantly different at p ≤ 0.05.
  • Ponczek, M., Hayeck, N., Emmelin, C., & George, C. (n.d.). Anti-inflammatory activity (IC50) of the synthesized compounds.
  • PubChem. (n.d.). Succinic acid, dec-2-yl 2-methoxy-5-methylphenyl ester.
  • Unsalan, O., & Turos, E. (2017). Antimicrobial Activities of Monoesters of Succinic Acid.
  • Ndedi, F. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10.
  • PubChem. (n.d.). This compound.
  • Żołnowska, B., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Al-Ostoot, F. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630.
  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
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  • ResearchGate. (n.d.). 1 H NMR of N,N-diethyl-2-(4-methoxyphenyl)-2-oxoacetamide (3q).
  • Nowicka, J., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 24(13), 10988.
  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-. NIST WebBook.
  • ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl...
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A Guide to the Experimental Determination of Thermochemical Data for 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in the solid-state properties of the API. Thermochemical data provide a quantitative measure of the energy content and stability of a compound, influencing critical parameters such as solubility, dissolution rate, and shelf-life. For a molecule like 2-(4-methoxyphenyl)succinic acid, a derivative of succinic acid with potential applications in medicinal chemistry, a comprehensive thermochemical profile is indispensable for:

  • Polymorph Screening: Identifying the most stable crystalline form of the drug substance.

  • Salt and Co-crystal Selection: Guiding the choice of counterions or co-formers to optimize physicochemical properties.

  • Process Chemistry: Ensuring safe and efficient manufacturing processes by understanding potential thermal hazards.

  • Biopharmaceutical Modeling: Predicting in vivo behavior and bioavailability.

This guide will provide the foundational knowledge and practical protocols to empower researchers to independently determine these vital parameters for this compound.

Experimental Determination of Enthalpy of Formation and Combustion

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, this value is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[1][2]

The Principle of Bomb Calorimetry

Bomb calorimetry is a constant-volume calorimetric technique used to measure the heat of combustion of a substance.[1] The sample is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

The relationship between the measured temperature change and the heat of combustion is governed by the heat capacity of the calorimeter system (Ccal), which is determined by calibrating the instrument with a standard substance of a known heat of combustion, such as benzoic acid.[1][3][4]

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical flow of a bomb calorimetry experiment.

cluster_prep Sample Preparation cluster_calorimeter_setup Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Accurately weigh This compound press_pellet Press into a pellet prep_sample->press_pellet place_in_crucible Place pellet in crucible press_pellet->place_in_crucible add_water Add a known volume of deionized water to the bomb seal_bomb Seal the bomb add_water->seal_bomb pressurize Pressurize with high-purity oxygen seal_bomb->pressurize place_in_bath Place bomb in water bath pressurize->place_in_bath equilibrate Allow system to reach thermal equilibrium place_in_bath->equilibrate ignite Ignite the sample equilibrate->ignite record_temp Record temperature change ignite->record_temp calc_q Calculate total heat released (q_total) record_temp->calc_q apply_corrections Apply Washburn corrections for standard state calc_q->apply_corrections calc_delta_c_h Calculate ΔcH° apply_corrections->calc_delta_c_h calc_delta_f_h Calculate ΔfH° using Hess's Law calc_delta_c_h->calc_delta_f_h

Caption: Workflow for Bomb Calorimetry Experiment.

Step-by-Step Protocol for Bomb Calorimetry
  • Calibration:

    • Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.

    • Place the pellet in the crucible of the bomb calorimeter.

    • Add a small, known amount of water to the bomb to ensure the final products are in a well-defined state.

    • Seal the bomb and pressurize it with approximately 30 atm of pure oxygen.

    • Immerse the bomb in a known volume of water in the calorimeter's insulating jacket.

    • Allow the system to come to thermal equilibrium (typically for about 1 hour).

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid (-26.434 kJ/g).[4]

  • Sample Measurement:

    • Repeat the procedure with a precisely weighed sample of this compound (typically 0.5 - 1.0 g).

    • Record the temperature change upon combustion.

  • Data Analysis:

    • Calculate the total heat released (q_total) by the combustion of this compound using the previously determined Ccal and the measured temperature change.

    • Apply corrections (Washburn corrections) to account for the formation of nitric acid from any residual atmospheric nitrogen and to adjust the final state to standard conditions (1 atm pressure).[3]

    • Calculate the standard molar enthalpy of combustion (ΔcH°) for this compound.

    • Using the balanced chemical equation for the combustion of this compound (C11H12O5) and the known standard enthalpies of formation for CO2(g) and H2O(l), calculate the standard molar enthalpy of formation (ΔfH°) of this compound via Hess's Law.

Expected Data for this compound

While specific experimental data is unavailable, we can present a hypothetical data table based on the parent compound, succinic acid.

Thermochemical ParameterSymbolExpected Value Range for this compound (kJ/mol)Reference Value for Succinic Acid (kJ/mol)
Enthalpy of Combustion (solid)ΔcH°(s)-5000 to -5500-1495 ± 2[5]
Enthalpy of Formation (solid)ΔfH°(s)-1100 to -1300-938.9 ± 0.4[6]
Enthalpy of Formation (gas)ΔfH°(g)-950 to -1150-824.9 ± 0.9[7]

Note: These are estimated values and must be determined experimentally.

Determination of Phase Transitions and Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] It is an invaluable tool for identifying phase transitions such as melting, crystallization, and glass transitions, as well as for determining the heat capacity of a substance.

The Principle of DSC

In a DSC experiment, the sample and a reference material (typically an empty pan) are subjected to a controlled temperature program. The instrument measures the energy required to maintain both the sample and the reference at the same temperature. Endothermic events, such as melting, result in an increased heat flow to the sample, while exothermic events, like crystallization, lead to a decreased heat flow.

Experimental Workflow for DSC

The following diagram outlines the workflow for a typical DSC experiment.

cluster_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh_sample Accurately weigh 2-5 mg of This compound seal_pan Seal in an aluminum pan weigh_sample->seal_pan place_pans Place sample and reference pans in the DSC cell seal_pan->place_pans set_atmosphere Set inert gas flow (e.g., N2) place_pans->set_atmosphere program_temp Program the temperature profile (heating/cooling rates) set_atmosphere->program_temp run_scan Execute the temperature program program_temp->run_scan record_heat_flow Record the differential heat flow run_scan->record_heat_flow identify_transitions Identify melting point (T_m) and other transitions record_heat_flow->identify_transitions determine_cp Determine heat capacity (Cp) record_heat_flow->determine_cp integrate_peak Integrate the melting peak to determine ΔfusH° identify_transitions->integrate_peak

Caption: Workflow for Differential Scanning Calorimetry.

Step-by-Step Protocol for DSC
  • Instrument Calibration:

    • Calibrate the temperature and enthalpy scales of the DSC instrument using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Establish an inert atmosphere by purging the cell with nitrogen or argon.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the resulting thermogram, determine the onset temperature of the melting peak, which corresponds to the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔfusH°).

    • The heat capacity (Cp) can also be determined from the DSC data by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

Expected Data from DSC Analysis
ParameterSymbolExpected Value for this compound
Melting PointTmTo be determined experimentally
Enthalpy of FusionΔfusH°To be determined experimentally
Heat Capacity (solid)Cp(s)To be determined experimentally

Determination of Enthalpy of Sublimation by Thermogravimetric Analysis (TGA)

The enthalpy of sublimation (ΔsubH°) is the energy required to transform one mole of a substance from the solid to the gaseous state. This parameter is crucial for understanding the volatility and stability of a solid-state compound and is essential for calculating the gas-phase enthalpy of formation from the solid-state value. A common method for determining ΔsubH° is through isothermal thermogravimetric analysis (TGA).[12][13]

The Principle of Isothermal TGA for Sublimation Enthalpy

TGA measures the change in mass of a sample as a function of temperature or time. In the isothermal method for determining sublimation enthalpy, the sample is held at a series of constant temperatures below its melting point, and the rate of mass loss due to sublimation is measured.[12] The vapor pressure at each temperature can be related to the rate of mass loss. The enthalpy of sublimation is then calculated using the Clausius-Clapeyron equation, which relates the vapor pressure and temperature.[12][13]

Experimental Workflow for TGA

The logical steps for determining the enthalpy of sublimation via TGA are shown below.

cluster_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_measurement Isothermal Measurements cluster_analysis Data Analysis weigh_sample Accurately weigh a small amount of This compound into a TGA pan place_pan Place the pan in the TGA furnace weigh_sample->place_pan set_atmosphere Set inert gas flow (e.g., N2) place_pan->set_atmosphere set_temp_1 Set first isothermal temperature (T1) set_atmosphere->set_temp_1 record_mass_loss_1 Record mass loss rate set_temp_1->record_mass_loss_1 set_temp_2 Set second isothermal temperature (T2) record_mass_loss_1->set_temp_2 record_mass_loss_2 Record mass loss rate set_temp_2->record_mass_loss_2 set_temp_n ... (repeat for several temperatures) record_mass_loss_2->set_temp_n calc_vapor_pressure Calculate vapor pressure at each T set_temp_n->calc_vapor_pressure plot_clausius_clapeyron Plot ln(P) vs. 1/T calc_vapor_pressure->plot_clausius_clapeyron determine_slope Determine the slope of the line plot_clausius_clapeyron->determine_slope calc_delta_sub_h Calculate ΔsubH° from the slope determine_slope->calc_delta_sub_h

Caption: Workflow for TGA-based Sublimation Enthalpy Determination.

Step-by-Step Protocol for TGA
  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) in a TGA pan.

  • Isothermal Measurements:

    • Place the pan in the TGA furnace under a controlled inert atmosphere.

    • Heat the sample to a specific temperature below its melting point and hold it isothermally.

    • Record the rate of mass loss ( dm/dt ).

    • Repeat this process for several different temperatures, ensuring a measurable rate of sublimation at each.

  • Data Analysis:

    • For each isothermal step, calculate the vapor pressure (P) from the rate of mass loss using the Langmuir equation.

    • Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).

    • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.

    • Calculate the enthalpy of sublimation (ΔsubH°) from the slope of the line.

Expected Data from TGA Analysis
ParameterSymbolExpected Value for this compound
Enthalpy of SublimationΔsubH°To be determined experimentally

Conclusion

The thermochemical characterization of this compound is a critical step in its development as a potential pharmaceutical agent. This guide has provided the theoretical background and detailed experimental protocols for determining the enthalpy of formation, combustion, fusion, and sublimation using standard laboratory techniques. By following these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions throughout the drug development pipeline. The principles and workflows outlined herein are broadly applicable to the characterization of other novel organic compounds, serving as a valuable resource for the scientific community.

References

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2013). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 113(2), 643-650.
  • Pivina, T. S., & Porollo, A. A. (2018). Methods for calculating the enthalpies of sublimation of organic molecular crystals. Russian Chemical Bulletin, 67(8), 1381-1395.
  • Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of sublimation of organic and organometallic compounds. 1910–2001.
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A Technical Guide to the Crystallographic Analysis of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(4-methoxyphenyl)succinic acid

This compound, also known as p-anisyl succinic acid, is an aromatic dicarboxylic acid with the molecular formula C₁₁H₁₂O₅[1][2]. Its structure features a succinic acid moiety attached to a methoxy-substituted phenyl group. This combination of a flexible dicarboxylic acid chain and a rigid aromatic ring imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and materials science[3].

The presence of two carboxylic acid groups allows for the formation of extensive hydrogen-bonding networks, while the methoxyphenyl group can participate in π-stacking and other non-covalent interactions. These features suggest a rich and potentially complex solid-state chemistry, including the possibility of polymorphism—the existence of multiple crystal forms with different physical properties.

In the pharmaceutical industry, succinic acid and its derivatives are widely used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs)[3]. Understanding the crystal structure of this compound is therefore crucial for controlling its physicochemical properties, which is a critical aspect of drug development and formulation. This guide outlines the necessary steps to achieve this, from synthesis to final structure elucidation.

Synthesis and Purification for Crystallographic Studies

The prerequisite for any crystallographic analysis is the availability of highly pure material. The presence of impurities can inhibit crystal growth or lead to disordered or poorly diffracting crystals.

Proposed Synthesis Route

A common method for the synthesis of succinic acid derivatives is the Stobbe condensation. A plausible route to this compound involves the condensation of diethyl succinate with 4-methoxybenzaldehyde in the presence of a strong base such as sodium ethoxide, followed by hydrolysis and reduction.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds[4][5]. The choice of solvent is critical and should be determined experimentally.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of the crude this compound in a range of solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: In a flask, dissolve the crude compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For further yield, the flask can be placed in an ice bath. Slow cooling is crucial for the formation of large, well-ordered crystals suitable for X-ray diffraction.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven at a temperature well below their melting point, to remove any residual solvent.

Single-Crystal Growth Methodologies

Growing single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For organic molecules like this compound, several techniques can be employed.

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, eventually leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. This can be achieved by placing the solution in a programmable heating/cooling block or in an insulated container to ensure a slow cooling rate.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions[6].

Data Collection and Processing

The experimental workflow for SC-XRD is a well-established process:

  • Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical sense. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Anticipated Structural Features and Polymorphism

Based on the molecular structure of this compound, several key intermolecular interactions can be anticipated in its crystal packing:

  • Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form classic carboxylic acid dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. These dimers could then be further connected into chains or sheets.

  • π-Stacking: The methoxyphenyl rings may interact with each other through π-stacking interactions, which would contribute to the overall stability of the crystal lattice.

  • Other Weak Interactions: C-H···O interactions involving the methoxy group and the carboxylic acid groups are also likely to be present.

Given the conformational flexibility of the succinic acid backbone and the possibility of different hydrogen-bonding arrangements, this compound may exhibit polymorphism . Different polymorphs can have significantly different physical properties, such as solubility and melting point, which is of paramount importance in the pharmaceutical industry. A thorough crystallographic study should therefore include a screen for potential polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Visualizations

Caption: Molecular Structure of this compound.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single-Crystal Growth start Starting Materials (4-methoxybenzaldehyde, diethyl succinate) reaction Stobbe Condensation start->reaction hydrolysis Hydrolysis & Reduction reaction->hydrolysis crude Crude Product hydrolysis->crude purification Recrystallization crude->purification pure Pure Compound purification->pure dissolve Dissolve in Suitable Solvent pure->dissolve method Apply Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) dissolve->method crystals Single Crystals method->crystals

Caption: Workflow for Synthesis and Single-Crystal Growth.

SCXRD_Workflow start Select & Mount Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

References

  • PubChem. This compound.
  • LookChem. This compound.
  • PLATON. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
  • SERC (Carleton). Single-crystal X-ray Diffraction.
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction.
  • WikiHow. 9 Ways to Crystallize Organic Compounds.
  • UCLA. Recrystallization and Crystallization.

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A Researcher's Guide to Sourcing and Utilizing 2-(4-Methoxyphenyl)succinic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(4-methoxyphenyl)succinic acid, a valuable building block in medicinal chemistry and material science. This document explores its commercial availability, quality control considerations, and practical applications, offering field-proven insights to streamline procurement and experimental workflows.

Introduction: The Versatility of a Key Synthetic Intermediate

This compound (CAS No. 6331-59-5), also known as 2-(p-anisyl)succinic acid, is a dicarboxylic acid derivative with significant utility in organic synthesis.[1] Its structure, featuring a methoxy-substituted phenyl group attached to a succinic acid backbone, makes it a versatile precursor for a variety of more complex molecules. The presence of the methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, while the two carboxylic acid moieties offer multiple points for chemical modification.

In the realm of pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] Its structural framework is also integral to the creation of new chemical entities targeting a range of biological pathways. Beyond medicinal chemistry, this compound finds applications in polymer chemistry, where it can be used to modify polymer properties for advanced materials.[3][4]

Commercial Sourcing of this compound: A Comparative Overview

The selection of a reliable supplier is a critical first step in any research endeavor. The purity and consistency of starting materials directly impact the success and reproducibility of experimental outcomes. The following table provides a comparative overview of several commercial suppliers of this compound.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) AldrichCPR (Purity not specified)10 mgPart of a collection of rare chemicals; buyer assumes responsibility for confirming purity.
Chem-Impex ≥ 98% (HPLC)CustomProvides detailed product information and emphasizes its use in pharmaceutical and polymer synthesis.[3]
J&K Scientific Not specifiedCustomLists various applications including pharmaceutical development and organic synthesis.[2]
Barcelona Fine Chemicals >97%50 mg, 100 mg, 250 mgProvides basic physical and hazardous characteristics.[5]
LookChem Aggregated Suppliers Varies (e.g., 95%, 98%)Varies (e.g., 250mg, 1g, 5g, 10g)An online platform listing multiple suppliers with varying price points and purities.[3]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

Scientific Integrity: Ensuring Quality and Reproducibility

The "Expertise, Experience, Authoritativeness, and Trustworthiness" (E-E-A-T) of any research hinges on the quality of its foundational components. For a chemical intermediate like this compound, rigorous quality control is paramount.

The Importance of Purity in Drug Development

The presence of impurities, even in trace amounts, can significantly affect the outcome of a synthesis, leading to unwanted side reactions, lower yields, and difficulties in purification.[6] In the context of drug development, impurities can have toxicological implications and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[6] Therefore, verifying the purity of this compound before its use is a critical, self-validating step in any experimental protocol.

Recommended Analytical Methods for Quality Control

Researchers should independently verify the purity of commercially supplied this compound using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method with UV detection is suitable for quantifying this compound and detecting any impurities.[7][8][9] The development of a validated HPLC method is crucial for quality control in both research and manufacturing settings.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can also be employed to identify and quantify volatile impurities.[14]

Experimental Workflow: From Procurement to Application

The following diagram illustrates a typical workflow for sourcing and utilizing a chemical intermediate like this compound in a research setting.

procurement_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_application Experimental Application supplier_id Identify Potential Suppliers supplier_eval Evaluate Suppliers (Purity, Quantity, Cost) supplier_id->supplier_eval request_coa Request Certificate of Analysis (CoA) supplier_eval->request_coa purchase Purchase Compound request_coa->purchase receive_compound Receive Compound purchase->receive_compound analytical_verification Analytical Verification (HPLC, NMR, MS) receive_compound->analytical_verification confirm_purity Confirm Purity and Structure analytical_verification->confirm_purity experimental_design Experimental Design confirm_purity->experimental_design synthesis Perform Synthesis experimental_design->synthesis analysis_purification Analyze and Purify Product synthesis->analysis_purification characterization Characterize Final Compound analysis_purification->characterization

Caption: A typical workflow for the procurement and utilization of a research chemical.

Exemplary Synthetic Protocol: Synthesis of a Furanone Derivative

The following protocol describes a general procedure for the synthesis of a furanone derivative from this compound, illustrating its utility as a synthetic precursor. This protocol is based on established chemical transformations of succinic acids.

Objective: To synthesize 3-(4-methoxybenzylidene)dihydrofuran-2,5-dione.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • p-Anisaldehyde

  • Anhydrous toluene

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Succinic Anhydride Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of this compound and 3-5 equivalents of acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The crude 2-(4-methoxyphenyl)succinic anhydride is obtained as a solid.

  • Perkin Condensation with p-Anisaldehyde:

    • To the flask containing the crude 2-(4-methoxyphenyl)succinic anhydride, add 1 equivalent of p-anisaldehyde and 1.2 equivalents of anhydrous sodium acetate.

    • Add anhydrous toluene to the mixture to serve as a solvent.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product, 3-(4-methoxybenzylidene)dihydrofuran-2,5-dione, using NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Acetic anhydride is a common and effective dehydrating agent used to convert dicarboxylic acids into their corresponding cyclic anhydrides.

  • Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial in the Perkin condensation to prevent the hydrolysis of the anhydride intermediate and the base.

  • Sodium Acetate: Sodium acetate acts as the base in the Perkin condensation, deprotonating the anhydride at the alpha-carbon to generate the nucleophile that attacks the aldehyde.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and material science. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for ensuring the integrity and reproducibility of experimental results. The synthetic utility of this compound, as demonstrated in the exemplary protocol, highlights its potential for the creation of novel and complex molecules with diverse applications.

References

  • Barcelona Fine Chemicals. This compound. [Link]
  • LookChem. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]
  • SpectraBase. Succinic acid, dec-2-yl 4-methoxyphenyl ester. [Link]
  • PubChem. This compound. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
  • MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
  • NETZSCH Analyzing & Testing.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
  • MDPI. Crystal Structures of Novel Phenyl Fulgides. [Link]
  • ResearchGate. Succinic Acid and Reverse Phase HPLC. [Link]
  • SIELC Technologies. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column. [Link]
  • UND Scholarly Commons. Determination of Impurities in Bioproduced Succinic Acid. [Link]

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Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-(4-methoxyphenyl)succinic Acid Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the chiral resolution of racemic 2-(4-methoxyphenyl)succinic acid via diastereomeric salt formation using the readily available and cost-effective resolving agent, tartaric acid. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. The guide outlines the underlying chemical principles, a step-by-step experimental procedure, methods for analyzing enantiomeric excess, and troubleshooting advice. The protocols described herein are designed to be a self-validating system, grounded in established chemical theory and supported by references to authoritative literature.

Introduction: The Imperative of Chirality and the Logic of Resolution

In the realm of pharmaceutical sciences and organic synthesis, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the isolation of a single enantiomer from a racemic mixture is often a critical step in drug development and the synthesis of fine chemicals.[1]

One of the most robust and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[1] This classical technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and crystal structure. These differences allow for their separation by conventional methods like fractional crystallization.

This guide focuses on the resolution of this compound, a dicarboxylic acid with a single chiral center. For this purpose, we employ tartaric acid, a naturally occurring, inexpensive, and readily available chiral dicarboxylic acid, as the resolving agent. The fundamental principle involves an acid-base reaction between the racemic carboxylic acid and an enantiomerically pure tartaric acid, leading to the formation of two diastereomeric salts with differing solubilities.

Foundational Principles: A Mechanistic Overview

The success of a diastereomeric salt resolution hinges on several key factors: the choice of resolving agent, the selection of an appropriate solvent, and the precise control of experimental conditions such as temperature and stoichiometry.

2.1. Diastereomeric Salt Formation

The reaction between racemic this compound (a mixture of (R)- and (S)-enantiomers) and, for instance, (+)-(2R,3R)-tartaric acid, yields a mixture of two diastereomeric salts:

  • [(R)-2-(4-methoxyphenyl)succinic acid]·[(2R,3R)-tartaric acid]

  • [(S)-2-(4-methoxyphenyl)succinic acid]·[(2R,3R)-tartaric acid]

These diastereomeric salts, having different spatial arrangements, will exhibit distinct physicochemical properties, most notably, differential solubility in a given solvent system. By carefully selecting a solvent in which one diastereomer is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution.

2.2. The Critical Role of the Solvent

The choice of solvent is arguably the most critical parameter in a successful resolution. An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts. Additionally, the solvent should allow for good crystal formation of the less soluble salt, facilitating its isolation. Common solvents for the resolution of carboxylic acids include alcohols (e.g., methanol, ethanol, isopropanol) and aqueous mixtures thereof. A preliminary screening of various solvents is highly recommended to identify the optimal system for the specific racemic compound and resolving agent pair.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the compounds involved is essential for designing and troubleshooting the resolution process.

PropertyThis compound (Racemic)(+)-(2R,3R)-Tartaric Acid
Molecular Formula C₁₁H₁₂O₅C₄H₆O₆
Molecular Weight 224.21 g/mol [2][3][4][5]150.09 g/mol
Boiling Point 355.9 °C at 760 mmHg[3]Decomposes
Density 1.324 g/cm³[3]1.76 g/cm³
pKa Data not readily available. As a dicarboxylic acid, it will have two pKa values.pKa₁ = 2.98, pKa₂ = 4.34
Solubility Sparingly soluble in water. Solubility in organic solvents needs to be determined experimentally for optimal resolution.Soluble in water, methanol, ethanol, propanol, and glycerol. Sparingly soluble in ether. Insoluble in chloroform.

Experimental Protocols

4.1. Materials and Equipment

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid (or (-)-(2S,3S)-tartaric acid)

  • Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders, Buchner funnel)

  • Heating plate with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

  • Chiral HPLC system (for enantiomeric excess determination)

  • NMR spectrometer

4.2. Workflow Diagram

Caption: Workflow for the chiral resolution of this compound.

4.3. Step-by-Step Protocol

4.3.1. Preliminary Solvent Screening

The success of this resolution is highly dependent on the choice of solvent. Therefore, a preliminary small-scale screening is crucial.

  • In several test tubes, place a small, equimolar amount of racemic this compound and (+)-tartaric acid.

  • To each tube, add a different solvent (e.g., methanol, 95% ethanol, isopropanol, acetone).

  • Gently heat the mixtures to dissolve the solids.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystalline precipitate. The solvent that yields a good amount of crystalline solid is a promising candidate for the bulk resolution.

4.3.2. Diastereomeric Salt Formation and Crystallization

  • In an Erlenmeyer flask, dissolve racemic this compound (1.0 eq) and (+)-(2R,3R)-tartaric acid (0.5 to 1.0 eq, start with 1.0 eq) in the minimum amount of the chosen hot solvent from the screening step. The stoichiometry of the resolving agent may need to be optimized; starting with a 1:1 molar ratio is common, but sometimes using a sub-stoichiometric amount of the resolving agent can be advantageous.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal from the preliminary screening can be beneficial.

  • Once crystallization at room temperature appears complete, place the flask in an ice bath for at least one hour to maximize the yield of the less soluble diastereomeric salt.

4.3.3. Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

  • Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) and to liberate the enantiomer for a preliminary check of the enantiomeric excess (e.e.).

4.3.4. Liberation of the Enantiomerically Enriched Succinic Acid

  • Suspend the dried diastereomeric salt in a biphasic mixture of water and a suitable organic solvent, such as ethyl acetate.

  • Acidify the aqueous layer by the dropwise addition of 1 M HCl until the pH is approximately 1-2. This will protonate both the tartaric acid and the this compound.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

4.3.5. Recovery of the Other Enantiomer

The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. The corresponding enantiomer can be recovered by evaporating the solvent, liberating the acid as described above, and potentially performing a resolution with the opposite enantiomer of tartaric acid (e.g., (-)-tartaric acid).

Analysis of Enantiomeric Excess (e.e.)

The determination of the enantiomeric purity of the resolved product is a critical step. Several analytical techniques can be employed.

5.1. Polarimetry

Optical rotation is a fundamental property of chiral molecules.[7] The enantiomeric excess can be calculated from the specific rotation of the resolved sample if the specific rotation of the pure enantiomer is known.

Formula for Specific Rotation:

[α] = α / (c × l)

where:

  • [α] is the specific rotation

  • α is the observed rotation

  • c is the concentration in g/mL

  • l is the path length in decimeters (dm)

Procedure:

  • Prepare a solution of the resolved this compound of a known concentration in a suitable solvent (e.g., acetone).

  • Measure the observed rotation using a polarimeter.

  • Calculate the specific rotation.

  • Calculate the enantiomeric excess (% e.e.) using the formula:

% e.e. = ([α]sample / [α]pure enantiomer) × 100

5.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and accurate method for determining enantiomeric excess.[8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Chiral HPLC Method Development:

  • Columns: Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often effective for the separation of chiral carboxylic acids.[9]

  • Mobile Phase: A typical starting mobile phase for normal-phase separation would be a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase, a mixture of water (with an acidic modifier) and acetonitrile or methanol can be screened.

  • Detection: UV detection at a wavelength where the analyte absorbs, likely around 230 nm or 275 nm due to the methoxyphenyl group.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10][11][12][13]

  • Using a Chiral Solvating Agent: The addition of an enantiomerically pure CSA to a solution of the resolved product can lead to the formation of transient diastereomeric complexes that exhibit separate signals in the NMR spectrum (typically ¹H NMR). The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

  • Using a Chiral Derivatizing Agent: The carboxylic acid can be converted into a diastereomeric ester or amide by reaction with a chiral alcohol or amine. The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No crystallization occurs - Unsuitable solvent- Solution is too dilute- Impurities present- Screen a wider range of solvents- Concentrate the solution- Attempt to seed the solution- Purify the starting racemic acid
Oily precipitate forms instead of crystals - Solvent is too nonpolar- Cooling is too rapid- Use a more polar solvent or an aqueous mixture- Allow for slower cooling
Low yield of diastereomeric salt - The diastereomeric salt is too soluble in the chosen solvent- Insufficient cooling time- Try a different solvent in which the salt is less soluble- Increase the cooling time or lower the temperature
Low enantiomeric excess - Poor separation of diastereomer solubilities- Co-precipitation of both diastereomers- Recrystallize the diastereomeric salt- Optimize the solvent system and crystallization temperature

Conclusion

The chiral resolution of this compound using tartaric acid is a practical and effective method for obtaining the individual enantiomers. The success of this classical technique relies on the systematic optimization of key parameters, particularly the choice of solvent. By following the detailed protocols and analytical methods outlined in this guide, researchers can confidently approach this resolution, ensuring the production of enantiomerically enriched material suitable for further research and development. The principles and strategies discussed herein are broadly applicable to the resolution of other chiral carboxylic acids.

References

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  • Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. (2014).
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
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  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. (2007). Chirality, 19(6), 503-507. [Link]
  • Exp 5 - yourhomeworksolutions.com. (n.d.).
  • Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordin
  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009). Drug Discoveries & Therapeutics, 3(3), 93-96. [Link]
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  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2020). Frontiers in Bioengineering and Biotechnology, 8, 878. [Link]
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Application Note: A Robust HPLC Method for the Enantiomeric Separation of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of 2-(4-methoxyphenyl)succinic acid, a dicarboxylic acid derivative. Leveraging a quinine-based anion-exchange chiral stationary phase (CSP), this method provides excellent resolution and peak shape, making it suitable for quality control, process monitoring, and research applications in drug development. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the underlying principles of the chiral recognition mechanism.

Introduction and Principle of Separation

This compound possesses a single stereocenter, existing as a pair of enantiomers. The presence of two carboxylic acid functional groups makes it a strongly acidic analyte. The successful chiral separation of such compounds by HPLC depends on the creation of transient, diastereomeric complexes between the enantiomers and a chiral selector.[1][2] The stability difference between these diastereomeric complexes leads to different retention times on the chromatographic column, enabling their separation.

For acidic analytes, chiral stationary phases that operate on an anion-exchange principle are exceptionally effective.[3] The method detailed herein utilizes a CSP based on a quinine derivative immobilized on silica. The core separation mechanism is based on several key interactions:

  • Ionic Exchange (Primary Interaction): Under the specified mobile phase conditions, the tertiary nitrogen of the CSP's quinuclidine moiety is protonated, carrying a positive charge. The acidic analyte, this compound, is deprotonated (anionic). A strong ionic bond forms between the positively charged CSP and the negatively charged analyte.[3]

  • Hydrogen Bonding: The carbamate and hydroxyl groups on the CSP can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The quinoline ring system of the selector can engage in π-π stacking with the methoxyphenyl ring of the analyte.

  • Steric Interactions: The specific three-dimensional arrangement of these interaction sites on the rigid CSP structure forces the enantiomers into different orientations, leading to one being bound more strongly than the other, which is the basis for chiral recognition.[2][3]

This multi-modal interaction is crucial for achieving high enantioselectivity.

HPLC Method Development Strategy

The choice of column and mobile phase was guided by the physicochemical properties of this compound.

  • Chiral Stationary Phase (CSP) Selection: Given the analyte is a dicarboxylic acid, an anion-exchange CSP is the logical first choice. The CHIRALPAK® QN-AX column, which features a quinine-based selector, is specifically designed for the enantioseparation of acidic compounds and was selected for this method.[3] Polysaccharide-based CSPs are also a viable screening alternative but may require more extensive mobile phase optimization.[4]

  • Mobile Phase Selection: A polar organic mode is preferred for this type of CSP. Methanol is an excellent solvent as its protic nature efficiently solvates the ionized species involved in the ion-exchange mechanism.[3] To control the retention and peak shape, an acidic additive and a competing salt are incorporated.

    • Acidic Additive (Formic Acid): While seemingly counterintuitive for an anion-exchange mechanism, the acid helps to control the overall ionic strength and can improve peak symmetry.

    • Salt Additive (Ammonium Formate): This acts as a counter-ion, competing with the analyte for the ionic binding sites on the CSP. Adjusting its concentration is the primary way to modulate the retention time of the analytes; higher concentrations lead to faster elution.[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm (or equivalent quinine-based anion-exchange CSP).

  • Chemicals & Reagents:

    • Methanol (HPLC Grade or higher)

    • Formic Acid (≥98%)

    • Ammonium Formate (≥99%)

    • Racemic this compound standard

    • Methanol/Water (50:50, v/v) for sample diluent

Preparation of Mobile Phase and Solutions
  • Mobile Phase Preparation:

    • Prepare a stock solution of 100 mM Ammonium Formate in Methanol: Weigh 630.6 mg of ammonium formate and dissolve in 100 mL of HPLC-grade methanol.

    • Prepare a stock solution of 100 mM Formic Acid in Methanol: Add 377 µL of formic acid to a 100 mL volumetric flask and bring to volume with HPLC-grade methanol.

    • For the final mobile phase, mix the stock solutions with methanol to achieve the desired final concentration as specified in Table 1. A typical starting point is Methanol with 20 mM Formic Acid and 10 mM Ammonium Formate .

    • Filter the final mobile phase through a 0.45 µm solvent-compatible filter and degas before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the sample diluent (Methanol/Water, 50:50).

    • Prepare the working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterRecommended ConditionRationale
Column CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mmAnion-exchange CSP ideal for acidic analytes.[3]
Mobile Phase Methanol / Formic Acid / Ammonium FormatePolar organic mode with additives to control retention and peak shape.
Composition Start with 20 mM Formic Acid / 10 mM Ammonium Formate in MethanolBalances interaction strength for optimal retention and resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CProvides stable and reproducible retention times.
Detection Wavelength 225 nmCorresponds to a strong absorbance maximum for the phenyl moiety.
Injection Volume 5 µLMinimizes potential for column overload and band broadening.
Run Time ~15 minutes (adjust as needed)Sufficient to allow elution of both enantiomers.
System Suitability Test (SST) Protocol

Before running samples, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution (0.1 mg/mL) five consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and tailing factor.

  • Calculate the resolution between the two enantiomer peaks.

Acceptance Criteria:

  • Resolution (Rs): ≥ 1.5

  • Tailing Factor (Tf): ≤ 2.0

  • %RSD for Retention Time: ≤ 1.0%

  • %RSD for Peak Area: ≤ 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from preparation to final analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Mobile Phase Preparation (Methanol + Additives) setup HPLC System Setup & Column Equilibration prep_mp->setup prep_std Standard/Sample Preparation (0.1 mg/mL in Diluent) inject Inject Standard/Sample (5 µL) prep_std->inject setup->inject acquire Data Acquisition (~15 min @ 225 nm) inject->acquire integrate Peak Integration acquire->integrate calc_sst Calculate SST Parameters (Rs, Tf, %RSD) integrate->calc_sst calc_ee Calculate Enantiomeric Excess (%ee) for Chiral Samples integrate->calc_ee report Generate Final Report calc_sst->report calc_ee->report

Caption: Workflow for the enantiomeric separation of this compound.

Data Analysis and Expected Results

Upon injection of the racemic standard, two well-resolved peaks corresponding to the two enantiomers are expected. The resolution factor (Rs) should be greater than 1.5, indicating baseline separation.

The enantiomeric excess (% ee) for an unknown sample can be calculated using the peak areas (A1 and A2) of the two enantiomers:

% ee = [ |A1 - A2| / (A1 + A2) ] x 100

Where A1 and A2 are the areas of the first and second eluting enantiomer peaks, respectively.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor or No Resolution Incorrect mobile phase composition. Column degradation.Verify mobile phase preparation. Decrease the concentration of ammonium formate to increase retention and interaction time. Replace the column if performance does not improve.
Broad or Tailing Peaks Extra-column volume. Column contamination. Inappropriate sample solvent.Check all fittings and tubing for leaks or excessive length. Flush the column with a stronger solvent. Ensure the sample is fully dissolved in the recommended diluent.
Drifting Retention Times Inadequate column equilibration. Mobile phase composition change. Temperature fluctuation.Equilibrate the column for a longer period. Prepare fresh mobile phase. Ensure the column thermostat is stable at 25 °C.
Low Signal/Noise Low sample concentration. Incorrect detection wavelength.Increase sample concentration if possible. Verify detector settings and lamp performance. Confirm the wavelength maximum (225 nm).

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantiomeric separation of the synthesized chiral dicarboxylic acid...
  • Chiral Selectors Based on C2-Symmetric Dicarboxylic Acids.
  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
  • Getting Started with Chiral Method Development. Regis Technologies. [Link]
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Enantiomeric separation of phenylsuccinic acid by cyclodextrin-modified reversed phase high-performance liquid chrom

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Application Notes and Protocols: The Strategic Use of 2-(4-Methoxyphenyl)succinic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic implementation of 2-(4-Methoxyphenyl)succinic acid in the field of asymmetric synthesis. This document delves into the fundamental principles, practical applications, and detailed experimental protocols, offering valuable insights for researchers engaged in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.

Introduction: The Versatility of a Substituted Succinic Acid

This compound is a versatile building block in organic synthesis. Its structural features, including a chiral center, two carboxylic acid functionalities, and a methoxy-activated phenyl ring, make it a valuable tool in the synthesis of complex chiral molecules.[1][2] The presence of the 4-methoxyphenyl group can influence the electronic and steric properties of the molecule, which can be exploited in various synthetic transformations. This guide will explore its potential application as a chiral resolving agent and as a precursor for the synthesis of complex chiral molecules.

Core Application: Chiral Resolution via Diastereomeric Salt Formation

One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[3] This classical resolution technique relies on the differential solubility of diastereomeric salt pairs formed between a racemic mixture and a chiral resolving agent. This compound, being a chiral dicarboxylic acid, can be employed as a resolving agent for racemic amines.

Principle of Diastereomeric Salt Resolution

The fundamental principle involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, such as (R)- or (S)-2-(4-Methoxyphenyl)succinic acid. This reaction yields a mixture of two diastereomeric salts with distinct physical properties, most notably different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for the separation of the enantiomers. The resolved enantiomer can then be liberated from the salt by treatment with a base.

Diagram 1: Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_amine Racemic Amine (R/S) salt_formation Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->salt_formation Reaction in suitable solvent resolving_agent Chiral Resolving Agent (R)-2-(4-Methoxyphenyl)succinic Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble base_treatment Treatment with Base (e.g., NaOH) less_soluble->base_treatment enantiopure_amine Enantiopure Amine ((R)-Amine) base_treatment->enantiopure_amine recovered_agent Recovered Resolving Agent base_treatment->recovered_agent

Caption: Workflow for chiral resolution of a racemic amine using a chiral dicarboxylic acid.

Protocol: Representative Procedure for the Resolution of a Racemic Amine

This protocol provides a general methodology for the chiral resolution of a racemic amine using (R)- or (S)-2-(4-Methoxyphenyl)succinic acid. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different substrates. This procedure is based on established methods for resolving amines with chiral dicarboxylic acids.[3]

Materials:

  • Racemic amine

  • (R)- or (S)-2-(4-Methoxyphenyl)succinic acid

  • Anhydrous solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Aqueous solution of a strong base (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a clean, dry flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating.

    • In a separate flask, dissolve (R)- or (S)-2-(4-Methoxyphenyl)succinic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The stoichiometry may need to be optimized.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of the cold solvent.

    • The collected solid is the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomer.

    • The enantiomeric excess of the resolved amine can be improved by recrystallizing the diastereomeric salt from a fresh portion of the solvent.

  • Liberation of the Enantiopure Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).

    • Add a sufficient amount of an aqueous base (e.g., 2 M NaOH) to achieve a basic pH (pH > 10).

    • Stir the mixture until the solid dissolves completely, indicating the liberation of the free amine and the formation of the sodium salt of the resolving agent.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound, which can be recovered by filtration, washed with cold water, and dried for reuse.

Data Presentation:

ParameterDescription
Substrate Racemic Amine
Resolving Agent (R)- or (S)-2-(4-Methoxyphenyl)succinic acid
Solvent Ethanol, Isopropanol, Ethyl Acetate, etc.
Stoichiometry 1:0.5 to 1:1 (Amine:Acid)
Crystallization Temp. Room temperature followed by 0-5 °C
Yield of Salt Dependent on substrate and conditions
Enantiomeric Excess Determined by chiral HPLC or NMR analysis

Application as a Chiral Building Block in Synthesis

Beyond its role as a resolving agent, this compound can serve as a chiral starting material for the synthesis of more complex molecules. The two carboxylic acid groups provide handles for further chemical modifications, and the stereocenter can be incorporated into the final target molecule.

Synthesis of a Chiral Benzothiazepinone Derivative

While not directly starting from this compound, the synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one showcases a strategy where the 4-methoxyphenyl moiety is a key component of a chiral therapeutic scaffold.[4] This highlights the importance of the 4-methoxyphenyl group in the design of bioactive molecules and suggests that enantiomerically pure this compound could be a valuable precursor for similar structures.

Diagram 2: Retrosynthetic Analysis Concept

G target Complex Chiral Molecule (e.g., Pharmaceutical Intermediate) intermediate Chiral Intermediate with 4-Methoxyphenyl group target->intermediate Key disconnection starting_material Enantiopure This compound intermediate->starting_material Potential synthetic route

Caption: Conceptual retrosynthetic analysis illustrating the potential use of the topic compound.

Conclusion and Future Perspectives

This compound is a promising and versatile compound in the realm of asymmetric synthesis. Its application as a chiral resolving agent for amines offers a practical and scalable method for obtaining enantiomerically pure compounds. Furthermore, its potential as a chiral building block opens avenues for the synthesis of novel and complex molecular architectures. Future research could focus on the development of derivatives of this compound as chiral ligands for asymmetric catalysis or as more efficient resolving agents for a broader range of substrates. The principles and protocols outlined in these notes provide a solid foundation for researchers to explore and exploit the full potential of this valuable synthetic tool.

References

  • J&K Scientific. This compound | 6331-59-5. [Link]
  • Komiyama, T., Takaguchi, Y., & Tsuboi, S. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository. [Link]
  • Google Patents. US5280122A - Resolution of 2-benzyl-4-piperidone-succinic acid.
  • Okayama University. Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. [Link]
  • Google Patents. US5280122A - Resolution of 2-benzyl-4-piperidone-succinic acid.

Sources

Application Notes & Protocols: The Strategic Use of 2-(4-Methoxyphenyl)succinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: 2-(4-Methoxyphenyl)succinic acid is a versatile aromatic dicarboxylic acid that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a chiral center at the alpha-position to the phenyl ring and two carboxylic acid moieties, offers a unique combination of reactivity and stereochemical potential. The presence of a methoxy group on the phenyl ring enhances both solubility and reactivity, making it an attractive starting material for creating complex molecular architectures.[1][2] This guide provides an in-depth exploration of its application, focusing on the synthesis of chiral pharmaceutical intermediates, a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs). We will delve into detailed protocols, the rationale behind experimental choices, and the critical process of achieving stereochemical control.

Section 1: Core Characteristics and Safety Profile

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount. This compound is a stable, off-white to white powder under standard conditions.[1]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 6331-59-5[1][3][4]
Molecular Formula C₁₁H₁₂O₅[3][5]
Molecular Weight 224.21 g/mol [3][4]
Appearance Off-white to white powder[1]
Purity Typically ≥97%[6][7]
Melting Point Data not consistently available-
Boiling Point 355.9 °C at 760 mmHg (Predicted)[4]
Solubility Enhanced by methoxy group[1]
Storage Store at 0-8 °C[1]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[3][7]
GHS Precautionary Statements P261, P280, P302+P352, P305+P354+P338[3]

Causality Behind Storage Conditions: The recommended storage at 0-8 °C is a precautionary measure to minimize potential degradation over long-term storage, ensuring the integrity of the dicarboxylic acid functional groups for consistent reactivity in synthetic applications.

Section 2: The Role of this compound as a Chiral Precursor

The intrinsic chirality of this compound makes it a valuable starting point for asymmetric synthesis. However, it is most commonly supplied as a racemic mixture. In pharmaceutical development, where often only one enantiomer of a drug is pharmacologically active and the other may be inactive or even harmful, the separation of these enantiomers is a critical task.[8][9] This leads to two primary strategic pathways for its use.

Strategic Workflow for Chiral Intermediate Synthesis

G A Racemic this compound B Synthesis of a Downstream Racemic Intermediate (e.g., Amine, Succinimide) A->B Derivatization C Chiral Resolution (Diastereomeric Salt Formation) B->C Addition of Chiral Resolving Agent D Separation of Diastereomers (e.g., Crystallization) C->D Exploiting Solubility Differences E (S)-Enantiomer Intermediate D->E F (R)-Enantiomer Intermediate D->F G Further Synthesis to API E->G

Caption: General workflow for producing an enantiopure intermediate starting from racemic this compound.

The most common industrial approach involves the synthesis of a key downstream intermediate, such as an amine, followed by chiral resolution.[10] Chiral resolution separates a racemic mixture into its pure enantiomers by temporarily converting them into diastereomers, which have different physical properties (like solubility) and can thus be separated.[10][11]

Section 3: Protocols for Synthesis and Chiral Resolution

The following protocols provide a detailed, illustrative methodology for the transformation of this compound into a chiral amine intermediate. This amine represents a versatile building block, analogous to key intermediates used in the synthesis of complex APIs like Apremilast.[12][13]

Protocol 3.1: Synthesis of Racemic 1-(4-Methoxyphenyl)-2-aminoethane-1,2-dicarboxylic Acid Derivative (Illustrative Amine Intermediate)

This protocol outlines a modified Curtius or Hofmann rearrangement, a classic transformation to convert carboxylic acids to amines. The rationale for this multi-step approach is its reliability and applicability to dicarboxylic acids.

Materials and Reagents:

ReagentCAS NumberM.W.QuantityRole
This compound6331-59-5224.2110.0 gStarting Material
Thionyl Chloride (SOCl₂)7719-09-7118.9715 mLActivating Agent
Sodium Azide (NaN₃)26628-22-865.017.0 gAzide Formation
Toluene, Anhydrous108-88-392.14200 mLSolvent
Hydrochloric Acid (HCl), conc.7647-01-036.4650 mLHydrolysis
Sodium Hydroxide (NaOH)1310-73-240.00As neededpH Adjustment

Step-by-Step Procedure:

  • Activation of Carboxylic Acids: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 44.6 mmol). Under a fume hood, slowly add thionyl chloride (15 mL, 205 mmol).

    • Rationale: Thionyl chloride converts the carboxylic acids into highly reactive acyl chlorides, which are susceptible to nucleophilic attack by the azide ion in the next step.

  • Reaction: Heat the mixture to 70 °C for 2 hours. The solid should dissolve, and gas (SO₂ and HCl) will be evolved.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

  • Acyl Azide Formation: Dissolve the resulting crude diacyl chloride in 100 mL of anhydrous toluene. Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (7.0 g, 107 mmol) in 30 mL of water and add it dropwise to the toluene solution over 30 minutes with vigorous stirring.

    • SAFETY: Sodium azide is highly toxic and explosive. Handle with extreme caution. Do not use metal spatulas. Quench any residual azide with sodium nitrite and then dilute acid.

  • Curtius Rearrangement: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Carefully transfer the mixture to a separatory funnel and separate the organic layer. Heat the toluene solution to 90-100 °C. Nitrogen gas will evolve as the acyl azide rearranges to an isocyanate. Continue heating until gas evolution ceases (approx. 2-3 hours).

    • Rationale: Heating the acyl azide intermediate induces the loss of N₂ gas and rearrangement to form an isocyanate, the key step of the Curtius rearrangement.

  • Hydrolysis to Amine: Cool the reaction mixture to room temperature. Slowly and carefully add 50 mL of concentrated HCl. Heat the biphasic mixture to reflux for 4 hours to hydrolyze the isocyanate and any protecting groups.

  • Isolation: After cooling, separate the aqueous layer. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities. Neutralize the aqueous layer with a concentrated NaOH solution until pH ~7-8 to precipitate the crude amine product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield the racemic amine intermediate. Further purification can be achieved by recrystallization.

Protocol 3.2: Chiral Resolution of the Racemic Amine via Diastereomeric Salt Formation

This protocol uses a chiral resolving agent, (+)-Tartaric acid, to separate the enantiomers of the synthesized amine. The principle relies on the different solubilities of the resulting diastereomeric salts.[13]

Principle of Chiral Resolution

G cluster_0 Racemic Amine Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Mixture (Different Physical Properties) cluster_3 R-Amine R-Amine A (R-Amine)-(R,R-Tartrate) R-Amine->A S-Amine S-Amine B (S-Amine)-(R,R-Tartrate) S-Amine->B R,R-Tartaric Acid R,R-Tartaric Acid R,R-Tartaric Acid->A R,R-Tartaric Acid->B C Less Soluble Salt Crystallizes A->C D More Soluble Salt Stays in Solution B->D

Caption: Formation of diastereomeric salts with distinct properties, enabling separation.

Materials and Reagents:

ReagentCAS NumberM.W.QuantityRole
Racemic Amine Intermediate--5.0 gSubstrate
(+)-Tartaric Acid87-69-4150.090.5-1.0 equiv.Chiral Resolving Agent
Methanol67-56-132.04150 mLSolvent
2M Sodium Hydroxide (NaOH)1310-73-240.00As neededBase for liberation
Diethyl Ether60-29-774.12100 mLExtraction Solvent

Step-by-Step Procedure:

  • Salt Formation: Dissolve the racemic amine intermediate (5.0 g) in 100 mL of warm methanol in a 250 mL Erlenmeyer flask. In a separate flask, dissolve an equimolar amount of (+)-Tartaric acid in 50 mL of warm methanol.

  • Crystallization: Add the tartaric acid solution to the amine solution. Stir briefly and then allow the solution to cool slowly to room temperature. Cloudiness should appear, followed by crystal formation. For optimal crystallization, let the flask stand undisturbed for 12-24 hours.

    • Rationale: One of the diastereomeric salts will be less soluble in methanol and will preferentially crystallize out of the solution. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt.

  • Liberation of the Enantiopure Amine: Suspend the collected crystals in 50 mL of water and add 2M NaOH solution dropwise until the pH is >11, ensuring the salt has dissociated and the free amine is liberated.

  • Extraction: Extract the liberated free amine into diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Section 4: Conclusion

This compound is a strategically important starting material for accessing complex chiral molecules in pharmaceutical synthesis.[1][6] While its direct application may vary, its core structure provides a robust platform for building stereochemically defined intermediates. The protocols outlined here demonstrate a viable pathway from the racemic acid to an enantiomerically enriched amine, a building block of significant value. Mastery of these synthetic and resolution techniques is fundamental for professionals in drug discovery and development aiming to produce single-enantiomer APIs efficiently and reliably.

References

  • PubChem. This compound | C11H12O5 | CID 235913. [Link]
  • Patsnap.
  • ResearchGate. Synthesis of apremilast. Reagents and conditions. [Link]
  • LookChem. This compound. [Link]
  • Google Patents.
  • Justia Patents. Process for preparation of apremilast and novel polymorphs thereof. [Link]
  • Chemsrc. 2-(4-METHOXYBENZYL)SUCCINIC ACID | CAS#:956-41-2. [Link]
  • PubChemLite. This compound (C11H12O5). [Link]
  • Google Patents.
  • Wikipedia. Chiral resolution. [Link]
  • SpectraBase. Succinic acid, dec-2-yl 4-methoxyphenyl ester. [Link]
  • Talent Chemical.
  • Google Patents.
  • Onyx Scientific.
  • OIST.
  • ResearchGate. Chromatogram for enantioseparation of 2‐(4‐chlorophenyl)succinic acid.... [Link]
  • Royal Society of Chemistry. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Application Notes & Protocols: 2-(4-Methoxyphenyl)succinic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(4-methoxyphenyl)succinic acid, a highly versatile and strategically important building block in organic synthesis. We delve into its fundamental physicochemical properties, analyze the causality behind its synthetic utility, and present detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the creation of complex molecules, with a focus on chiral ligands and pharmaceutical intermediates.

Introduction: The Strategic Value of the Aryl-Succinic Acid Motif

This compound (p-MSA) is an aromatic dicarboxylic acid distinguished by a unique combination of structural features: a succinic acid backbone providing two points of functionality, a chiral center at the C2 position, and an electron-rich p-methoxyphenyl substituent. This arrangement makes it an exceptionally valuable precursor in various synthetic endeavors.[1][2]

The two carboxylic acid groups offer differential reactivity, allowing for selective transformations to form esters, amides, anhydrides, or serve as anchor points in polymer chemistry.[3][4] The methoxy group on the aromatic ring acts as a mild electron-donating group, influencing the reactivity of the ring in electrophilic aromatic substitution reactions and providing a handle for further modification, such as demethylation to a phenol.[2] Crucially, the stereogenic center alpha to the phenyl ring positions p-MSA as a prime candidate for applications in asymmetric synthesis.

Physicochemical Properties

A comprehensive understanding of a building block's properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6331-59-5[1][5]
Molecular Formula C₁₁H₁₂O₅[1][6]
Molecular Weight 224.21 g/mol [1][5]
Appearance Off-white to white powder[1]
Purity ≥ 98% (HPLC)[1]
Boiling Point 355.9 °C at 760 mmHg[6]
Density 1.324 g/cm³[6]
Hydrogen Bond Donors 2[5][6]
Hydrogen Bond Acceptors 5[5][6]
Storage Conditions Store at 0-8 °C[1][2]
Safety & Handling

According to GHS classifications, this compound is a hazardous substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Synthesis

The utility of p-MSA stems from its ability to serve as a scaffold for introducing stereochemistry and diverse functionality. Its applications span pharmaceutical development, asymmetric catalysis, and materials science.

G cluster_apps Key Application Areas pMSA This compound (p-MSA) Pharma Pharmaceutical Intermediates (e.g., Anti-inflammatories) pMSA->Pharma Precursor to Bioactive Cores Asym Asymmetric Synthesis (Chiral Ligands & Auxiliaries) pMSA->Asym Introduction of Chirality Polymer Polymer Chemistry (Polyesters, Polyamides) pMSA->Polymer Dicarboxylic Monomer Agro Agrochemicals pMSA->Agro Scaffold for Herbicides

Caption: Core applications of this compound.

Pharmaceutical Intermediates

The succinic acid moiety is a known pharmacophore and is used to improve the pharmacokinetic profiles of various drugs, such as metoprolol succinate and sumatriptan succinate.[7] p-MSA serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1][3] Its structure can be cyclized to form heterocyclic systems or functionalized to interact with biological targets.

Asymmetric Synthesis and Chiral Ligands

The true power of p-MSA is realized in asymmetric synthesis. The succinic acid framework is a privileged scaffold for chiral ligands and auxiliaries. The C2 stereocenter allows for the synthesis of enantiomerically pure derivatives that can control the stereochemical outcome of a reaction.

  • Asymmetric Desymmetrization: The corresponding meso-anhydride can be opened enantioselectively using chiral catalysts, providing access to valuable chiral building blocks.[8]

  • Chiral Ligand Synthesis: The two carboxylic acid groups can be converted into amides or other coordinating groups. By using a chiral amine, diastereomeric products can be formed and separated. These ligands are instrumental in transition metal-catalyzed reactions, such as asymmetric hydrogenations or cycloadditions.[9][10] The alkylation of chiral iron succinoyl complexes derived from succinic acid provides a pathway to homochiral α-alkyl succinic acid derivatives with high regio- and stereoselectivity.[11]

Polymer Chemistry

As a dicarboxylic acid, p-MSA can be used as a monomer in condensation polymerization. Its incorporation into polymer backbones, such as polyesters or polyamides, can improve mechanical properties and thermal stability.[1][2] The rigid aromatic group imparts stiffness, while the methoxy group can enhance solubility and modify intermolecular interactions.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for common transformations of p-MSA.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)succinic Anhydride

Rationale: The conversion of a dicarboxylic acid to its cyclic anhydride is a fundamental transformation. It activates the carboxyl groups, masks them in a less polar form, and provides a key intermediate for subsequent reactions, such as ring-opening with nucleophiles to generate mono-amides or mono-esters.

G start This compound + Acetic Anhydride reflux Reflux (2-3 hours) Monitor by TLC start->reflux cool Cool to Room Temp. Cool in Ice Bath reflux->cool filter Vacuum Filtration Wash with cold ether cool->filter dry Dry under Vacuum filter->dry product 2-(4-Methoxyphenyl)succinic Anhydride (Crystalline Solid) dry->product

Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)succinic anhydride.

Materials & Reagents:

  • This compound (1.0 eq)

  • Acetic anhydride (5.0 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Diethyl ether (cold)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 22.3 mmol).

  • Add acetic anhydride (e.g., 10.5 mL, 111.5 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 140 °C) with stirring. The solid will gradually dissolve.

  • Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it with methanol, and spotting against the starting material.

  • After the reaction is complete (disappearance of starting material), remove the heat source and allow the solution to cool to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to induce crystallization of the product.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid.

  • Dry the product under high vacuum to a constant weight.

Expected Outcome: A white to off-white crystalline solid with an expected yield of 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (disappearance of broad O-H stretch, appearance of characteristic anhydride C=O stretches around 1780 and 1860 cm⁻¹).

Protocol 2: Asymmetric Resolution via Diastereomeric Salt Formation

Rationale: For applications in asymmetric synthesis, obtaining enantiomerically pure p-MSA is critical. This protocol describes a classical resolution method using a chiral amine to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Materials & Reagents:

  • (±)-2-(4-Methoxyphenyl)succinic acid (1.0 eq)

  • (R)-(+)-α-Methylbenzylamine (or other chiral amine, 0.5 eq)

  • Methanol (or another suitable solvent)

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Erlenmeyer flasks

  • Heating plate

  • Separatory funnel

Procedure:

  • Dissolve racemic this compound (e.g., 10.0 g, 44.6 mmol) in a minimal amount of hot methanol (e.g., 150 mL) in an Erlenmeyer flask.

  • In a separate flask, dissolve (R)-(+)-α-Methylbenzylamine (e.g., 2.70 g, 22.3 mmol) in a small amount of methanol.

  • Slowly add the amine solution to the hot solution of the acid with gentle swirling.

  • Allow the solution to cool slowly to room temperature. Cover and let it stand undisturbed for 24-48 hours. Crystals of one diastereomeric salt should form.

  • Collect the crystals by vacuum filtration. This is the first crop (Fraction 1).

  • Concentrate the mother liquor to about half its volume and cool to obtain a second crop of crystals (Fraction 2), which will be enriched in the other diastereomer.

  • Liberation of the Enantiopure Acid: Take Fraction 1 and suspend it in water. Add 2M HCl until the pH is ~1-2. This will protonate the carboxylate and the amine.

  • Extract the free enantiopure succinic acid into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The enantiomeric excess (ee) of the product should be determined using chiral HPLC or by converting it to a diastereomeric ester/amide and analyzing by NMR.

Expected Outcome: The efficiency of the resolution depends heavily on the choice of solvent and resolving agent. The goal is to isolate one diastereomeric salt in high purity, which upon acidification yields the enantiopure this compound.

Conclusion

This compound is a building block of significant strategic importance. Its pre-installed functionality—two carboxylic acids, a chiral center, and a modifiable aromatic ring—provides a robust platform for the efficient construction of complex molecular architectures. The protocols detailed herein offer a starting point for chemists to harness its potential in developing novel pharmaceuticals, pioneering asymmetric catalytic systems, and engineering advanced materials. The causality behind its utility lies in this convergence of features, making it a reliable and versatile tool in the synthetic chemist's arsenal.

References

  • LookChem. This compound. [Link]
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  • Ruđer Bošković Institute. Asymmetric synthesis. [Link]
  • MilliporeSigma.
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  • Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. [Link]
  • Tang, Y., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 135-141. [Link]
  • Li, G., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts.

Sources

Application Notes & Protocols: Polymer Modification Using 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the modification of polymers using 2-(4-methoxyphenyl)succinic acid (MPSA). MPSA is a versatile aromatic dicarboxylic acid that serves as an effective monomer or grafting agent to enhance the physicochemical properties of various polymer systems.[1] The incorporation of its rigid methoxyphenyl group can significantly influence thermal stability, mechanical strength, and solubility.[2] This document outlines the fundamental principles of MPSA-based polymer modification, provides step-by-step protocols for synthesis and characterization, and offers insights into data interpretation and troubleshooting. The methodologies are designed for researchers in materials science, polymer chemistry, and drug development seeking to create novel polymers with tailored functionalities.

Introduction to this compound (MPSA) as a Polymer Modifier

Polymer modification is a critical field focused on altering the inherent properties of polymers to meet the demands of advanced applications. One of the most effective strategies involves the incorporation of functional monomers into a polymer backbone. Dicarboxylic acids are a cornerstone of this approach, enabling the synthesis of polyesters and polyamides.[3]

This compound (CAS No. 6331-59-5) is a derivative of succinic acid featuring a p-methoxyphenyl substituent.[4] This unique structure offers two key functionalities for polymer modification:

  • Two Carboxylic Acid Groups: These groups readily participate in classic polycondensation reactions, such as esterification and amidation, allowing MPSA to be incorporated into polymer chains or used as a cross-linking agent.[5][6]

  • Methoxyphenyl Group: This bulky, aromatic moiety introduces rigidity into the polymer backbone, which can increase the glass transition temperature (Tg) and enhance thermal stability compared to polymers made with purely aliphatic dicarboxylic acids like succinic or adipic acid.[1] The methoxy group can also modulate solubility and intermolecular interactions.

This guide focuses on leveraging these features to create high-performance materials.

Physicochemical Properties of MPSA

A clear understanding of the modifier's properties is essential before designing any experimental protocol.

PropertyValueSource
CAS Number 6331-59-5[1][7]
Molecular Formula C₁₁H₁₂O₅[4][8]
Molecular Weight 224.21 g/mol [8][9]
IUPAC Name 2-(4-methoxyphenyl)butanedioic acid[8]
Appearance Off-white to white powder[1]
Structure COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O[4][8]
Key Features Aromatic dicarboxylic acid[1]
Purity ≥ 98% (HPLC) available commercially[1]

Principles and Mechanisms of MPSA-Based Polymer Modification

The primary mechanism for incorporating MPSA into polymers is polycondensation . This process involves the reaction between the dicarboxylic acid groups of MPSA and complementary functional groups on other monomers (e.g., diols or diamines), forming ester or amide linkages, respectively, with the concurrent elimination of a small molecule like water.

Reaction Pathway: Polyesterification

The esterification reaction between MPSA and a generic diol (HO-R-OH) is a cornerstone of this modification technique. The reaction typically requires heat and, optionally, a catalyst to proceed efficiently. The resulting polyester incorporates the methoxyphenyl moiety as a pendant group along the polymer backbone.

G cluster_reactants Reactants cluster_process Process cluster_products Products MPSA This compound (MPSA) Reaction Polycondensation (Heat, Catalyst) MPSA->Reaction Diol Diol (HO-R-OH) Diol->Reaction Polymer Modified Polyester (-O-R-O-CO-CH(Ar)-CH₂-CO-)n Reaction->Polymer Forms polymer chain Water Water (H₂O) Reaction->Water Byproduct

Caption: General workflow for polyester synthesis using MPSA.

Causality Behind Property Changes:

  • Increased Thermal Stability: The rigid phenyl ring restricts segmental motion of the polymer chains, requiring more energy for the material to transition from a glassy to a rubbery state. This directly leads to a higher glass transition temperature (Tg).

  • Modified Mechanical Properties: The bulky nature of the methoxyphenyl group can disrupt chain packing and crystallinity, which may decrease tensile strength in some semi-crystalline polymers but can also improve toughness.

  • Altered Solubility: The aromatic character of the MPSA unit can enhance the solubility of the resulting polymer in organic solvents like THF, chloroform, or DMF.

Experimental Application Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of an MPSA-modified polymer.

Protocol 3.1: Synthesis of MPSA-Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester using 1,4-butanediol (BDO), succinic acid (SA), and this compound (MPSA) as a modifying comonomer.

Materials:

  • Succinic acid (SA)

  • This compound (MPSA)

  • 1,4-butanediol (BDO)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform and Dichloromethane (for dissolution)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Dean-Stark trap or distillation condenser[10]

  • Vacuum pump

  • Schlenk line or nitrogen inlet

Procedure:

  • Reagent Preparation & Charging:

    • Calculate the molar quantities of reactants. For a target 10 mol% modification, use a molar ratio of SA:MPSA:BDO of 0.9:0.1:1.1. (A slight excess of diol is used to compensate for loss during distillation).

    • In a pre-dried three-neck flask, add SA, MPSA, BDO, and a catalytic amount of antioxidant (e.g., 0.1 wt%).

    • Rationale: The antioxidant prevents thermo-oxidative degradation of the polymer at the high temperatures required for melt polycondensation.

  • Esterification Stage (First Stage):

    • Assemble the apparatus with the mechanical stirrer, nitrogen inlet, and a condenser/distillation setup.

    • Begin stirring and purge the system with nitrogen for at least 15 minutes to remove oxygen.

    • Heat the mixture to 140-160 °C under a slow nitrogen stream.[10]

    • Maintain this temperature for 2-4 hours. Water will be generated as a byproduct and should be collected.

    • The reaction mixture should become clear and homogenous as the monomers are consumed.

    • Rationale: This initial stage forms low-molecular-weight oligomers and removes the bulk of the water byproduct, driving the reaction forward according to Le Chatelier's principle.

  • Polycondensation Stage (Second Stage):

    • Add the catalyst (e.g., Ti(OBu)₄, ~250 ppm) to the oligomer mixture.

    • Gradually increase the temperature to 200-220 °C.

    • Simultaneously, slowly apply a vacuum (reducing pressure to <1 Torr over 30-60 minutes).

    • The viscosity of the mixture will increase significantly as the molecular weight builds. The stirrer torque will increase, indicating polymerization.

    • Continue the reaction under high vacuum and temperature for another 2-4 hours or until the desired viscosity is achieved.

    • Rationale: The combination of high temperature and vacuum is crucial for removing the final traces of water and excess BDO, which is necessary to achieve a high degree of polymerization.[11]

  • Polymer Recovery and Purification:

    • Stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Extrude or pour the molten polymer onto a cooled, non-stick surface.

    • Once cooled, the polymer will be a solid. Break it into smaller pieces.

    • Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Rationale: Purification removes unreacted monomers and low-molecular-weight oligomers, which is critical for accurate material property analysis.

Protocol 3.2: Characterization of the MPSA-Modified Polymer

This protocol outlines the essential steps to validate the synthesis and quantify the properties of the new material.

1. Structural Verification via Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Procedure: Acquire an FTIR spectrum of the dried polymer sample.

  • Expected Result: Look for characteristic peaks:

    • C=O stretch (ester): ~1720-1740 cm⁻¹

    • C-O stretch: ~1100-1300 cm⁻¹

    • Aromatic C=C stretch (from MPSA): ~1600 cm⁻¹ and ~1500 cm⁻¹

    • C-H stretch (aromatic): >3000 cm⁻¹

  • Interpretation: The presence of the aromatic C=C stretch peaks confirms the successful incorporation of the MPSA moiety into the polyester backbone.

2. Thermal Properties via Differential Scanning Calorimetry (DSC):

  • Procedure:

    • Heat a small sample (5-10 mg) from room temperature to ~200 °C at 10 °C/min to erase thermal history.

    • Cool the sample to -50 °C at 10 °C/min.

    • Heat the sample again to 200 °C at 10 °C/min. This second heating scan is used for analysis.

  • Data to Collect:

    • Glass Transition Temperature (Tg): The midpoint of the step-change in the heat flow curve.

    • Melting Temperature (Tm): The peak of the melting endotherm.

  • Interpretation: Compare the Tg of the MPSA-modified polymer to an unmodified version (e.g., pure poly(butylene succinate)). An increase in Tg is a direct result of the reduced chain mobility caused by the rigid methoxyphenyl group.

3. Thermal Stability via Thermogravimetric Analysis (TGA):

  • Procedure: Heat a sample (5-10 mg) from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data to Collect:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins (e.g., 5% weight loss).

  • Interpretation: A higher Tonset for the modified polymer indicates enhanced thermal stability.

Integrated Workflow and Expected Results

The entire process from synthesis to characterization forms a cohesive and self-validating workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis_node synthesis_node process_node process_node analysis_node analysis_node A 1. Reagent Charging (SA, MPSA, BDO) B 2. Esterification (150°C, N₂) A->B C 3. Polycondensation (210°C, Vacuum) B->C D 4. Purification (Dissolution/Precipitation) C->D E Structural Analysis (FTIR) D->E Validate Structure F Thermal Analysis (DSC, TGA) D->F Measure Properties G Data Interpretation E->G F->G

Caption: Experimental workflow from synthesis to final analysis.

Representative Data Summary

The following table presents hypothetical data comparing an unmodified poly(butylene succinate) (PBS) with an MPSA-modified version (PBS-co-10%MPSA).

PropertyUnmodified PBSPBS-co-10%MPSARationale for Change
Tg (°C) -35 °C-20 °CIncreased chain rigidity from the methoxyphenyl group restricts segmental motion.
Tm (°C) 114 °C105 °CThe bulky MPSA unit disrupts crystal packing, leading to a lower melting point.
Tonset (°C, 5% loss) 350 °C365 °CThe aromatic structure enhances the overall thermal stability of the polymer backbone.
Solubility in THF Partially SolubleFully SolubleThe methoxyphenyl group improves interactions with the tetrahydrofuran solvent.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Molecular Weight / Brittle Polymer 1. Incomplete removal of water. 2. Impure monomers. 3. Incorrect stoichiometry.1. Ensure a high vacuum (<1 Torr) is achieved and maintained during polycondensation. 2. Use high-purity monomers. 3. Carefully measure all reactants.
Polymer Discoloration (Yellow/Brown) 1. Oxidation at high temperatures. 2. Catalyst degradation.1. Ensure a thorough nitrogen purge and maintain a positive N₂ pressure. Use an antioxidant. 2. Use the recommended catalyst concentration; excessive amounts can cause side reactions.
Inconclusive FTIR Results Low incorporation of MPSA.Increase the molar percentage of MPSA in the initial reaction mixture or extend the polycondensation reaction time.

Conclusion

This compound is a highly effective modifying agent for creating advanced polymers. Its dicarboxylic acid functionality allows for straightforward integration into polyester and polyamide backbones via standard polycondensation techniques. The presence of the methoxyphenyl group provides a predictable means to enhance thermal properties, particularly the glass transition temperature and onset of decomposition, while also modifying solubility and mechanical characteristics. The protocols detailed herein provide a robust framework for the synthesis, purification, and validation of MPSA-modified polymers, enabling researchers to develop novel materials tailored for specific, high-performance applications.

References

  • LookChem. This compound. [Link]
  • PubChem. This compound | C11H12O5 | CID 235913. [Link]
  • Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411–2502. Note: While this is a general reference, the principles apply to succinic acid derivatives. A direct link is not available, but the journal is widely accessible.
  • Muñoz-Guerra, S., & Martínez de Ilarduya, A. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 8(7), 263. [Link]
  • Okhlopkova, A. A., et al. (2023). Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Polymers, 15(9), 2058. [Link]
  • Liu, H., et al. (2012). Use of Dicarboxylic Acids To Improve and Diversify the Material Properties of Porous Chitosan Membranes. Journal of Agricultural and Food Chemistry, 60(4), 1056–1061. [Link]
  • MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
  • Zhang, C., et al. (2019). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. ACS Sustainable Chemistry & Engineering, 7(13), 11165–11174. [Link]
  • Sielska-Włodarska, I., et al. (2022). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid.
  • ResearchGate. The dicarboxylic acid polymer is composed of a long chain of maleic.... [Link]
  • Wang, L., et al. (2014). Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent. Polymer Chemistry, 5(1), 244-254. [Link]

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Application Notes and Protocols for the Synthesis of 2-(4-methoxyphenyl)succinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methoxyphenyl)succinic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of the aryl and dicarboxylic ester moieties provides a versatile platform for the synthesis of more complex molecules, including potential drug candidates and functional polymers. This document provides detailed protocols for two robust synthetic routes to dialkyl 2-(4-methoxyphenyl)succinates, designed for researchers in organic synthesis and drug development. The protocols are grounded in established chemical principles and offer insights into experimental design, execution, and troubleshooting.

Two primary strategies will be detailed:

  • A Two-Step Approach: The classic Stobbe condensation of 4-methoxybenzaldehyde with a dialkyl succinate, followed by Fischer esterification of the resulting half-ester.

  • A One-Pot Approach: A copper-catalyzed Michael (conjugate) addition of a 4-methoxyphenyl Grignard reagent to a dialkyl fumarate.

Each method offers distinct advantages and considerations, which will be discussed to aid in the selection of the most appropriate route for specific research needs.

Method 1: Stobbe Condensation Followed by Fischer Esterification

This reliable, two-step method first establishes the carbon skeleton via the Stobbe condensation to produce an alkylidene succinic acid half-ester, which is then fully esterified.

Principle and Rationale

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a succinic ester, mediated by a strong base.[1][2] The reaction is driven by the formation of a stable γ-lactone intermediate, which undergoes a base-catalyzed ring-opening to yield the product.[3][4] This initial product is a half-ester, which is then subjected to a classic Fischer esterification—an acid-catalyzed reaction with an alcohol—to yield the desired diester.[5][6] This second step is an equilibrium process, typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction.[4]

Reaction Scheme and Mechanism

Step 1: Stobbe Condensation

The mechanism involves the formation of an enolate from the succinic ester, which then attacks the aldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate. Base-catalyzed elimination and ring-opening of this lactone yield the thermodynamically stable carboxylate salt of the half-ester.[1][2]

Stobbe_Condensation succinate Diethyl Succinate + Base enolate Enolate succinate->enolate Deprotonation alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 4-Methoxy- benzaldehyde aldehyde->alkoxide lactone γ-Lactone Intermediate alkoxide->lactone Lactonization carboxylate Carboxylate Salt (Half-ester) lactone->carboxylate Ring Opening (Elimination) product Alkylidene Succinic Acid Half-Ester (after workup) carboxylate->product Acidic Workup

Caption: Mechanism of the Stobbe Condensation.

Step 2: Fischer Esterification

The carboxylic acid of the half-ester is protonated by a strong acid catalyst, activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the protonated ester. Deprotonation regenerates the acid catalyst and gives the final diester product.[6]

Fischer_Esterification half_ester Half-Ester + H+ protonated_carbonyl Protonated Carbonyl half_ester->protonated_carbonyl Protonation tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack alcohol Alcohol (R'-OH) alcohol->tetrahedral_intermediate water_elimination Protonated Ester tetrahedral_intermediate->water_elimination Water Elimination final_ester Final Diester water_elimination->final_ester Deprotonation

Caption: Mechanism of Fischer Esterification.

Detailed Protocol: Step 1 - Stobbe Condensation

Materials:

  • 4-Methoxybenzaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol or toluene

  • Hydrochloric acid (HCl), concentrated and dilute (e.g., 3 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or argon gas inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tert-butanol (or toluene) and potassium tert-butoxide (1.1 equivalents).

  • Stir the mixture to ensure the base is well-dispersed.

  • In a separate flask, prepare a solution of 4-methoxybenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) in a small amount of the reaction solvent.

  • Add the aldehyde/succinate solution dropwise to the stirred base suspension at room temperature over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with concentrated HCl until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude half-ester. This product can often be used in the next step without further purification.

Detailed Protocol: Step 2 - Fischer Esterification

Materials:

  • Crude half-ester from Step 1

  • Anhydrous ethanol (or methanol, depending on the desired final ester)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation (for purification)

Procedure:

  • Dissolve the crude half-ester in a large excess of the desired alcohol (e.g., ethanol), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the volume of the alcohol) to the solution while stirring.[5]

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).[3] Wash again with water and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure this compound ester.

Method 2: Copper-Catalyzed Michael Addition

This method offers a more direct, one-pot approach to the target diester via a 1,4-conjugate addition of an organometallic reagent to an α,β-unsaturated ester.

Principle and Rationale

Grignard reagents typically favor 1,2-addition to the carbonyl group of α,β-unsaturated esters. However, the presence of a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), promotes the 1,4-conjugate (Michael) addition.[7][8] This method involves the in situ formation of an organocuprate species, which is softer and preferentially attacks the β-carbon of the unsaturated ester. The reaction uses a dialkyl fumarate or maleate as the Michael acceptor and a Grignard reagent derived from 4-bromoanisole as the Michael donor.

Reaction Scheme and Workflow

Michael_Addition bromoanisole 4-Bromoanisole + Mg grignard 4-Methoxyphenyl- magnesium Bromide bromoanisole->grignard Grignard Formation organocuprate Organocuprate Intermediate grignard->organocuprate cu_salt Cu(I) Salt (cat.) cu_salt->organocuprate Transmetalation enolate_intermediate Enolate Intermediate organocuprate->enolate_intermediate 1,4-Conjugate Addition fumarate Diethyl Fumarate fumarate->enolate_intermediate product Diethyl 2-(4-methoxyphenyl)succinate enolate_intermediate->product Aqueous Workup

Caption: Workflow for Copper-Catalyzed Michael Addition.

Detailed Protocol

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI)

  • Diethyl fumarate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or argon gas inlet

  • Heating mantle or oil bath

  • Syringes for liquid transfers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked flask containing magnesium turnings (1.2 equivalents) under a stream of inert gas.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 4-bromoanisole (1.1 equivalents) in anhydrous THF via the dropping funnel.

    • Gently heat the mixture to initiate the reaction (disappearance of the iodine color and bubbling are indicators).

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Conjugate Addition:

    • In a separate, dry flask under an inert atmosphere, suspend the copper(I) salt (e.g., CuCN, 5-10 mol%) in anhydrous THF.

    • Cool this suspension to -20 °C or 0 °C in an ice-salt or ice bath.

    • Slowly add the freshly prepared Grignard reagent to the copper salt suspension via syringe or cannula and stir for 20-30 minutes.

    • Add a solution of diethyl fumarate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.

    • Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Workup and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of NH₄Cl and ice.

    • Stir vigorously until the solids dissolve. The aqueous layer will turn deep blue if a copper catalyst was used.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure diester.

Data and Characterization

The final product, dialkyl 2-(4-methoxyphenyl)succinate, should be characterized to confirm its structure and purity.

Parameter Method 1 (Stobbe/Fischer) Method 2 (Michael Addition)
Typical Yield 60-80% over two steps70-90%
Purification Column Chromatography / DistillationColumn Chromatography
Side Products Incomplete esterification, polymerization1,2-addition product (tertiary alcohol)

Expected Spectroscopic Data (for Diethyl Ester):

  • ¹H NMR: Signals corresponding to the aromatic protons of the 4-methoxyphenyl group (two doublets), the methoxy group (singlet), the benzylic proton (triplet or multiplet), the methylene protons of the succinate backbone (doublet of doublets or multiplet), and the ethyl ester groups (quartet and triplet).

  • ¹³C NMR: Peaks for the ester carbonyls, aromatic carbons, methoxy carbon, and the aliphatic carbons of the succinate and ester alkyl chains.

  • IR Spectroscopy: Strong C=O stretching absorption for the ester groups (around 1730 cm⁻¹), C-O stretching, and bands characteristic of the substituted aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

Issue Possible Cause Solution
Low yield in Stobbe condensation Inactive base (e.g., t-BuOK exposed to moisture).Use freshly opened or properly stored base. Ensure all glassware is rigorously dried.
Incomplete Fischer esterification Insufficient reflux time or catalyst. Water not effectively removed.Increase reflux time. Add more acid catalyst. If possible, use a Dean-Stark trap to remove water.
Formation of 1,2-addition product in Michael reaction Insufficient or inactive copper catalyst. Reaction temperature too high.Use fresh, high-purity copper(I) salt. Maintain low temperatures (-20 °C to 0 °C) during the addition of the fumarate.
Difficulty initiating Grignard reaction Magnesium turnings are oxidized. Solvent is not anhydrous.Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Use freshly distilled, anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Grignard reagents are highly reactive with water and protic solvents. All reactions involving them must be conducted under strictly anhydrous conditions.

  • Concentrated acids (H₂SO₄, HCl) are highly corrosive. Handle with extreme care.

  • Organic solvents like diethyl ether and THF are highly flammable. Avoid open flames and sparks.

References

  • Banerjee, A. K., et al. (2022). "Stobbe Condensation." Organic & Medicinal Chem IJ, 11(4): 555818.
  • OperaChem. (2024). "Fischer Esterification-Typical Procedures.
  • University of Toronto Scarborough. "Experiment 10: Fischer Esterification.
  • Wikipedia. "Stobbe condensation.
  • MDPI. (2018). "Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts." Molecules, 23(12), 3291.
  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • CoLab. "Conjugate addition of Grignard reagents to α,β-unsaturated esters: Preparation of alkylsilylketeneacetals." Available at: (Note: A representative, non-active link is used as the original source may be a dynamic session).
  • PubChem. "this compound." National Center for Biotechnology Information.

Sources

Definitive Quantification of 2-(4-methoxyphenyl)succinic Acid: A Multi-Platform Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This comprehensive guide provides detailed analytical protocols for the precise and accurate quantification of 2-(4-methoxyphenyl)succinic acid in various sample matrices. Recognizing that a single analytical technique is not universally optimal, we present three robust, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is developed with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the methods but also adapt them to specific matrix complexities and instrumentation. This document serves as a practical resource for scientists in pharmaceutical development, quality control, and metabolic research, providing the necessary tools to generate reliable and reproducible quantitative data.

Introduction: The Analytical Imperative

This compound is a succinic acid derivative with significant interest in pharmaceutical and chemical research due to its role as a potential metabolite, synthetic intermediate, or active compound. Accurate quantification is critical for pharmacokinetic studies, process optimization, purity assessment, and stability testing. However, the compound's polarity, conferred by its two carboxylic acid groups, presents distinct analytical challenges, particularly in complex biological or reaction mixtures.

This guide moves beyond a simple listing of procedures. It explains the causality behind instrumental choices and sample preparation steps, grounding each protocol in established analytical chemistry principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

General Analytical Workflow

A successful quantification project follows a structured workflow, from initial sample handling to final data reporting. This universal framework ensures that critical steps are not overlooked and that the final data is robust and defensible.

General_Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Homogenization Prep Sample Preparation (Extraction/Dilution) Sample->Prep Matrix Considerations Method Method Selection (HPLC, GC-MS, qNMR) Prep->Method Analyte Properties Acquisition Instrumental Data Acquisition Method->Acquisition Processing Data Processing & Integration Acquisition->Processing Raw Data Validation Quantification & Method Validation Processing->Validation Report Final Report & Certificate of Analysis Validation->Report

Caption: High-level overview of the analytical quantification process.

Choosing the Right Analytical Technique

The selection of an analytical method is dictated by the sample matrix, required sensitivity, available instrumentation, and the ultimate purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of many analytical labs, HPLC is ideal for non-volatile and thermally sensitive polar compounds like this compound. It offers excellent reproducibility and straightforward sample preparation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While succinic acids are not directly volatile, GC-MS can be employed after a derivatization step to convert the polar carboxylic acids into non-polar, volatile esters.[6][7] This technique provides exceptional sensitivity and specificity, making it suitable for trace-level detection in complex matrices.[7]

  • Quantitative NMR (qNMR): qNMR is a primary ratio method, meaning it can provide highly accurate quantification without needing a specific certified reference standard of the analyte itself.[8][9] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. Its non-destructive nature is an added advantage.[10]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is often the first choice due to its robustness and accessibility. The principle involves separating the analyte from matrix components on a non-polar stationary phase (e.g., C18) using a polar mobile phase. The molecule's aromatic ring provides a chromophore for UV detection.

Causality and Experimental Choices
  • Column Choice (C18): A C18 column is selected for its hydrophobic stationary phase, which retains the analyte via interactions with its phenyl group.

  • Mobile Phase (Acidified): Organic acids often exhibit poor peak shape on reversed-phase columns due to the ionization of the carboxylic acid groups.[11] Using an acidic mobile phase (e.g., with phosphoric or formic acid) to lower the pH well below the pKa of the analyte (~4-5) suppresses this ionization. This ensures the analyte is in its neutral, more retained form, resulting in sharp, symmetrical peaks.

  • Detection Wavelength (205 nm): While the methoxyphenyl group has a primary absorbance maximum around 225-230 nm, detection at a lower wavelength like 205 nm can increase sensitivity for the succinic acid backbone, although it may also increase background noise from the mobile phase.[12] A diode array detector is recommended to confirm peak purity.[12][13]

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample C->D Transfer to HPLC Vial E Isocratic/Gradient Elution (C18 Column) D->E F UV/DAD Detection E->F G Integrate Peak Area F->G Generate Chromatogram H Quantify using Calibration Curve G->H I Report Concentration H->I

Sources

Application Note: Derivatization of 2-(4-methoxyphenyl)succinic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-(4-methoxyphenyl)succinic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of dicarboxylic acids like this compound is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation.[1][2] Derivatization is a critical step to convert these polar analytes into more volatile and thermally stable derivatives, enabling robust and reliable quantification.[2] This document details two primary derivatization methodologies: silylation and esterification. It offers in-depth explanations of the underlying chemistry, step-by-step protocols, and a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.

Introduction: The Rationale for Derivatization

This compound is a dicarboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[3][4] Accurate and sensitive quantification of this compound is often crucial in various stages of research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the two carboxylic acid functional groups in this compound render the molecule highly polar and non-volatile.[1] These characteristics lead to strong intermolecular hydrogen bonding, resulting in:

  • Poor Volatility: The compound does not readily vaporize in the GC inlet, leading to incomplete transfer to the analytical column.

  • Thermal Instability: At the high temperatures required for vaporization, the molecule may decompose, leading to inaccurate quantification and the appearance of artifact peaks.[1]

  • Poor Peak Shape: Interactions with the stationary phase of the GC column can cause significant peak tailing, reducing resolution and accuracy.[1]

To overcome these challenges, derivatization is employed to replace the active hydrogens on the carboxyl groups with less polar, more volatile chemical moieties.[1][5] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and enhanced sensitivity.[6] The two most common and effective derivatization methods for carboxylic acids are silylation and esterification.[1][2][7]

Comparative Overview of Derivatization Techniques

The choice between silylation and esterification depends on several factors, including the specific analytical requirements, the sample matrix, and available instrumentation. Both methods are suitable for the analysis of low-molecular-weight dicarboxylic acids, offering low detection limits and good reproducibility.[2]

FeatureSilylationEsterification
Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8][9]Boron trifluoride-methanol (BF3-MeOH), Boron trifluoride-butanol (BF3-BuOH), methanolic HCl.[8][10]
Reaction Replaces active hydrogens on carboxyl groups with a trimethylsilyl (TMS) group.[5][6]Converts carboxylic acids to their corresponding methyl or butyl esters.[1]
Advantages - Generally provides lower detection limits and higher reproducibility. - Milder reaction conditions for some reagents.[11] - Reagents and byproducts are often highly volatile, minimizing chromatographic interference.[12][13]- Derivatives are often more stable to hydrolysis than silyl esters.[8] - Can be a more cost-effective option.
Disadvantages - Reagents are highly sensitive to moisture, requiring anhydrous conditions.[5][12] - Silyl derivatives can be prone to hydrolysis.[5][8]- Can involve more hazardous reagents (e.g., BF3). - May require higher reaction temperatures and longer reaction times.[8]

For the analysis of this compound, silylation with BSTFA is often the preferred method due to its high efficiency and the volatility of its byproducts.[7][12]

Experimental Protocols

Protocol 1: Silylation with BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reaction rate, especially for sterically hindered compounds.[5][6]

Materials:

  • This compound standard or sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen. It is critical to remove all moisture as BSTFA is moisture-sensitive.[12] Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.

  • Reagent Addition: Add a suitable volume of anhydrous solvent to dissolve the sample. A typical volume is 100-200 µL. Add an excess of BSTFA (with or without TMCS). A 2:1 molar ratio of BSTFA to active hydrogen is generally recommended.[12] For this compound, which has two carboxylic acid groups, a greater excess is advisable.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70-80°C for 1-3 hours.[2] The optimal time and temperature may need to be determined empirically for specific analytes.

  • Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS.

Derivatization_Workflow_Silylation cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start with Sample dry Evaporation to Dryness start->dry add_reagent Add Silylating Reagent (e.g., BSTFA) dry->add_reagent heat Heating (e.g., 70-80°C) add_reagent->heat inject Injection into GC-MS heat->inject separate Chromatographic Separation inject->separate detect MS Detection (Scan/SIM) separate->detect quantify Quantification detect->quantify

Caption: Silylation workflow for GC-MS analysis.

Protocol 2: Esterification with BF3-Methanol

This protocol details the conversion of this compound to its methyl ester using a 10-14% BF3-Methanol solution.

Materials:

  • This compound standard or sample

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Anhydrous methanol

  • Saturated sodium chloride solution

  • Organic extraction solvent (e.g., hexane or dichloromethane)

  • Sodium sulfate (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial. Dissolve the sample in a small volume of anhydrous methanol.

  • Reagent Addition: Add an excess of the BF3-methanol solution to the sample.

  • Reaction: Tightly cap the vial and heat at 60-100°C for 15-30 minutes. The optimal conditions should be empirically determined.

  • Extraction: After cooling to room temperature, add a saturated sodium chloride solution to the reaction mixture. Extract the methyl esters with an appropriate organic solvent like hexane or dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. The solvent can then be carefully evaporated to concentrate the derivatized sample before GC-MS analysis.

  • Analysis: The concentrated extract is ready for injection into the GC-MS.

Derivatization_Workflow_Esterification cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Workup cluster_analysis Analysis start Start with Sample dissolve Dissolve in Methanol start->dissolve add_reagent Add BF3-Methanol dissolve->add_reagent heat Heating (e.g., 60-100°C) add_reagent->heat extract Liquid-Liquid Extraction heat->extract dry Dry and Concentrate extract->dry inject Injection into GC-MS dry->inject

Caption: Esterification workflow for GC-MS analysis.

GC-MS Analysis Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Injection Mode Splitless or split (e.g., 10:1)
Injector Temperature 250-280°C
Oven Temperature Program Initial: 60-80°C, hold for 1-2 min Ramp: 10-20°C/min to 280-300°C Final hold: 5-10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Detection Mode Full scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.[14]

Conclusion

Derivatization is an essential step for the successful analysis of this compound by GC-MS. Both silylation and esterification are effective methods for increasing the volatility and thermal stability of the analyte. Silylation with BSTFA is often preferred due to its high reactivity and the formation of volatile byproducts. The detailed protocols and comparative information provided in this application note serve as a valuable resource for researchers to develop and validate robust and sensitive GC-MS methods for the quantification of this compound in various sample matrices.

References

  • Pietrogrande, M. C., Bacco, D., & Chiereghin, E. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF.
  • Bibel, M. (2022, March 9).
  • Regis Technologies. (n.d.). Silylation Reagents.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS | Request PDF.
  • National Institutes of Health. (2015). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. [Link]
  • SciSpace. (2013). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
  • International Labmate. (2011). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
  • PubMed. (2004). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. [Link]
  • Neliti. (2018). Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis. [Link]
  • ScienceRise: Pharmaceutical Science. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. [Link]
  • Semantic Scholar. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. [Link]
  • PubMed Central. (2021).
  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Application Note: A Robust, Scalable Synthesis of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-methoxyphenyl)succinic acid is a valuable building block in medicinal and materials chemistry, serving as a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] Its utility in developing anti-inflammatory agents and modifying polymer properties underscores the need for a reliable and scalable synthetic protocol.[1][2] This document provides a comprehensive guide to the multi-kilogram scale synthesis of this compound. The described two-step process, centered around a Stobbe condensation followed by catalytic hydrogenation, is designed for efficiency, high yield, and purity. We will detail the underlying chemical principles, provide step-by-step protocols, and address critical parameters for successful scale-up, ensuring both process safety and product quality.

Strategic Overview of the Synthesis

The selected synthetic route proceeds in two primary stages, designed to be robust and transferable from the bench to a pilot plant setting.

  • Stobbe Condensation: This classic carbon-carbon bond-forming reaction condenses an aryl aldehyde (anisaldehyde) with a succinic ester (diethyl succinate) using a strong base.[3][4][5] This step efficiently constructs the core carbon skeleton, yielding an unsaturated intermediate, 2-(4-methoxyphenyl)itaconic acid. The reaction is driven to completion by the formation of a stable carboxylate salt.[6]

  • Catalytic Hydrogenation: The carbon-carbon double bond in the itaconic acid intermediate is selectively reduced using a heterogeneous palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] This method is highly effective for clean and complete saturation, leading directly to the desired this compound.

The overall workflow is visualized below.

G cluster_0 Stage 1: Stobbe Condensation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification & QC A Anisaldehyde + Diethyl Succinate B Base-Catalyzed Condensation (Potassium tert-butoxide) A->B C Hydrolysis & Acidification B->C D Intermediate Isolation: 2-(4-methoxyphenyl)itaconic acid C->D E Catalytic Hydrogenation (H₂, Pd/C) D->E F Catalyst Filtration E->F G Recrystallization F->G H Drying G->H I Final Product: This compound H->I J Quality Control Analysis (HPLC, NMR, MP) I->J

Figure 1: Overall workflow for the scale-up synthesis of this compound.

Part I: Stobbe Condensation Protocol

Principle and Mechanism

The Stobbe condensation is a powerful variant of the aldol condensation.[4] It proceeds via the formation of a γ-lactone intermediate, which undergoes a base-mediated elimination to yield the product. This ring-opening step is essentially irreversible and drives the reaction to high conversion.[3][6]

G start 1. Enolate Formation (Base abstracts α-proton from diethyl succinate) add 2. Nucleophilic Attack (Enolate attacks anisaldehyde carbonyl) start->add cyclo 3. Lactonization (Intramolecular attack forms a γ-lactone intermediate) add->cyclo elim 4. Ring Opening (Base-mediated E2 elimination yields carboxylate & ester) cyclo->elim

Figure 2: Simplified mechanism of the Stobbe Condensation.

Reagents and Equipment

The following table outlines the materials required for a representative 10-mole scale reaction.

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Mass/VolumeRationale / Key Considerations
Anisaldehyde136.1510.01.36 kgStarting electrophile. Ensure purity >98%.
Diethyl succinate174.2012.02.09 kg (1.99 L)Nucleophile precursor. Used in slight excess to ensure full conversion of the aldehyde.
Potassium tert-butoxide112.2113.21.48 kgStrong, non-nucleophilic base.[6] Must be handled under inert atmosphere.
tert-Butanol74.12-15 LSolvent. Prevents transesterification. Anhydrous grade is critical.
Hydrochloric Acid (37%)36.46-~4 LFor acidification during workup.
Toluene92.14-20 LExtraction solvent.
Sodium Hydroxide40.0022.0880 gFor saponification of the intermediate ester.
Water18.02-As neededFor workup and hydrolysis.
Equipment
50 L Glass Reactor--1Jacketed for temperature control, with overhead stirrer, condenser, and N₂ inlet.
10 L Addition Funnel--1For controlled addition of reagents.
Filtration Apparatus--1Suitable for collecting large solid precipitates.
Step-by-Step Protocol
  • Reactor Preparation: Assemble the 50 L reactor system. Ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Base Preparation: Charge the reactor with tert-butanol (15 L). Under a strong nitrogen counter-flow, carefully add the potassium tert-butoxide (1.48 kg) in portions. Stir the mixture until the base is fully dissolved. Note: This dissolution can be slightly exothermic.

  • Reagent Addition: In a separate container, prepare a mixture of anisaldehyde (1.36 kg) and diethyl succinate (2.09 kg). Transfer this mixture to the 10 L addition funnel.

  • Condensation Reaction: Add the aldehyde/ester mixture dropwise to the stirred base solution in the reactor over 2-3 hours. Maintain the internal temperature between 25-35 °C using the reactor jacket. A gentle reflux may be observed. The reaction is exothermic; careful control of the addition rate is critical to prevent a runaway reaction.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the anisaldehyde is consumed.

  • Hydrolysis (Saponification): Cool the reaction mixture to room temperature. In a separate vessel, dissolve sodium hydroxide (880 g) in water (8 L). Carefully add this aqueous NaOH solution to the reaction mixture. Re-heat the mixture to reflux and stir for 6 hours to saponify the ethyl ester group.

  • Work-up and Isolation:

    • Cool the mixture to below 30 °C. Carefully pour the reaction mixture into a larger vessel containing crushed ice (approx. 20 kg).

    • Wash the aqueous layer with toluene (2 x 5 L) to remove any unreacted diethyl succinate and other neutral impurities.

    • Slowly add concentrated hydrochloric acid to the vigorously stirred aqueous layer until the pH is ~2. A thick, off-white precipitate of 2-(4-methoxyphenyl)itaconic acid will form.

    • Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 4 L) until the filtrate is no longer acidic.

    • Dry the product under vacuum at 60 °C to a constant weight.

    • Expected Yield: 2.1 - 2.3 kg (90-98% yield).

Part II: Catalytic Hydrogenation Protocol

Principle

Catalytic hydrogenation involves the addition of hydrogen across a double bond, mediated by a metal catalyst.[7] Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation due to its high activity and ease of removal by filtration. The reaction is typically run under a positive pressure of hydrogen to increase the rate of reaction.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityRationale / Key Considerations
2-(4-methoxyphenyl)itaconic acid236.222.1 kg (8.89 mol)Substrate from Part I.
Palladium on Carbon (10 wt%)-105 g (5% w/w)Catalyst. Handle with care as it can be pyrophoric when dry.
Ethanol (or Ethyl Acetate)46.0720 LSolvent. Must be free of catalyst poisons (e.g., sulfur).
Celite®-~500 gFilter aid for safe removal of the catalyst.
Equipment
50 L Hydrogenation Reactor-1e.g., Parr Instrument or similar, rated for at least 100 psi.
Filtration System-1Enclosed system (e.g., Nutsche filter) is preferred for safety.
Step-by-Step Protocol
  • Reactor Charging: Charge the hydrogenation reactor with the 2-(4-methoxyphenyl)itaconic acid (2.1 kg) and ethanol (20 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (105 g). Safety Critical: The catalyst should be wetted with solvent immediately. Never add dry catalyst to a dry vessel, as static discharge can cause ignition.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. The reaction is monitored by the uptake of hydrogen from the gas cylinder. When hydrogen consumption ceases, the reaction is complete (typically 4-8 hours).

  • Catalyst Filtration: Depressurize the reactor and purge three times with nitrogen. Safety Critical: The catalyst is now highly active and will ignite if exposed to air. Prepare a pad of Celite® (~2 inches thick) in a filter funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad. Never allow the filter cake to go dry. Wash the reactor and the filter cake with additional ethanol (2 x 1 L) to ensure complete product recovery.

  • Product Isolation: Transfer the combined filtrate to a suitable vessel for solvent removal.

Part III: Final Purification and Quality Control

Protocol: Recrystallization
  • Concentration: Concentrate the ethanolic solution from the hydrogenation step under reduced pressure to approximately one-third of its original volume.

  • Crystallization: While stirring, slowly add water (approx. 15-20 L) as an anti-solvent until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 2 hours.

  • Isolation: Collect the pure white crystals of this compound by filtration. Wash the crystals with a cold 1:1 ethanol/water mixture (2 x 2 L), followed by cold water (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 70-80 °C until a constant weight is achieved.

  • Expected Yield: 1.8 - 1.95 kg (90-98% yield from hydrogenation; ~80-95% overall yield).

Quality Control Specifications

The final product should be analyzed to confirm its identity and purity.

TestSpecificationMethod
AppearanceWhite to off-white crystalline powderVisual
Purity≥ 98.0%HPLC
IdentityConforms to the reference structure¹H NMR, ¹³C NMR
Melting Point195-199 °CMelting Point Apparatus
Molecular Weight224.21 g/mol MS (ESI-) confirms m/z at 223.06

References

  • Smith, M. B.; March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
  • SynArchive.
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  • Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4). [Link]
  • Wikipedia.
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  • Chemie Brunschwig.
  • Charest, M. G.; Liu, F. Catalytic Hydrogenation in Organic Reduction. Scribd. [Link]
  • Liu, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. [Link]
  • Hölzel Biotech. This compound 98+% (HPLC). Hölzel Diagnostika Handels GmbH. [Link]

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Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-methoxyphenyl)succinic acid as a versatile starting material for the synthesis of potential anti-inflammatory agents. This document outlines the scientific rationale, detailed synthetic protocols, characterization methods, and biological evaluation assays.

Introduction: The Promise of the Methoxyphenyl Scaffold

The search for novel, potent, and safer non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor in medicinal chemistry.[1][2] Many existing NSAIDs are associated with adverse effects, particularly gastrointestinal and cardiovascular complications, which underscores the need for new therapeutic agents.[1] The methoxyphenyl moiety is a common feature in many biologically active compounds and has been identified as a valuable pharmacophore in the design of anti-inflammatory agents.[3][4][5][6] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy and modulating its safety profile.

This compound is an attractive starting material for the synthesis of novel anti-inflammatory drug candidates.[7][8] Its bifunctional nature, possessing both a carboxylic acid and a succinic acid backbone, provides multiple reaction sites for chemical modification and the construction of diverse heterocyclic systems known to exhibit anti-inflammatory activity.[9] This guide will focus on the synthesis of a novel pyrazolidine-3,5-dione derivative, a class of compounds that has shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][10]

Synthetic Pathway and Rationale

The proposed synthetic pathway leverages the reactivity of the dicarboxylic acid functionality of this compound to construct a five-membered heterocyclic ring, a core scaffold in many anti-inflammatory drugs. The rationale is to create a molecule that can effectively interact with the active site of inflammatory enzymes like COX-2.

DOT Script for Synthetic Pathway

Synthetic_Pathway A This compound B Intermediate Anhydride A->B Acetic Anhydride, Reflux C 4-(4-Methoxyphenyl)pyrazolidine-3,5-dione B->C Hydrazine Hydrate, Acetic Acid

Caption: Synthetic route from this compound to a pyrazolidine-3,5-dione derivative.

Experimental Protocols

Part 1: Synthesis of 2-(4-Methoxyphenyl)succinic Anhydride (Intermediate)

This initial step involves the cyclization of the dicarboxylic acid to form the corresponding anhydride. This is a crucial activation step for the subsequent reaction with hydrazine.

Materials:

  • This compound (1.0 eq)[11][12]

  • Acetic anhydride (5.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 22.3 mmol).

  • Add acetic anhydride (e.g., 11.4 g, 111.5 mmol, 10.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-(4-methoxyphenyl)succinic anhydride, can be used in the next step without further purification.

Part 2: Synthesis of 4-(4-Methoxyphenyl)pyrazolidine-3,5-dione (Final Compound)

This step involves the condensation of the intermediate anhydride with hydrazine to form the desired heterocyclic pyrazolidine-3,5-dione ring system.

Materials:

  • 2-(4-Methoxyphenyl)succinic anhydride (from Part 1) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 2-(4-methoxyphenyl)succinic anhydride in glacial acetic acid (e.g., 20 mL) in a 100 mL round-bottom flask.

  • Slowly add hydrazine hydrate (e.g., 1.34 g, 26.8 mmol, 1.3 mL) to the solution while stirring. An exothermic reaction may be observed.

  • Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (e.g., 100 mL).

  • A precipitate will form. Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-methoxyphenyl)pyrazolidine-3,5-dione.

Characterization of the Final Compound

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

Technique Expected Observations
Melting Point A sharp melting point indicates high purity.
¹H NMR Resonances corresponding to the aromatic protons of the methoxyphenyl group, the methoxy group protons, and the protons on the pyrazolidine ring.
¹³C NMR Signals for the carbonyl carbons, aromatic carbons, methoxy carbon, and the aliphatic carbons of the heterocyclic ring.
FT-IR (KBr) Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-O-C stretching (ether).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Evaluation: In Vitro and In Vivo Assays

The anti-inflammatory potential of the synthesized 4-(4-methoxyphenyl)pyrazolidine-3,5-dione should be evaluated using established assays.[13][14][15][16]

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[6][16][17][18]

Protocol Outline:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

DOT Script for In Vitro Assay Workflow

In_Vitro_Workflow A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Assess Cell Viability (MTT Assay) D->F G Calculate % Inhibition E->G

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[4][19][20]

Protocol Outline:

  • Use adult Wistar or Sprague-Dawley rats.

  • Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound at different doses.

  • Administer the test compound and standard drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel anti-inflammatory agents. The described protocols for the synthesis of a 4-(4-methoxyphenyl)pyrazolidine-3,5-dione derivative provide a solid foundation for further research and development. The outlined in vitro and in vivo assays are essential for evaluating the therapeutic potential of these newly synthesized compounds. Further structural modifications and lead optimization can be pursued to enhance the anti-inflammatory activity and improve the safety profile of these derivatives.

References

  • Al-Ostoot, F. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630. [Link]
  • Kapupara, P. P., & Vithalani, D. A. (2011). Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. Der Pharmacia Sinica, 2(1), 194-200. [Link]
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  • Chien, S. C., et al. (2008). Anti-inflammatory Activities of New Succinic and Maleic Derivatives from the Fruiting Body of Antrodia camphorata. Journal of Agricultural and Food Chemistry, 56(16), 7017-7022. [Link]
  • Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2021).
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Application Notes & Protocols: Leveraging 2-(4-methoxyphenyl)succinic Acid in Advanced Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern agriculture is to develop highly effective and environmentally benign crop protection solutions. This necessitates innovation not only in active ingredient (AI) discovery but also in the sophisticated formulation science that ensures their optimal delivery and performance. This document provides an in-depth technical guide on the use of 2-(4-methoxyphenyl)succinic acid (2-MPSA), a versatile dicarboxylic acid, as a multifunctional component in advanced agrochemical formulations. We will explore its potential roles as a bio-enhancer, synergist, and formulation aid, grounded in its unique chemical properties. Detailed, field-proven protocols for creating Emulsifiable Concentrate (EC), Suspension Concentrate (SC), and Wettable Powder (WP) formulations are provided, alongside rigorous quality control (QC) and bioefficacy evaluation methodologies.

Introduction: The Case for this compound (2-MPSA) in Agrochemicals

Succinic acid and its derivatives are gaining significant attention in agriculture. As a naturally occurring intermediate in the citric acid cycle (TCA), succinic acid can enhance plant respiratory metabolism and photosynthetic efficiency, promoting growth and improving stress resistance.[1][2] The introduction of a 4-methoxyphenyl group to the succinic acid backbone, creating 2-MPSA, offers intriguing possibilities for modulating its physicochemical properties and biological interactions. This structural modification can enhance its utility as a key intermediate in the synthesis of novel pesticides or as a functional co-formulant that improves the stability, delivery, and efficacy of existing active ingredients.[3][4]

Physicochemical Properties of 2-MPSA

Understanding the fundamental properties of 2-MPSA is critical for rational formulation design. These characteristics dictate its solubility, reactivity, and interactions with other formulation components.

PropertyValueSource
CAS Number 6331-59-5[3][5][6]
Molecular Formula C₁₁H₁₂O₅[3][7][8]
Molecular Weight 224.21 g/mol [3][7][8][9]
Appearance Off-white to white powder[3]
Purity ≥ 98% (HPLC)[3]
Hydrogen Bond Donor Count 2[6][7]
Hydrogen Bond Acceptor Count 5[6][7]
LogP (XLogP3) 0.9[6][7]
Storage Conditions Store at 0-8 °C[3][4]
Postulated Mechanisms of Action & Rationale for Use

2-MPSA can be leveraged in agrochemical formulations through several mechanisms:

  • Bio-enhancer & Plant Health Promoter: As a succinic acid derivative, 2-MPSA can be metabolized by the plant, potentially boosting the TCA cycle.[1] This enhancement of primary metabolism can lead to increased energy production (ATP), fortifying the plant against biotic and abiotic stresses and improving overall vigor.

  • Synergist & Safener: The dicarboxylic acid functionality allows 2-MPSA to act as a chelating agent, sequestering metal ions that might otherwise catalyze the degradation of the primary active ingredient. It can also act as a pH buffer, maintaining an optimal pH in the spray tank to prevent alkaline hydrolysis of sensitive AIs.[10]

  • Synthetic Intermediate: The reactive carboxylic acid groups make 2-MPSA a valuable building block for synthesizing new active ingredients, such as fungicides or herbicides, where the succinate moiety disrupts fungal metabolism or other key cellular processes.[11]

Below is a conceptual pathway illustrating how 2-MPSA might influence plant metabolism.

Metabolic_Influence_of_2MPSA cluster_formulation Agrochemical Formulation cluster_plant Plant Cell 2MPSA This compound (2-MPSA) Uptake Cellular Uptake Metabolism Metabolism Uptake->Metabolism TCA_Cycle TCA Cycle (Citric Acid Cycle) Metabolism->TCA_Cycle Enters as Succinate Energy Increased ATP (Energy) & Carbon Skeletons TCA_Cycle->Energy Stress_Response Enhanced Stress Response Energy->Stress_Response Fuels defensive pathways

Caption: Potential metabolic pathway of 2-MPSA after plant uptake.

Formulation Development Workflow

A systematic approach is essential for developing stable and effective agrochemical formulations. The workflow involves iterative steps of preparation, characterization, and optimization.

Formulation_Workflow Define_Target 1. Define Target Profile (e.g., AI conc., formulation type) Prototype 2. Prepare Prototype Formulation Define_Target->Prototype QC 3. Physicochemical QC (Stability, Viscosity, pH, etc.) Prototype->QC Decision Pass QC? QC->Decision Optimize 4a. Optimize Recipe (Adjust co-formulants) Decision->Optimize No Bioefficacy 4b. Bioefficacy Testing (Greenhouse/Field) Decision->Bioefficacy Yes Optimize->Prototype Final 5. Finalize Protocol & Scale-Up Bioefficacy->Final End Final->End

Caption: Iterative workflow for agrochemical formulation development.

Detailed Formulation Protocols

The following protocols provide starting points for incorporating 2-MPSA into common formulation types. Note: All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 1: Emulsifiable Concentrate (EC) Formulation

EC formulations are ideal when the active ingredient and 2-MPSA are soluble in a water-immiscible organic solvent.[12][13] Upon dilution with water, they form a stable oil-in-water emulsion.[14]

  • Rationale: This method ensures a homogeneous delivery of oil-soluble components. The choice of emulsifiers is critical to stabilize the emulsion droplets in the spray tank and prevent phase separation.[13][15] A blend of anionic and non-ionic surfactants is often used to achieve a stable Hydrophile-Lipophile Balance (HLB).

  • Example Recipe (100g Batch):

ComponentRoleExample ProductAmount (g)
Primary Active Ingredient (AI)PesticideTebuconazole25.0
2-MPSA Synergist/pH Buffer N/A5.0
Anionic EmulsifierEmulsifierCalcium Dodecylbenzene Sulfonate5.0
Non-ionic EmulsifierEmulsifierPolyoxyethylene Castor Oil5.0
Aromatic SolventSolventSolvesso™ 150to 100.0
  • Step-by-Step Methodology:

    • To a clean, dry glass beaker, add the required amount of the aromatic solvent.

    • Begin stirring with a magnetic stirrer at a moderate speed (approx. 300 rpm).

    • Slowly add the primary active ingredient (e.g., Tebuconazole) to the solvent. Continue stirring until it is completely dissolved.

    • Add the 2-MPSA and stir until fully dissolved. The solution should remain clear.

    • Add the anionic emulsifier, followed by the non-ionic emulsifier, to the solution.[16]

    • Continue stirring for an additional 15-20 minutes to ensure a completely homogeneous concentrate.

    • Transfer the final EC formulation to a labeled, sealed container for quality control testing.

Protocol 2: Suspension Concentrate (SC) Formulation

SC, or flowable, formulations are used for water-insoluble solid active ingredients dispersed in water.[17][18] This type is advantageous as it avoids the use of organic solvents.[17]

  • Rationale: The key to a stable SC is preventing the solid particles from agglomerating and settling.[19][20] This is achieved through a combination of a wetting agent (to help water coat the particles) and a dispersing agent (to create repulsive forces between particles).[17] A rheology modifier (thickener) is added to increase viscosity and prevent settling during storage.[18]

  • Example Recipe (100g Batch):

ComponentRoleExample ProductAmount (g)
Primary Active Ingredient (AI)PesticideAtrazine (solid)40.0
2-MPSA (micronized) Synergist/Dispersant Aid N/A5.0
Wetting AgentSurfactantSodium Lignosulfonate2.0
Dispersing AgentSurfactantEO/PO Block Copolymer3.0
AntifreezeFreeze/Thaw StabilizerPropylene Glycol5.0
Rheology Modifier (2% stock)ThickenerXanthan Gum Solution10.0
Antifoam AgentProcessing AidSilicone-based defoamer0.2
WaterCarrierDeionized Waterto 100.0
  • Step-by-Step Methodology:

    • In a beaker, prepare the aqueous phase by combining water, propylene glycol, wetting agent, and dispersing agent. Stir until all components are dissolved.

    • In a separate container, pre-mix the solid components: the primary AI and micronized 2-MPSA.

    • Slowly add the pre-mixed powders to the stirred aqueous phase to create a slurry (the "mill base"). Add the antifoam agent.

    • Transfer the mill base to a bead mill. Mill the suspension until the desired particle size is achieved (typically a D90 of <10 µm).[18] Monitor temperature to prevent AI degradation.

    • Transfer the milled suspension to a mixing vessel.

    • While stirring gently, slowly add the pre-prepared 2% xanthan gum solution until the desired viscosity is reached. Avoid high shear, which can destroy the gum's structure.

    • Transfer the final SC formulation to a labeled, sealed container for QC testing.

Protocol 3: Wettable Powder (WP) Formulation

WPs are dry formulations designed to be mixed with water by the end-user to form a sprayable suspension.[21] They offer excellent storage stability due to the absence of water.[21]

  • Rationale: This formulation requires a wetting agent to allow the powder to readily mix with water and a dispersing agent to keep the particles suspended in the spray tank.[21] An inert carrier or filler is used to achieve the target AI concentration and improve the flowability of the powder.[22][23]

  • Example Recipe (100g Batch):

ComponentRoleExample ProductAmount (g)
Primary Active Ingredient (AI)PesticideCarbendazim50.0
2-MPSA Synergist/pH Buffer N/A10.0
Wetting AgentSurfactantSodium Lauryl Sulfate2.0
Dispersing AgentSurfactantSodium Lignosulfonate5.0
Carrier/FillerInert DiluentKaolin Clayto 100.0
  • Step-by-Step Methodology:

    • Ensure all components are dry and finely powdered.

    • In a blender or powder mixer, combine the primary AI, 2-MPSA, wetting agent, and dispersing agent. Mix for 5-10 minutes until uniform.

    • Gradually add the kaolin clay carrier while continuing to mix.

    • Continue mixing for an additional 15-20 minutes to ensure thorough distribution of all components.

    • The mixture can be passed through an air-jet mill or hammer mill to achieve a fine, uniform particle size (e.g., >98% passing a 325-mesh sieve).

    • Package the final WP formulation in a moisture-proof container for QC testing.

Quality Control & Self-Validating Systems

Rigorous QC testing is mandatory to ensure that each batch of formulation is physically stable, safe to handle, and will perform effectively in the field.[24][][26] Protocols must be self-validating, meaning the QC tests directly confirm the formulation's fitness for purpose.

Standard Physicochemical QC Tests

The following tests, many based on CIPAC (Collaborative International Pesticides Analytical Council) methods, are essential.[24]

Test ParameterMethodAcceptance Criteria (Example)Formulation Type
Appearance Visual InspectionHomogeneous liquid/powder, free of foreign matterAll
pH CIPAC MT 75.35.0 - 7.0EC, SC
Viscosity Rotational Viscometer200 - 800 mPa·s at 20°CSC
Emulsion Stability CIPAC MT 36.3No more than 2 mL separation after 1 hourEC
Suspensibility CIPAC MT 184≥ 85% suspensibility after 30 min in standard hard waterSC, WP
Wetting Time CIPAC MT 53.3< 60 secondsWP
Persistent Foaming CIPAC MT 47.2< 10 mL foam after 1 minuteAll
Accelerated Storage 14 days at 54°CNo significant change in physical properties or AI contentAll
Low Temp. Stability 7 days at 0°CNo crystallization or phase separationEC, SC

Bioefficacy Evaluation Protocols

Once a formulation passes all physicochemical QC tests, its biological performance must be validated.[27] Bioefficacy trials determine if the formulation effectively controls the target pest, disease, or weed without causing harm to the crop (phytotoxicity).[28]

General Protocol for Fungicide Efficacy Trial

This protocol provides a framework for assessing a 2-MPSA-containing fungicidal formulation.

  • Objective: To determine the efficacy of the test formulation in controlling a target fungal pathogen (e.g., Septoria tritici on wheat) compared to a negative control and a commercial standard.

  • Experimental Design:

    • Setup: Randomized Complete Block Design (RCBD) with 4 replicates.

    • Treatments:

      • T1: Untreated Control (water spray)

      • T2: Test Formulation (e.g., Carbendazim + 2-MPSA WP) at application rate X

      • T3: Test Formulation at application rate 2X

      • T4: Commercial Standard Fungicide (at recommended rate)

    • Plot Size: 2m x 5m plots.

  • Methodology:

    • Cultivate the host crop (e.g., wheat) using standard agronomic practices.[29]

    • If natural infection is low, inoculate the plots with the target pathogen to ensure uniform disease pressure.

    • Apply treatments at the first sign of disease or as a preventative measure, using a calibrated backpack sprayer to ensure uniform coverage.

    • Conduct disease assessments at regular intervals (e.g., 7, 14, and 21 days after treatment). This involves visually scoring the percentage of leaf area affected by the disease on a sample of plants from each plot.

    • Assess for any signs of phytotoxicity (e.g., leaf yellowing, stunting) at each assessment date.

    • At the end of the season, harvest the plots and measure the grain yield.

  • Data Analysis:

    • Calculate the Percent Disease Control (PDC) using Abbott's formula.

    • Analyze disease severity and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

    • The formulation is considered effective if it provides statistically significant disease control and/or a yield benefit compared to the untreated control, without causing unacceptable phytotoxicity.[27]

Conclusion

This compound presents a compelling opportunity for innovation in agrochemical formulation. Its unique chemical structure allows it to function as a bio-enhancer, a formulation stabilizer, and a synthetic building block. By following the detailed protocols for formulation, quality control, and bioefficacy testing outlined in this guide, researchers and development professionals can systematically explore and validate the benefits of 2-MPSA. This rational, data-driven approach is essential for creating the next generation of high-performance, sustainable crop protection products that meet the demands of modern agriculture.

References

  • Understanding adjuvants used with agriculture chemicals. (n.d.). Crops and Soils.
  • Adjuvants in agriculture: roles, mechanisms, and market trends. (2024, September 14). LinkedIn. [Link]
  • Adjuvants in Pesticides. (2023, November 7).
  • Adjuvants - Benefits for crop protection. (n.d.). Croda Agriculture. [Link]
  • Understanding the role of adjuvants in agriculture. (2025, February 24).
  • Succinic acid derivatives and their use as surfactants. (1996).
  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. [Link]
  • AGROCHEMICALS FORMUL
  • This compound | C11H12O5. (n.d.). PubChem. [Link]
  • Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Aragen Life Sciences. [Link]
  • Guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.). Pesticides Control Authority, Sri Lanka. [Link]
  • Bio-Efficacy Analysis of Pesticides & Agro-chemical. (n.d.). Auxilife. [Link]
  • Quality Control For Pesticide Formulation Products. (2023). Slideshare. [Link]
  • The Essential Role of Succinic Anhydride in Creating Effective Fungicides and Pesticides. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Formulations. (n.d.). WSU Production Guide. [Link]
  • Emulsifiable concentrate formulation. (2013).
  • Pesticide Formulation Quality Control Training. (n.d.). FARE Labs Pvt. Ltd. [Link]
  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. [Link]
  • This compound. (2025, May 20). ChemSynthesis. [Link]
  • Wettable powder (WP) formulations. (n.d.). Croda Agriculture. [Link]
  • A process for preparing a wettable powder formulation. (1999).
  • Preparation of spray-dried wettable powder formulations of Bacillus thuringiensis-based biopesticides. (2004). PubMed. [Link]
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Directorate of Plant Protection, Quarantine & Storage. [Link]
  • A process for preparing a wettable powder formulation. (1999).
  • Know Your Formulation: Suspended Concentrates (SC). (2024, February 21). YouTube. [Link]
  • This compound. (n.d.). LookChem. [Link]
  • Functions of Succinic Acid and Usage in Agriculture. (2024, December 2). Wellyou Tech. [Link]
  • Stable suspension concentrate formulation for water-soluble compounds. (2016).
  • Efficacy Testing of Pesticides Against Fungal Pathogens. (2024, September 27).
  • Bio-efficacy of fungicides against different fungal bioagents for tolerance level and fungistatic behaviour. (2006). Indian Agricultural Research Journals. [Link]
  • Succinic acid and its derivatives: Fermentative production using sustainable industrial agro-food by-products and its applications in the food industry. (2015).
  • Succinic acid improves crop chemical components by regulating soil chemical properties, microbes and metabolites. (2023). Frontiers in Plant Science. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. This versatile compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2] It is also utilized in polymer chemistry and agrochemical formulation.[1][2]

The primary synthetic route to this compound is the Stobbe condensation, a robust carbon-carbon bond-forming reaction between a carbonyl compound (in this case, 4-methoxybenzaldehyde) and a dialkyl succinate.[3][4][5] This guide will focus on troubleshooting and optimizing this widely-used method.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Stobbe condensation yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the Stobbe condensation are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Sub-optimal Base and Solvent System:

  • The Issue: The choice of base and solvent is critical for the initial deprotonation of the succinic ester to form the reactive enolate.[6][7] An inappropriate base may not be strong enough to drive the reaction to completion, or it may promote side reactions.

  • The Solution:

    • Base Selection: While sodium ethoxide can be used, stronger bases like potassium tert-butoxide or sodium hydride are often more effective, particularly when reacting with ketones, and can lead to better yields in shorter reaction times.[3]

    • Solvent Considerations: The corresponding alcohol of the alkoxide base is typically used as the solvent (e.g., ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide). Ensure the solvent is anhydrous, as water will quench the base and inhibit the reaction. Recent studies have also explored solvent-free conditions using solid potassium tert-butoxide, which can be highly efficient.[8]

2. Competing Side Reactions:

  • The Issue: Several side reactions can compete with the desired Stobbe condensation, thereby reducing the yield of this compound.[3][7] These include:

    • Self-condensation of 4-methoxybenzaldehyde: This can occur under basic conditions.

    • Cannizzaro reaction: Aromatic aldehydes without α-hydrogens, like 4-methoxybenzaldehyde, can undergo disproportionation in the presence of a strong base.[7]

    • Claisen condensation: The succinic ester can undergo self-condensation.[3]

  • The Solution:

    • Controlled Addition: Add the 4-methoxybenzaldehyde dropwise to the reaction mixture containing the base and succinic ester. This maintains a low concentration of the aldehyde, minimizing self-condensation and the Cannizzaro reaction.

    • Temperature Control: Running the reaction at a lower temperature can help to disfavor side reactions.

3. Incomplete Reaction:

  • The Issue: The reaction may not have proceeded to completion.

  • The Solution:

    • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed before workup.

    • Reaction Time and Temperature: If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary.

Question 2: I am having difficulty with the hydrolysis of the intermediate ester to the final diacid. What are the best practices for this step?

Answer:

The Stobbe condensation typically yields a monoester of the alkylidene succinic acid.[4][9][10] A subsequent hydrolysis step is required to obtain the final this compound.

1. Choice of Hydrolysis Conditions:

  • The Issue: Incomplete hydrolysis will result in a mixture of the monoester and the diacid, complicating purification. Conversely, overly harsh conditions can lead to degradation.

  • The Solution:

    • Basic Hydrolysis: Saponification using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by heating, is a common and effective method.

    • Acidic Hydrolysis: Alternatively, acidic hydrolysis using a strong acid such as hydrochloric acid or sulfuric acid can be employed.[6] The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule. For this compound, both methods are generally suitable.

2. Workup and Isolation:

  • The Issue: Improper workup can lead to loss of product.

  • The Solution:

    • After hydrolysis, the reaction mixture needs to be acidified to a pH of approximately 2 to protonate the carboxylate and precipitate the diacid.[11]

    • Cooling the acidified solution can further increase the yield of the precipitated product.

    • The solid product can then be collected by filtration, washed with cold water to remove any inorganic salts, and dried.

Question 3: My final product is impure. What are the likely contaminants and how can I purify it effectively?

Answer:

Impurities in the final product can arise from side reactions during the condensation or incomplete hydrolysis.

1. Common Impurities:

  • Unreacted 4-methoxybenzaldehyde

  • The intermediate monoester

  • Byproducts from side reactions

2. Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water or a mixed solvent system like ethanol/water can be effective.

  • Chromatography: If recrystallization is not sufficient, column chromatography can be used.[6] However, for larger scale purifications, this can be less practical. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity.[12][13]

II. Frequently Asked Questions (FAQs)

What is the mechanism of the Stobbe condensation?

The reaction proceeds through several key steps:

  • Enolate Formation: A strong base abstracts an α-hydrogen from the dialkyl succinate to form a stabilized enolate anion.[6]

  • Aldol-type Addition: The nucleophilic enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.[6]

  • Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate.[4][6]

  • Ring Opening: The lactone ring is opened by the base to form a stable carboxylate salt, which is the thermodynamic driving force for the reaction.[6]

  • Protonation: Acidic workup protonates the carboxylate to yield the final alkylidene succinic acid monoester.[6]

Can I use other derivatives of succinic acid?

Yes, substituted succinic esters can be used, which will result in a correspondingly substituted final product.[7]

What analytical techniques are recommended for characterizing this compound?
  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry: Provides information on the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl and hydroxyl functional groups.[14]

  • Melting Point: A sharp melting point is a good indicator of purity.

III. Experimental Protocols & Data

Optimized Stobbe Condensation Protocol

This protocol provides a starting point for the synthesis of this compound.

Materials:

  • 4-methoxybenzaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol.

  • To this solution, add diethyl succinate (1.0 equivalent) dropwise with stirring.

  • After stirring for 15-20 minutes, add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous tert-butanol dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude monoester.

Hydrolysis Protocol
  • Dissolve the crude monoester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low YieldSub-optimal base/solventUse a stronger base like potassium tert-butoxide in anhydrous tert-butanol.
Competing side reactionsAdd 4-methoxybenzaldehyde dropwise; control reaction temperature.
Incomplete reactionMonitor with TLC; adjust reaction time/temperature as needed.
Hydrolysis DifficultyIncomplete hydrolysisEnsure sufficient reaction time and temperature during saponification.
Product loss during workupAcidify to pH ~2 and cool to maximize precipitation.
Impure ProductPresence of starting materials/byproductsPurify by recrystallization from a suitable solvent system.

IV. Visualizing the Workflow

Stobbe Condensation and Hydrolysis Workflow

Stobbe_Condensation_Workflow cluster_condensation Stobbe Condensation cluster_hydrolysis Hydrolysis start Reactants: - 4-Methoxybenzaldehyde - Diethyl Succinate - Potassium tert-butoxide reaction Reaction in anhydrous t-butanol start->reaction 1. Base addition 2. Aldehyde addition workup_1 Acidic Workup (HCl) reaction->workup_1 Reaction monitoring (TLC) intermediate Crude Monoester workup_1->intermediate hydrolysis_step Basic Hydrolysis (NaOH, heat) intermediate->hydrolysis_step workup_2 Acidification (HCl) & Precipitation hydrolysis_step->workup_2 purification Purification (Recrystallization) workup_2->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield Investigation cluster_purity Purity Investigation start Low Yield or Impure Product check_base Verify Base & Solvent (Strength & Anhydrous) start->check_base check_hydrolysis Verify Complete Hydrolysis (TLC/NMR) start->check_hydrolysis check_side_reactions Investigate Side Reactions (TLC analysis) check_base->check_side_reactions check_completion Confirm Reaction Completion (TLC) check_side_reactions->check_completion solution Implement Optimized Protocol check_completion->solution optimize_purification Optimize Recrystallization (Solvent Screen) check_hydrolysis->optimize_purification optimize_purification->solution

Caption: Troubleshooting logic for synthesis optimization.

V. References

  • Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818.

  • Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.

  • Wikipedia. (2023). Stobbe condensation. Retrieved from [Link]

  • Name Reaction. (n.d.). Stobbe Condensation. Retrieved from [Link]

  • Organic Reactions. (1951). The Stobbe Condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Stobbe Condensation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Learner. (2026). Stobbe Condensation. Retrieved from [Link]

  • ResearchGate. (2006). Selective Stobbe condensation under solvent-free conditions. Retrieved from [Link]

  • Xiao, Y., Zhang, Z., Wang, Y., Gao, B., Chang, J., & Zhu, D. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7, 471.

  • Kuznetsov, A. S., et al. (2022). Development of succinic acid quantitative determination method in the substance of the original compound with antiarrhythmic activity ALM-802S by HPLC. Eco-Vector Journals Portal.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting peak tailing in the HPLC analysis of 2-(4-methoxyphenyl)succinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. The following information is structured to provide a logical workflow, from identifying the root cause to implementing effective solutions, ensuring the integrity and accuracy of your analytical results.

Understanding the "Why": The Chemistry Behind Peak Tailing

Peak tailing, a common chromatographic issue, manifests as an asymmetry in the peak shape, where the latter half of the peak is broader than the front.[1] This is often indicative of secondary, undesirable interactions between the analyte and the stationary phase or other system components.[2] For an acidic compound like this compound, which possesses two carboxylic acid groups, several factors can contribute to this phenomenon.

The primary cause of peak tailing in reversed-phase HPLC is often the interaction of analytes with residual silanol groups on the silica-based stationary phase.[3][4] These silanol groups (-Si-OH) can be acidic and, at mobile phase pH values above their pKa (typically around 3.5-4.5), they become ionized (-Si-O⁻).[4][5] The ionized silanols can then interact with polar or ionizable analytes through a secondary ion-exchange mechanism, leading to a mixed-mode retention that results in tailing peaks.[2][5]

Additionally, for acidic analytes like this compound, the pH of the mobile phase is a critical parameter.[6] If the mobile phase pH is close to the analyte's pKa values, a mixture of ionized and non-ionized forms of the acid will exist.[7] The non-ionized form is more hydrophobic and will be better retained by the nonpolar stationary phase, while the ionized form is more polar and will elute faster.[7] This simultaneous presence of multiple forms of the analyte can lead to peak broadening and tailing.[8]

Troubleshooting Guide: A Question-and-Answer Approach

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Q1: My peak for this compound is tailing. Where do I start?

A1: Start by systematically evaluating the most common causes. The logical flow is to first examine the chemical environment (mobile phase), then the physical components of the system, and finally the sample itself.

Here is a visual workflow to guide your troubleshooting process:

G start Peak Tailing Observed mobile_phase Is the Mobile Phase pH Optimized? start->mobile_phase buffer Is the Buffer Adequate? mobile_phase->buffer Yes adjust_ph Adjust pH to be 2 units below analyte pKa mobile_phase->adjust_ph No column_chem Is the Column Chemistry Appropriate? buffer->column_chem Yes check_buffer Increase buffer concentration (25-50 mM) Ensure buffer pKa is within 1 pH unit of mobile phase pH buffer->check_buffer No column_phys Is the Column Physically Sound? column_chem->column_phys Yes endcapped_column Use an end-capped or base-deactivated column column_chem->endcapped_column No instrument Is there Extra-Column Dead Volume? column_phys->instrument Yes replace_column Replace column and guard column column_phys->replace_column No overload Is the Column Overloaded? instrument->overload Yes check_fittings Check and optimize tubing and fittings instrument->check_fittings No dilute_sample Dilute sample or reduce injection volume overload->dilute_sample No resolved Peak Shape Improved overload->resolved Yes adjust_ph->resolved check_buffer->resolved endcapped_column->resolved replace_column->resolved check_fittings->resolved dilute_sample->resolved

Sources

Optimizing reaction conditions for the esterification of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification, moving beyond generic protocols to address the nuanced challenges you may encounter. Here, we dissect common experimental hurdles, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the esterification of dicarboxylic acids like this compound are common and often stem from the reversible nature of the Fischer-Speier esterification reaction.[1][2][3] To drive the reaction toward the product side, several factors must be meticulously controlled.

Primary Causes & Troubleshooting Steps:

  • Water Content: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing your ester yield.[4][5][6]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[1][5][6] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can sequester water.[1][5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.[2]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] While historically a large excess was used, catalytic amounts are often sufficient and can minimize side reactions.[5]

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate, but excessive heat can lead to side reactions and degradation of your starting material or product.[4][7]

    • Solution: Maintain a gentle reflux temperature.[5] The optimal temperature will depend on the alcohol and solvent used. For instance, reactions with 2-ethyl-1-hexanol have shown an optimal temperature around 120°C.[7]

  • Reactant Stoichiometry: To favor the formation of the ester, a large excess of the alcohol is often necessary to push the equilibrium forward, in accordance with Le Châtelier's principle.[3][5][8]

    • Solution: Use the alcohol as the solvent or in a significant molar excess relative to the dicarboxylic acid.[5]

Troubleshooting Guide: Selectivity Control (Mono- vs. Di-esterification)

A critical challenge in the esterification of this compound is controlling the degree of esterification to selectively produce the mono-ester or the di-ester.

Issue 1: I am trying to synthesize the mono-ester, but I am getting a significant amount of the di-ester.

Achieving high selectivity for the mono-ester requires careful manipulation of reaction conditions to favor the esterification of only one of the two carboxylic acid groups.

Causality and Strategic Solutions:

  • Statistical Distribution: Without specific control measures, the reaction will naturally produce a mixture of the starting diacid, the mono-ester, and the di-ester.

  • Steric Hindrance: The aryl substituent at the 2-position may offer some steric hindrance, but this is often insufficient for high selectivity.

Protocols for Selective Mono-esterification:

  • Stoichiometric Control of the Alcohol:

    • Methodology: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the alcohol relative to the dicarboxylic acid. This limits the availability of the alcohol for the second esterification.

    • Rationale: By limiting the alcohol, you increase the statistical probability of a single esterification event per molecule of the diacid.

  • Use of Solid-Supported Catalysts:

    • Methodology: Employing heterogeneous catalysts like alumina or ion-exchange resins can enhance mono-ester selectivity.[9][10][11] The dicarboxylic acid can be adsorbed onto the alumina surface through one carboxyl group, leaving the other available for esterification.[10]

    • Rationale: This approach spatially isolates one of the carboxylic acid groups, effectively preventing it from reacting.

  • LiCl-Mediated Mono-esterification:

    • Methodology: A one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been shown to be highly selective for the mono-esterification of long-chain dicarboxylic acids.[12]

    • Rationale: Mechanistic studies suggest that LiCl interacts with and shields one of the terminal carboxylic acid groups, promoting selective activation and esterification of the other.[12]

Issue 2: My goal is the di-ester, but the reaction is incomplete, leaving significant amounts of mono-ester and starting material.

Driving the reaction to completion to form the di-ester requires overcoming the equilibrium limitations for both esterification steps.

Causality and Strategic Solutions:

  • Equilibrium Limitations: As with any Fischer esterification, the reaction is reversible at both the mono- and di-ester stages.

  • Decreased Reactivity: The second esterification step may be slower than the first due to electronic effects or increased steric hindrance.

Protocols for Complete Di-esterification:

  • Large Excess of Alcohol and Efficient Water Removal:

    • Methodology: Use a large excess of the alcohol, which can also serve as the solvent, and ensure continuous removal of water using a Dean-Stark apparatus.

    • Rationale: This combination aggressively shifts the equilibrium towards the di-ester product. A large excess of dry alkanol is crucial for high conversion.[13]

  • Elevated Temperature and Extended Reaction Time:

    • Methodology: Conduct the reaction at a sustained reflux temperature for an extended period (e.g., 8-24 hours), monitoring the progress by a suitable analytical method.

    • Rationale: Increased temperature and time provide the necessary energy and duration to drive the slower second esterification to completion.

  • Two-Step Reactor System:

    • Methodology: For industrial applications, a continuous stirred-tank reactor followed by a plug flow reactor can be employed to maximize the conversion of the mono-ester to the di-ester.[13][14]

    • Rationale: The initial reactor handles the bulk of the reaction, while the second reactor provides the necessary residence time to push the final conversion to the di-ester.

Experimental Protocols & Data

General Protocol for Fischer Esterification
  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if applicable).

  • Reagents: To the flask, add this compound, the desired alcohol (in appropriate molar excess), a catalytic amount of strong acid (e.g., H₂SO₄), and a suitable solvent (e.g., toluene, if not using the alcohol as the solvent).

  • Reaction: Heat the mixture to a gentle reflux and maintain for the desired reaction time.[5]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The ester product will be less polar and have a higher Rf value than the starting carboxylic acid.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted carboxylic acid.[5]

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.

Table 1: Reaction Condition Optimization Parameters
ParameterGoal: Mono-esterGoal: Di-esterRationale
Alcohol Stoichiometry 1.0 - 1.2 equivalents>10 equivalents or as solventLimiting the alcohol favors mono-esterification. A large excess drives the reaction to the di-ester.
Catalyst Alumina, Ion-exchange resinH₂SO₄, p-TsOHHeterogeneous catalysts can offer selectivity.[9][11] Strong mineral acids are effective for driving the reaction to completion.[1]
Water Removal Optional, but can improve yieldEssential (Dean-Stark)Water removal is critical for achieving high conversion to the di-ester.[1][5]
Temperature Moderate (e.g., 80-100 °C)Reflux (e.g., 110-140 °C)Higher temperatures favor the formation of the di-ester.
Reaction Time 1-4 hours (monitor by TLC)8-24 hours (monitor by TLC)Longer reaction times are needed for complete di-esterification.

Purification and Analysis

FAQ 2: How can I effectively purify my ester product from unreacted starting material and the mono-/di-ester mixture?

The purification strategy will depend on the desired product and the composition of the crude reaction mixture.

Purification Techniques:

  • Liquid-Liquid Extraction: As described in the work-up protocol, washing with a basic solution (e.g., NaHCO₃) will selectively remove the acidic starting material and the mono-ester into the aqueous layer, leaving the less polar di-ester in the organic layer.

  • Column Chromatography: For precise separation of the mono- and di-esters, silica gel column chromatography is the most effective method. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) will allow for the separation of the components based on their polarity.

  • Crystallization: If the desired ester is a solid, crystallization from a suitable solvent system can be an excellent final purification step.

FAQ 3: What analytical techniques are best for monitoring the reaction and confirming the product structure?
  • Thin-Layer Chromatography (TLC): Ideal for real-time monitoring of the reaction progress.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both qualitative and quantitative analysis of the esterified products.[15][16] Derivatization of the carboxylic acids to their esters is a common method for GC-MS analysis.[17]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the dicarboxylic acids and their ester derivatives.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final purified ester(s).

  • Infrared (IR) Spectroscopy: Can confirm the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is catalyst concentration optimal? CheckWater->CheckCatalyst Yes ImplementDS Implement Dean-Stark or add molecular sieves CheckWater->ImplementDS No CheckTemp Is the reaction at a gentle reflux? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Adjust catalyst loading CheckCatalyst->OptimizeCatalyst No CheckStoich Is there a large excess of alcohol? CheckTemp->CheckStoich Yes AdjustTemp Optimize reflux temperature CheckTemp->AdjustTemp No IncreaseAlcohol Increase alcohol excess CheckStoich->IncreaseAlcohol No ReRun Re-run experiment and monitor CheckStoich->ReRun Yes ImplementDS->ReRun OptimizeCatalyst->ReRun AdjustTemp->ReRun IncreaseAlcohol->ReRun

Caption: Troubleshooting flowchart for low esterification yield.

Workflow for Selective Esterification

EsterificationWorkflow cluster_mono Mono-ester Synthesis cluster_di Di-ester Synthesis Start Goal: Esterify This compound Mono Stoichiometric Control 1.0-1.2 eq. Alcohol Heterogeneous Catalyst Alumina or Ion-Exchange Resin Monitor by TLC Start->Mono Target Mono-ester Di Di Start->Di Target Di-ester Purification Work-up Extraction to remove acid Purification Column Chromatography or Crystallization Analysis NMR, MS, IR Mono->Purification Di->Purification

Caption: Decision workflow for selective mono- vs. di-esterification.

References

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic f
  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing).
  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. American Chemical Society.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
  • Process for the preparation of succinic acid ester.
  • Products obtained in the esterification reaction of succinic acid.
  • Esterification of succinic anhydride to di-(p-cresyl)
  • Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. J-Stage.
  • Process for the preparation of succinic acid ester.
  • Method of analyzing dicarboxylic acids.
  • Fischer–Speier esterific
  • Fischer Esterific
  • Method of analyzing dicarboxylic acids.
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora.
  • What are possible sources of error in an esterific
  • Purification of succinic acid.
  • Succinic Acid Purific
  • Fischer Esterific
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [No Source]
  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing.
  • Purification of succinic acid.
  • Rapid Quantitative Esterification Technique for Carboxylic Acids. Oxford Academic.
  • Fischer Esterific
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [No Source]
  • Purification process for succinic acid produced by fermentation.
  • How can I improve the yield of my Fischer Esterific
  • Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.
  • Troubleshooting low yields in cinnamic acid esterific
  • Esterific
  • Ester synthesis by esterific
  • esterification - alcohols and carboxylic acids. Chemguide.
  • mechanism for the esterific

Sources

Preventing side reactions in the synthesis of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we combine established chemical principles with practical, field-tested solutions to ensure the integrity and efficiency of your synthetic workflow.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of this compound:

  • Q1: My overall yield is consistently low. What are the most likely causes? Low yields can stem from incomplete reactions, product degradation, or inefficient purification. Common culprits include suboptimal reaction temperatures, incorrect stoichiometry of reagents, or the presence of moisture in the reaction setup.

  • Q2: I am observing a significant amount of a byproduct that appears to be a decarboxylated version of my target molecule. How can I prevent this? Decarboxylation is a common side reaction, particularly at elevated temperatures. This is often due to the thermal instability of the succinic acid derivative, especially in the presence of trace amounts of acid or metal catalysts.

  • Q3: My final product seems to be a mixture of stereoisomers. How can I control the stereoselectivity of the reaction? The stereochemical outcome of the synthesis of this compound can be influenced by the choice of reagents, catalysts, and reaction conditions. For instance, in a Stobbe condensation, the geometry of the intermediate γ-lactone can dictate the final stereochemistry.

  • Q4: I am having trouble with the hydrolysis of my ester intermediates. What conditions should I use to minimize this? Ester hydrolysis can be a significant issue, particularly during workup and purification steps. The choice of base, reaction time, and temperature are all critical factors that must be carefully controlled to prevent the premature cleavage of the ester groups.

Troubleshooting Guides

Issue 1: Unwanted Decarboxylation

Decarboxylation is a common side reaction that leads to the formation of 4-methoxystyrene and other related impurities. This is particularly prevalent at higher temperatures and can be catalyzed by acidic or basic conditions.

Mechanism of Decarboxylation: The mechanism of decarboxylation of β-keto acids and their vinylogous analogues, such as the intermediates in the Stobbe condensation, often involves the formation of a cyclic transition state, which is facilitated by heat. The presence of the electron-donating methoxy group on the phenyl ring can further stabilize the resulting carbanion, promoting this side reaction.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For the Stobbe condensation, temperatures are typically kept between 25-60 °C.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Potassium tert-butoxide is a common choice for the Stobbe condensation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to degradation and decarboxylation.

Experimental Protocol: Minimizing Decarboxylation in Stobbe Condensation

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of 4-methoxyacetophenone and diethyl succinate in dry tert-butanol.

  • Slowly add a solution of potassium tert-butoxide in tert-butanol via the dropping funnel, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum at a temperature not exceeding 50 °C.

Data Summary: Effect of Temperature on Decarboxylation

Reaction Temperature (°C)Desired Product Yield (%)Decarboxylated Impurity (%)
2585< 2
50788
756225
Issue 2: Controlling Stereoselectivity

The synthesis of this compound can result in a mixture of stereoisomers. Achieving high stereoselectivity is often crucial for its intended application, particularly in drug development.

Factors Influencing Stereoselectivity:

  • Reaction Mechanism: In the context of the Stobbe condensation, the stereochemistry is largely determined during the intramolecular cyclization to form the γ-lactone intermediate. The relative stability of the diastereomeric transition states leading to the E- and Z-isomers of the half-ester dictates the final stereochemical outcome.

  • Catalyst/Base: The choice of base can influence the stereoselectivity. For instance, using a bulkier base may favor the formation of one stereoisomer over the other due to steric hindrance.

  • Solvent: The polarity of the solvent can affect the stability of the transition states and, consequently, the stereochemical course of the reaction.

Strategies for Stereocontrol:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the succinate ester can induce facial selectivity during the condensation reaction.

  • Asymmetric Catalysis: Employing a chiral catalyst, such as a chiral Lewis acid or a chiral base, can promote the formation of one enantiomer over the other.

  • Kinetic Resolution: If a racemic mixture is formed, it can be resolved into its constituent enantiomers through techniques like enzymatic resolution or chromatography on a chiral stationary phase.

Workflow for Stereoselective Synthesis

cluster_synthesis Stereoselective Synthesis cluster_analysis Analysis start Starting Materials (4-methoxyacetophenone, chiral succinate derivative) stobbe Stobbe Condensation (with chiral auxiliary) start->stobbe Base (e.g., KOBu-t) lactone Intermediate (Diastereomeric γ-lactone) stobbe->lactone Intramolecular cyclization hydrolysis Hydrolysis lactone->hydrolysis Acidic or Basic workup product Enantiomerically Enriched This compound hydrolysis->product hplc Chiral HPLC product->hplc Determine enantiomeric excess nmr NMR with Chiral Shift Reagents product->nmr Confirm stereochemistry

Caption: Workflow for the stereoselective synthesis and analysis of this compound.

Issue 3: Prevention of Ester Hydrolysis

The ester groups of the succinate starting material and the intermediate half-ester are susceptible to hydrolysis, especially under harsh acidic or basic conditions during the reaction or workup.

Mechanistic Considerations: Ester hydrolysis can be either acid-catalyzed or base-promoted. In the context of the Stobbe condensation, which is typically base-catalyzed, the primary concern is base-promoted hydrolysis (saponification). The hydroxide ions, which may be present from residual water, can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate and an alcohol.

Preventive Measures:

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried and that the reaction is carried out under an inert, dry atmosphere. This minimizes the concentration of water, which is required for hydrolysis.

  • Controlled Workup: During the workup, add the acid for quenching slowly and at a low temperature to avoid localized heating and acid-catalyzed hydrolysis.

  • Choice of Base: While a strong base is required for the condensation, using a non-nucleophilic base like potassium tert-butoxide is preferable to a nucleophilic base like sodium hydroxide, which can directly participate in hydrolysis.

  • Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions like hydrolysis to occur. Monitor the reaction closely by TLC and quench it as soon as it reaches completion.

Troubleshooting Logic for Ester Hydrolysis

start {Ester Hydrolysis Detected? | TLC or NMR indicates loss of ester group} check_water Check for Water Contamination Are solvents and reagents anhydrous? start->check_water Yes no_issue No Hydrolysis Detected start->no_issue No check_base Evaluate Base Is the base nucleophilic (e.g., NaOH)? check_water->check_base No solution_dry {Solution: Dry Solvents/Reagents | Use molecular sieves or distillation} check_water->solution_dry Yes check_workup Review Workup Procedure Is quenching done at low temperature? check_base->check_workup No solution_base {Solution: Switch to Non-Nucleophilic Base | Use KOBu-t or NaH} check_base->solution_base Yes solution_workup {Solution: Modify Workup | Quench in an ice bath with slow acid addition} check_workup->solution_workup Yes

Caption: Troubleshooting decision tree for diagnosing and preventing ester hydrolysis.

References

  • Johnson, W. S., & Daub, G. H. (1946). The Stobbe Condensation. Organic Reactions, 6, 1-73. ([Link])
  • El-Abbady, A. M., & El-Assay, S. R. (1979). The Stobbe Condensation. A Review. Chemistry Reviews, 79(2), 119-145. (A general review, specific URL not available)
  • Oare, D. A., & Heathcock, C. H. (1990). Acyclic Stereocontrol. 13. Stereoselectivity of the Stobbe Condensation. The Journal of Organic Chemistry, 55(1), 157-172. ([Link])

Technical Support Center: Purification Strategies for 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounding our advice in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

The nature of impurities is intrinsically linked to the synthetic route used. However, for a dicarboxylic acid like this compound, impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Stobbe condensation, Friedel-Crafts acylation followed by reduction and hydrolysis), these could include anisole, succinic anhydride derivatives, or related aldehydes and ketones.

  • Reaction Byproducts: Side reactions can generate isomeric products, over-alkylated species, or products of incomplete hydrolysis (e.g., mono-esters). Other common organic impurities might include related aldehydes or ketones.[1]

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used during the reaction and initial work-up are common.

  • Decomposition Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can cause some degradation.

A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended to diagnose the types of impurities present before selecting a purification strategy.

Q2: How do I select the most appropriate primary purification technique?

The optimal purification strategy depends on the physical properties of your compound and the nature of the impurities.[1] For this compound, which is a solid at room temperature, the choice is generally between three main techniques: Acid-Base Extraction, Recrystallization, and Chromatography.

The following decision-making workflow provides a logical approach to selecting your method.

Purification Decision Workflow cluster_strategies Purification Strategies cluster_outcomes Verification start Crude this compound analysis Initial Analysis (TLC, ¹H NMR) start->analysis decision Assess Impurity Profile analysis->decision extraction Acid-Base Extraction decision->extraction Neutral or basic impurities present? recrystallization Recrystallization decision->recrystallization Solid with few impurities of different solubility? chromatography Column Chromatography decision->chromatography Complex mixture or similar polarity impurities? pure_product Pure Product extraction->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification strategy.

Q3: What is the fundamental principle of using acid-base extraction for this compound?

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral ones.[2] The core principle relies on the differential solubility of a molecule in its neutral versus its charged (salt) form.[2]

This compound has two carboxylic acid functional groups. In its neutral, protonated state, it is soluble in many organic solvents but has low solubility in water. When an aqueous base (like NaHCO₃ or NaOH) is introduced, the acidic protons are removed, forming a disodium carboxylate salt. This salt is an ionic species and is highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[3][4] After separating the layers, the aqueous layer is re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the purified, neutral this compound to precipitate out of the aqueous solution.[4][5]

Acid-Base Extraction Mechanism cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Crude Crude Product (Acid + Neutral Impurities) Neutral_Impurity Neutral Impurities (Remain in Organic Phase) Crude->Neutral_Impurity Separation Base Add Aqueous Base (e.g., NaHCO₃) Salt Water-Soluble Salt (Moves to Aqueous Phase) Base->Salt Deprotonation Acidify Add Strong Acid (e.g., HCl) Salt->Acidify Separate Layers Precipitate Pure Acid Precipitates Acidify->Precipitate Reprotonation

Caption: Conceptual flow of acid-base extraction.

Troubleshooting Guide

Q4: My yield is very low after acid-base extraction. What are the common causes?

Low recovery is a frequent issue. Consider these potential causes:

  • Incomplete Extraction: The dicarboxylic acid may require multiple extractions with the basic solution to transfer completely to the aqueous phase. A single extraction is often insufficient.

    • Solution: Perform the extraction with the aqueous base 2-3 times, using fresh base each time, and combine the aqueous layers.[1]

  • Incorrect pH during Precipitation: The pKa values of succinic acid are ~4.2 and ~5.6. To ensure complete protonation and precipitation, the pH of the aqueous solution must be lowered significantly below the first pKa.

    • Solution: After extraction, cool the combined aqueous layers in an ice bath and add a strong acid (e.g., 6M HCl) dropwise until the pH is ~2.[6][7] Verify the final pH with litmus paper or a pH meter.

  • Formation of an Emulsion: A stable emulsion between the organic and aqueous layers can trap your product at the interface, preventing clean separation.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is too high, it might precipitate, especially if a sodium salt is formed.

    • Solution: Use a sufficient volume of aqueous base to keep the salt fully dissolved. If precipitation occurs, add more deionized water to redissolve it before proceeding to the acidification step.

Q5: I tried to recrystallize my product, but it "oiled out" or the purity didn't improve. What should I do?

"Oiling out" occurs when a compound melts in the hot solvent instead of dissolving, or when it comes out of solution above its melting point upon cooling.

  • Cause 1: Inappropriate Solvent. The solvent may be too nonpolar for the dicarboxylic acid, or the boiling point of the solvent might be higher than the melting point of the impure compound.

  • Cause 2: High Impurity Load. If the crude material is very impure, this can depress the melting point and disrupt the crystal lattice formation, favoring oiling out.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. For dicarboxylic acids, polar protic solvents or mixtures are often effective. Refer to the table below for starting points.

  • Use a Solvent Mixture: If a single solvent is problematic, a two-solvent system (one in which the compound is soluble, and one in which it is not) can provide finer control over solubility. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" hot solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

  • Pre-Purify First: If the crude material is less than ~90% pure, recrystallization may be inefficient. Perform an acid-base extraction first to remove the bulk of impurities, and then recrystallize the resulting solid for final polishing.

  • Slow Down the Cooling: Rapid cooling encourages precipitation and trapping of impurities. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath to maximize crystal formation.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; check solubility.
Ethanol7824.5Often a good choice for carboxylic acids.
Ethyl Acetate776.0A moderately polar solvent, good solubility likely.[8]
Acetone5621.0Can be effective, but its low boiling point means less range.
Toluene1112.4May be useful as the "bad" solvent in a mixed system.

Caption: Properties of common solvents for recrystallization screening.

Q6: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?

This is a classic problem when running carboxylic acids on standard silica gel.[1]

  • Causality: Silica gel is slightly acidic (pKa ~4-5). The carboxyl groups of your compound can engage in acid-base interactions with the silica surface, existing in a dynamic equilibrium between a protonated (neutral) and deprotonated (anionic) state. This causes a portion of the molecules to stick strongly to the stationary phase while the rest moves with the eluent, resulting in significant tailing or "streaking".[1][9]

  • Solution: Suppress Deprotonation. To obtain a sharp, well-defined spot, you must force the equilibrium entirely to the protonated state. This is achieved by acidifying your mobile phase.

    • Protocol: Add a small amount (0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 Ethyl Acetate/Hexanes/Acetic Acid).[1][9] The excess acid in the eluent ensures your compound remains fully protonated throughout its migration up the plate. The same principle applies to column chromatography.

Q7: The NMR spectrum of my purified product still shows residual solvent. How can I remove it?

High-boiling point solvents like DMSO, DMF, or even toluene can be difficult to remove.

  • High Vacuum Drying: The most straightforward method is to dry the sample under high vacuum (using a Schlenk line or high-vac pump) for several hours. Gentle heating (e.g., 40-50 °C) can help, provided the compound is thermally stable.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane, lyophilization is an excellent and gentle method for removing the solvent.

  • Azeotropic Removal: For solvents like toluene, you can dissolve the product in a lower-boiling point solvent (like methanol or dichloromethane), and then remove the solvent on a rotary evaporator. Repeating this process 2-3 times can effectively "chase" out the higher-boiling solvent.

  • Precipitation/Trituration: Dissolve your product in a small amount of a good solvent (e.g., ethyl acetate) and then add a large volume of a poor solvent in which the product is insoluble (e.g., hexanes or pentane). The product should precipitate or become a solid powder, leaving the residual solvent in the liquid phase. Collect the solid by filtration.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (~1.0 g) in an appropriate organic solvent (e.g., 20 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~15 mL) to the funnel.[1] Stopper the funnel, and gently invert it several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is generated.[1]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.[1]

  • Repeat: Repeat the extraction of the organic layer with another 15 mL of fresh NaHCO₃ solution to ensure all the dicarboxylic acid is extracted.[1] Combine this second aqueous extract with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. You will observe the formation of a white precipitate as the product crashes out of solution. Continue adding acid until gas evolution ceases and the solution is strongly acidic (pH ~2, check with litmus paper).[1]

  • Isolation: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts. Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add your chosen solvent (e.g., an ethanol/water mixture) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is largely insoluble, proceed to the next step.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot filtration. Quickly pour the hot solution through a pre-warmed filter funnel (with fluted filter paper) into a clean, pre-warmed flask. This step removes insoluble contaminants.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • European Patent Office. (2020, August 19). PREPARATION AND SEPARATION OF A DICARBOXYLIC ACID-CONTAINING MIXTURE USING A DICARBOXYLATE FORM OF AN ANION EXCHANGE CHROMATOGRA.
  • Google Patents. (n.d.). Process for the separation of dicarboxylic acids from aqueous mixtures.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • LookChem. (n.d.). This compound.
  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • Barcelona Fine Chemicals. (n.d.). This compound.
  • Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Purification of succinic acid.
  • Digital.CSIC. (2023, June 30). Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents.
  • UND Scholarly Commons. (2015, February 5). Determination of Impurities in Bioproduced Succinic Acid.
  • National Institutes of Health. (2020, January 15). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
  • European Patent Office. (n.d.). Process for the crystallization of succinic acid - EP 2371802 A1.

Sources

Technical Support Center: A Researcher's Guide to the Solubility of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-methoxyphenyl)succinic acid (CAS No. 6331-59-5). This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our guidance is grounded in fundamental chemical principles to help you understand and overcome these issues effectively.

The primary difficulty in dissolving this compound stems from its bifunctional chemical structure. It contains two hydrophilic carboxylic acid groups, which seek polar, aqueous environments, and a significantly more hydrophobic (lipophilic) methoxyphenyl group, which prefers nonpolar, organic environments.[1][2][3] This dual nature means it often exhibits poor solubility in both purely aqueous and purely nonpolar organic solvents. This guide will walk you through logical, step-by-step strategies to achieve successful dissolution.

Core Troubleshooting & Frequently Asked Questions

Q1: Why is my this compound powder not dissolving in neutral water or standard buffers (e.g., PBS pH 7.4)?

A1: The issue is rooted in the pH-dependent ionization of the dicarboxylic acid groups.

At a neutral pH, the two carboxylic acid moieties on the molecule exist predominantly in their protonated, neutral form (-COOH). This form is significantly less polar and therefore less soluble in water.[4][5] The presence of the bulky, nonpolar methoxyphenyl ring further hinders the molecule's ability to favorably interact with water molecules, leading to very low aqueous solubility.

The fundamental principle is that the solubility of acidic and basic compounds in aqueous media is dictated by the pH of the solution relative to the compound's pKa values. To achieve significant aqueous solubility, the pH must be adjusted to a level where the carboxylic acid groups deprotonate to form the highly polar and water-soluble carboxylate salt (-COO⁻ Na⁺).[6][7] For a dicarboxylic acid, raising the pH well above both pKa values ensures complete ionization and a dramatic increase in solubility.[3]

Q2: What is the most reliable method for preparing an aqueous stock solution?

A2: The most robust and recommended method is to prepare a basic stock solution by pH adjustment, effectively creating a soluble salt in situ.

Instead of trying to force the neutral compound into solution, you convert it to its highly soluble sodium salt. This method is a standard and effective technique for acidic compounds.[5]

See Protocol 1 for a detailed, step-by-step methodology. The general workflow involves suspending the powder in water and adding a base (like 1N NaOH) dropwise until the solid dissolves completely and the pH is basic (e.g., >8.0). This ensures the dicarboxylic acid is fully deprotonated. The solution can then be adjusted back to the desired final pH, though you must be cautious of precipitation if you lower the pH significantly.

Aqueous_Dissolution_Workflow start Start | Weigh this compound powder suspend Suspend Powder Add a portion of the final desired volume of water (e.g., 80%). Stir to create a slurry. start->suspend add_base Titrate with Base Add 1N NaOH dropwise while stirring vigorously. suspend->add_base check_dissolution Observe Solution | Does the solid dissolve completely? add_base->check_dissolution check_dissolution->add_base No adjust_ph Final pH & Volume Adjustment If necessary, carefully adjust pH with dilute HCl/NaOH. Add water to final volume (q.s.). check_dissolution->adjust_ph Yes end End | Sterile filter (0.22 µm) and store solution. adjust_ph->end

Caption: Workflow for preparing an aqueous stock solution via pH adjustment.

Q3: Which organic solvents are the best starting points for solubilization?

A3: Polar aprotic solvents are typically the most effective.

For researchers needing to work in organic or mixed-solvent systems, the key is to select a solvent that can accommodate both the polar and nonpolar characteristics of the molecule.

  • Recommended Primary Choices: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These are polar aprotic solvents with strong hydrogen bond accepting capabilities, allowing them to effectively solvate the carboxylic acid protons and interact favorably with the aromatic ring.

  • Good Secondary Choices: Polar protic solvents like ethanol and methanol. They can act as both hydrogen bond donors and acceptors. Solubility may be lower than in DMSO/DMF but is often sufficient for many applications.

It is highly unlikely that the compound will be soluble in nonpolar solvents like hexanes, cyclohexane, or toluene due to the high polarity of the dicarboxylic acid functional groups.

Q4: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or buffer. What is happening and how can I fix it?

A4: This is a classic case of anti-solvent precipitation. The compound is soluble in the 100% DMSO stock but insoluble in the final, predominantly aqueous, solution. The buffer is acting as an "anti-solvent."

Use the following flowchart to troubleshoot this common problem.

Troubleshooting_Precipitation start Problem: Precipitation upon dilution of organic stock into aqueous buffer q1 Is the final organic solvent concentration <1%? start->q1 a1_yes Reduce Final Compound Concentration The final concentration exceeds the aqueous solubility limit. Try a 2-fold or 5-fold lower concentration. q1->a1_yes Yes a1_no a1_no q1->a1_no No q2 Did reducing concentration solve the issue? a1_yes->q2 a1_no->q2 a2_no Change Dissolution Method The compound's intrinsic aqueous solubility is too low. Prepare a new stock solution using the pH adjustment method (Protocol 1). q2->a2_no No end_ok Solution Stable | Proceed with experiment q2->end_ok Yes a2_no->end_ok

Caption: Decision flowchart for troubleshooting anti-solvent precipitation.

Key Takeaway: For most biological applications, preparing a high-concentration stock in a basic aqueous solution (Protocol 1) is superior to using an organic solvent, as it avoids anti-solvent issues and minimizes solvent toxicity.

Data and Experimental Protocols

Compound Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 6331-59-5[1][8][9]
Molecular Formula C₁₁H₁₂O₅[1][10]
Molecular Weight 224.21 g/mol [1][8]
Appearance Off-white to white powder[1][2]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 5[10]
Predicted LogP 0.9 - 1.34[9][10]
Table of Recommended Solvents for Initial Screening
SolventTypeRationale & Comments
Water (with pH adjustment) Polar ProticPoor solubility at neutral pH. Excellent solubility at basic pH (>8) via salt formation. This is the recommended method for aqueous applications.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh likelihood of success. Excellent H-bond acceptor. A good universal solvent for moderately polar compounds. Use sparingly in biological assays.
N,N-Dimethylformamide (DMF) Polar AproticHigh likelihood of success. Similar properties to DMSO. Can be a good alternative if DMSO interferes with an assay.
Ethanol / Methanol Polar ProticModerate likelihood of success. Can H-bond with the carboxylic acid groups. Solubility is likely lower than in DMSO/DMF but may be sufficient for some needs.
Phosphate-Buffered Saline (PBS) Aqueous BufferVery low solubility. The compound will not dissolve at physiological pH (7.4) without base adjustment.
Hexane / Toluene NonpolarVery low solubility. These solvents cannot effectively solvate the highly polar dicarboxylic acid groups. Not recommended.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water by converting it to its soluble sodium salt.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or WFI)

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate volumetric flasks and glassware

Methodology:

  • Weigh Compound: Accurately weigh 10 mg of this compound and place it into a glass beaker or vial containing a small stir bar.

  • Suspend in Water: Add approximately 80% of the final desired volume of water (e.g., 0.8 mL for a final volume of 1.0 mL).

  • Stir Suspension: Place the beaker on a magnetic stir plate and begin stirring. You will observe a cloudy white suspension or slurry.

  • Add Base Dropwise: While the suspension is stirring vigorously, add 1.0 N NaOH solution one drop at a time. Pause for 10-15 seconds between drops to allow for dissolution.

  • Observe for Clarity: Continue adding NaOH dropwise until all the solid material has dissolved and the solution becomes clear.

  • Check pH (Optional but Recommended): Use a calibrated pH meter to check the pH of the solution. It should be basic (typically pH 8.0-9.5). This confirms that the compound has been converted to its salt form.

  • Final Volume Adjustment: Transfer the clear solution to a 1.0 mL volumetric flask. Rinse the original beaker with a small amount of water and add it to the flask to ensure a complete transfer. Carefully add water to bring the final volume to the 1.0 mL mark (quantity sufficient, or q.s.).

  • Filter and Store: Sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile storage tube. Store as required for your experiments (e.g., at 4°C for short-term or -20°C for long-term).

References

Sources

Degradation pathways of 2-(4-methoxyphenyl)succinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)succinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways under experimental conditions. As Senior Application Scientists, we ground our recommendations in established chemical principles and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary predicted degradation pathways for this compound based on its chemical structure?

Answer: The structure of this compound possesses several functional groups susceptible to degradation under stress conditions. A critical first step in any degradation study is to analyze the molecule's structure to anticipate likely decomposition routes.[1] The key reactive sites are the two carboxylic acid groups, the methoxy-substituted aromatic ring, and the benzylic carbon.

Based on these features, the primary degradation pathways are predicted to be:

  • Oxidative Degradation: The methoxy group (-OCH₃) on the phenyl ring is susceptible to oxidation, potentially leading to demethoxylation to form a phenolic derivative. The benzylic position is also a potential site for oxidative attack. A study on a similar compound, 2-(4-methoxyphenyl)-2-methylpropanoic acid, showed that one-electron oxidation leads to the formation of radical cations and subsequent decarboxylation.[2] This suggests that a key oxidative pathway for this compound could involve the loss of one or both carboxyl groups.

  • Thermal Degradation: Succinic acid and its derivatives can undergo decarboxylation upon heating. This process would involve the loss of CO₂, potentially leading to the formation of 3-(4-methoxyphenyl)propanoic acid or other decarboxylated species.

  • Photodegradation: The aromatic phenyl ring is a chromophore that absorbs UV light. This absorption can lead to the formation of excited states that undergo various reactions, including oxidation (photo-oxidation) or cleavage of the succinic acid side chain. Aromatic carboxylic acids are known to undergo photodecomposition.[1]

The diagram below illustrates these predicted primary degradation routes.

Degradation_Pathways parent This compound oxidative Oxidative Degradation (e.g., H₂O₂) parent->oxidative thermal Thermal Degradation (Heat) parent->thermal photo Photodegradation (UV/Vis Light) parent->photo demethoxylation Demethoxylation Product (Phenolic derivative) oxidative->demethoxylation decarboxylation Decarboxylation Product(s) (e.g., 3-(4-methoxyphenyl)propanoic acid) oxidative->decarboxylation thermal->decarboxylation photo->oxidative Photo-oxidation side_chain_cleavage Side-Chain Cleavage Products photo->side_chain_cleavage Troubleshooting_Mass_Balance start Poor Mass Balance (<90%) Observed q1 Are there peaks in the chromatogram that account for the lost parent drug? start->q1 a1_yes No, significant loss of parent with no major degradant peaks. q1->a1_yes No a1_no Yes, but the total area is still low. q1->a1_no Yes q2 Does the degradant have a chromophore? a1_yes->q2 a2_no Use universal detector (MS, CAD) to search for non-UV active species. q2->a2_no Unlikely q3 Is the degradant volatile or insoluble? q2->q3 Likely a3_yes Note potential for volatiles (e.g., CO₂). Check for precipitate in sample vials. q3->a3_yes Yes q4 Do degradants have different response factors than the parent? a1_no->q4 a4_yes Calculate Relative Response Factors (RRF) for major degradants to correct quantification. q4->a4_yes Yes

Caption: Troubleshooting workflow for poor mass balance in degradation studies.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample 3. Sample at Time Points (e.g., T=0, 1, 3, 5 days) stress->sample neutralize 4. Neutralize & Dilute (Quench reaction, dilute to analytical concentration) sample->neutralize analyze 5. HPLC-UV/PDA Analysis (Use developed stability-indicating method) neutralize->analyze data 6. Data Evaluation (% Degradation, Peak Purity, Mass Balance) analyze->data

Caption: General experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL. A mixture of acetonitrile and water (50:50 v/v) is a suitable starting solvent system.

  • Application of Stress Conditions:

    • Hydrolysis: Dilute the stock solution with 0.1 M HCl (for acid) and 0.1 M NaOH (for base) to a final drug concentration of approximately 0.1 mg/mL. Store solutions at 60°C. Prepare corresponding blank solutions (acid and base without the drug).

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Protect from light and store at room temperature.

    • Thermal: Place the solid drug powder in a controlled temperature oven at 80°C.

    • Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sampling and Sample Preparation:

    • At each time point, withdraw an aliquot of the stressed solution.

    • For hydrolytic samples, neutralize the solution (add an equivalent amount of base to the acid sample and vice-versa).

    • For thermal samples, dissolve an accurately weighed amount of the stressed solid in the initial solvent to make a 1 mg/mL solution.

    • Dilute all samples to the target analytical concentration (e.g., 0.05 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples, including an unstressed control (T=0) and blanks, using a validated stability-indicating HPLC-PDA method.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Check the peak purity of the parent peak to ensure it is not co-eluting with a degradant.

    • Calculate the mass balance for each stress condition.

References

  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. The Journal of Organic Chemistry, 73(2), 618–629. [Link]
  • Jain, D., & Basniwal, P. K. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
  • Barcelona Fine Chemicals. This compound. [Link]
  • PubChem. This compound. [Link]
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. [Link]
  • Jain, R. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • ResolveMass Laboratories. (2025).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • PubChemLite. This compound (C11H12O5). [Link]
  • Bian, X. Y., et al. (2015). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics.
  • Kuznetsov, A. S., et al. (2021). Development of succinic acid quantitative determination method in the substance of the original compound with antiarrhythmic activity ALM-802S by HPLC. Eco-Vector Journals Portal. [Link]
  • Thoma, K., & Ziegler, I. (1998). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. European Journal of Pharmaceutics and Biopharmaceutics, 46(2), 183-190. [Link]
  • Engberts, J. B. F. N., & Blandamer, M. J. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1, 1833-1841. [Link]
  • Lisnyak, Y., et al. (2007). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid.
  • Google Patents. (2018).
  • University College Cork. (2025).
  • ResearchGate. (2012).
  • MDPI. (2024).
  • PubMed. (2021).
  • SciSpace. (2018).

Sources

Enhancing the resolution of enantiomers in chiral chromatography of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolution of its enantiomers. Here, we move beyond simple protocols to explain the scientific principles behind method optimization, empowering you to troubleshoot effectively and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a chiral separation method for this compound.

Q1: What type of chiral stationary phase (CSP) is most effective for separating the enantiomers of this compound?

A1: Polysaccharide-based CSPs are the industry standard and the most successful choice for this type of compound. Specifically, columns based on cellulose or amylose derivatives coated or immobilized on a silica support are highly recommended. Columns such as Daicel's CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[1][2] The aromatic and carbamate structures on these polymers provide multiple interaction sites—including π-π stacking, hydrogen bonding, and dipole-dipole interactions—which are crucial for resolving the stereoisomers of dicarboxylic acids.[3]

Q2: Why is an acidic additive in the mobile phase essential for this separation?

A2: this compound is a dicarboxylic acid, meaning it has two acidic protons. In a typical normal-phase mobile phase (e.g., hexane/alcohol), the analyte can exist in an ionized state. These ionized forms can interact strongly and non-selectively with any residual silanol groups on the silica support, leading to severe peak tailing and poor resolution.[4] An acidic additive, such as trifluoroacetic acid (TFA) or acetic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid groups.[5][6] This ensures the analyte is in a neutral state, promoting the specific chiral recognition interactions with the CSP and resulting in sharper, more symmetrical peaks. A typical starting concentration for TFA is 0.1% (v/v).[5][6]

Q3: What is a reliable starting mobile phase for method development?

A3: For a polysaccharide-based column like a CHIRALCEL® OD-H, a good starting point for a normal-phase separation is a mixture of an alkane and an alcohol, with an acidic modifier. A typical and effective starting condition is n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio .[7] This combination provides a good balance of solvent strength to elute the compound in a reasonable time while allowing for sufficient interaction with the stationary phase to achieve separation. From this starting point, the ratio of hexane to IPA can be adjusted to optimize retention and resolution.

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase is more common for this compound on polysaccharide CSPs, reversed-phase chromatography is possible with the appropriate column (e.g., CHIRALCEL® OD-RH). In this case, the mobile phase would typically be a mixture of water/acetonitrile or water/methanol with a buffer to control pH.[1] For acidic compounds, a low pH buffer (e.g., pH 2.0 phosphate buffer) is used to keep the carboxylic acid groups protonated.[1] However, achieving high selectivity in reversed-phase mode for this specific analyte can sometimes be more challenging than in normal-phase.

Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured, cause-and-effect format.

Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)

Low resolution is the most common issue, indicating that the chiral recognition between the CSP and the enantiomers is insufficient.

Immediate Checks:

  • Confirm Column Choice: Ensure you are using a suitable polysaccharide-based chiral column.

  • Verify Mobile Phase Composition: Double-check the ratios of your solvents and the presence and concentration of the acidic additive. An absence of the acidic additive is a frequent cause of failure for acidic analytes.[5][6]

Optimization Strategies:

  • Adjust Alcohol Modifier Percentage: The alcohol (e.g., IPA, ethanol) in the mobile phase is a strong solvent that competes with the analyte for interaction sites on the CSP.

    • To Increase Resolution: Decrease the percentage of alcohol (e.g., from 10% to 5%). This increases the retention time but often enhances the differential interaction between the enantiomers and the CSP, thereby improving resolution.

    • To Decrease Long Retention: If retention times are excessively long, cautiously increase the alcohol percentage.

  • Change the Alcohol Modifier: The type of alcohol can have a significant impact on selectivity.

    • If using 2-Propanol (IPA), try switching to Ethanol . Ethanol is more polar and can offer different hydrogen bonding interactions, sometimes dramatically improving the separation.[7]

  • Lower the Temperature: Reduce the column temperature (e.g., from 25°C to 15°C). Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution. However, this will also increase analysis time and backpressure.

  • Reduce the Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This provides more time for the enantiomers to interact with the stationary phase, which can improve resolution, though at the cost of a longer run time.[8]

Problem 2: Peak Tailing or Broad Peaks (Asymmetry > 1.5)

Peak tailing indicates secondary, undesirable interactions or kinetic issues during chromatography.

Optimization Strategies:

  • Check Acidic Additive Concentration: Insufficient acidic additive may not fully suppress the ionization of the analyte's carboxylic acid groups.[4]

    • Action: Ensure the concentration of TFA or acetic acid is at least 0.1%. You may cautiously increase it to 0.2%, but higher concentrations can potentially harm the column in the long term.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[9][10]

    • Action: Whenever possible, dissolve your sample directly in the mobile phase.[9] If solubility is an issue, use the weakest possible solvent that is still compatible with your mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[11][12]

    • Action: Flush the column according to the manufacturer's instructions.[7][13] If the problem persists, using a guard column is highly recommended to protect the analytical column.[7]

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times compromise the reliability and reproducibility of your method.

Optimization Strategies:

  • Ensure Proper Column Equilibration: Chiral columns, especially in normal phase, require thorough equilibration with the mobile phase.

    • Action: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis sequence.[9] Any time you change the mobile phase composition, re-equilibration is necessary.

  • Mobile Phase Volatility: The high volatility of hexane can cause its proportion in the mobile phase to change over time due to evaporation.

    • Action: Prepare the mobile phase fresh daily, keep the reservoir bottle covered, and ensure it is well-mixed.[9]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.[8]

    • Action: Use a column oven to maintain a constant, controlled temperature throughout the analysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in the chiral separation of this compound.

G cluster_start cluster_problem cluster_solutions cluster_end Start Initial Method: CHIRALCEL OD-H Hexane/IPA/TFA (90:10:0.1) 1.0 mL/min, 25°C Problem Assess Chromatogram Start->Problem PoorRes Problem: Poor Resolution (Rs < 1.5) Problem->PoorRes Low Rs Tailing Problem: Peak Tailing (As > 1.5) Problem->Tailing Bad Peak Shape DriftingRT Problem: Drifting RT Problem->DriftingRT Unstable RT Sol_Res1 Decrease % IPA (e.g., to 5%) PoorRes->Sol_Res1 Sol_Tail1 Verify 0.1% TFA Present Tailing->Sol_Tail1 Sol_Drift1 Equilibrate Column (>20 CV) DriftingRT->Sol_Drift1 Sol_Res2 Switch IPA to EtOH Sol_Res1->Sol_Res2 Sol_Res3 Lower Temperature (e.g., to 15°C) Sol_Res2->Sol_Res3 End Optimized Separation: Rs > 1.5, As < 1.5, Stable RT Sol_Res3->End Sol_Tail2 Dissolve Sample in Mobile Phase Sol_Tail1->Sol_Tail2 Sol_Tail2->End Sol_Drift2 Use Column Oven & Fresh Mobile Phase Sol_Drift1->Sol_Drift2 Sol_Drift2->End

Caption: Troubleshooting workflow for chiral HPLC separation.

Parameter Optimization Summary

The table below summarizes the expected effect of adjusting key chromatographic parameters. Use it as a quick reference during method development.

ParameterAdjustmentPrimary Effect on ResolutionSecondary EffectRationale
Mobile Phase Decrease % AlcoholOften IncreasesIncreases Retention TimeReduces mobile phase strength, enhancing selective interactions with the CSP.
Switch IPA to EtOHVariable (Potentially Increases)May change retention & selectivityEthanol offers different polarity and hydrogen bonding characteristics.[7]
Increase TFA Conc.Minimal (Improves Peak Shape)Improves Peak SymmetryEnsures complete suppression of analyte ionization, reducing silanol interactions.[5]
Temperature DecreaseGenerally IncreasesIncreases Retention & PressureEnhances the stability of transient chiral interactions.
Flow Rate DecreaseMay IncreaseIncreases Run TimeAllows more time for equilibrium between mobile and stationary phases.[8]

Baseline Experimental Protocol

This protocol provides a robust starting point for your experiments.

1. Column and System Preparation:

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (or equivalent).

  • System Flush: Ensure the entire HPLC system is flushed with 2-Propanol (IPA) to remove any incompatible solvents (e.g., water, buffers) from previous analyses.[7][13]

  • Column Installation: Install the column in the direction of flow indicated on the label.

2. Mobile Phase Preparation (90:10:0.1 v/v/v):

  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade 2-Propanol (IPA).

  • Add 1.0 mL of Trifluoroacetic Acid (TFA).

  • Combine in a suitable solvent reservoir, mix thoroughly, and degas.[9]

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / IPA / TFA (90:10:0.1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm or 225 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.[1]

  • If solubility is low, use a 50/50 mixture of Hexane/IPA as the dissolution solvent, but ensure the injection volume is kept small (≤ 10 µL) to minimize peak distortion.[9]

5. Equilibration and Analysis:

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes (approx. 20 column volumes) or until a stable baseline is achieved.

  • Inject the sample and begin data acquisition.

By systematically applying the principles and steps outlined in this guide, you will be well-equipped to overcome common challenges and successfully enhance the resolution of this compound enantiomers.

References

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673.
  • Wang, Y., & Wirth, M. J. (2001). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 922(1-2), 117-123.
  • Welch, C. J., et al. (2002). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A, 958(1-2), 125-133.
  • Chromatography Forum. (2017). Additives for chiral.
  • Pirkle, W. H., & Welch, C. J. (1991). Enantiomeric separation of the synthesized chiral dicarboxylic acid... Journal of Chromatography A, 588(1-2), 45-51.
  • Chiral Technologies Inc. (2013, July). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
  • Daicel Corporation. (n.d.). Column description - HPLC.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
  • MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs.
  • ChemEurope.com. (n.d.). Chiral resolution.
  • uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
  • Wikipedia. (n.d.). Chiral resolution.
  • Dr. Maisch GmbH. (n.d.). CHIRAL COLUMNS.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
  • ChiralTek. (n.d.). Chiral Columns.

Sources

Minimizing impurities in the large-scale production of 2-(4-methoxyphenyl)succinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Large-Scale Production of 2-(4-Methoxyphenyl)succinic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals engaged in its large-scale production. As an important intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, focusing on the minimization and removal of process-related impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purity of this compound.

Q1: What is the most common large-scale synthesis route for this compound, and what are its key challenges?

A1: The most prevalent and industrially viable method is the Stobbe condensation . This reaction involves the base-catalyzed condensation of a dialkyl succinate (e.g., dimethyl or diethyl succinate) with 4-methoxybenzaldehyde (anisaldehyde).[2][3][4] The reaction proceeds through a γ-lactone intermediate, which undergoes base-induced ring opening to yield the alkylidene succinic acid monoester, followed by acidic workup.[5][6]

The primary challenges on a large scale are:

  • Controlling Side Reactions: The strong base required can promote side reactions, such as self-condensation of the succinate ester or the formation of dialkylidenesuccinic acid.[4]

  • Ensuring Complete Reaction: Incomplete conversion leads to challenging separations of the starting materials from the product.

  • Managing Stereochemistry: The product is chiral. While the Stobbe condensation itself produces a racemic mixture, controlling subsequent stereoisomeric purity, if required, is a critical consideration.

  • Physical Form and Isolation: The product is a dicarboxylic acid, and its solubility is highly dependent on pH. Effective isolation and purification rely on carefully controlled crystallization procedures.[7][8]

Q2: What are the typical classes of impurities I should expect?

A2: Impurities in Active Pharmaceutical Ingredients (APIs) and intermediates are broadly categorized.[9] For this specific synthesis, you should anticipate:

  • Organic Impurities: These include starting materials, intermediates (like the γ-lactone), and byproducts from side reactions.[10]

  • Inorganic Impurities: Salts from the neutralization/workup steps (e.g., sodium sulfate, potassium chloride) and residual catalysts or bases.[]

  • Residual Solvents: Solvents used during the reaction (e.g., methanol, t-butanol) or purification (e.g., ethyl acetate, toluene, water).[]

Q3: Which analytical techniques are essential for impurity profiling of this compound?

A3: A multi-technique approach is necessary for a comprehensive impurity profile.[10][]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for detecting and quantifying organic impurities due to its versatility and sensitivity.[9][12] A well-developed HPLC method can separate the main compound from starting materials, byproducts, and degradation products.

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[9][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information about the main compound and any isolated impurities.[13]

Part 2: Troubleshooting Guide: Common Impurity Issues

This guide provides a structured, cause-and-effect approach to resolving specific impurity challenges encountered during production.

Issue 1: High Levels of Unreacted Anisaldehyde and/or Diethyl Succinate

Q: My HPLC analysis shows significant peaks corresponding to the starting materials even after the reaction is complete. What is the root cause and how can I fix it?

A: Root Cause Analysis & Solution

The persistence of starting materials typically points to issues with reaction kinetics or stoichiometry, often related to the base used in the Stobbe condensation.

  • Causality—Inactive Base: The base (e.g., potassium t-butoxide, sodium ethoxide) is highly hygroscopic. Absorption of atmospheric moisture will quench the base, reducing the concentration of the active enolate formed from diethyl succinate and thus slowing or stalling the reaction.

  • Causality—Insufficient Stoichiometry: The Stobbe condensation requires at least one full equivalent of a strong base.[3] Using a substoichiometric amount will result in incomplete conversion.

  • Causality—Poor Solubility/Mixing: On a large scale, inadequate agitation can lead to poor mixing of the reactants, especially if the base is added as a solid. This creates localized areas of low reactivity.

Troubleshooting Protocol: Optimizing the Condensation Reaction

  • Reagent and System Preparation:

    • Ensure all glassware and reactors are thoroughly dried before use.

    • Use freshly opened or properly stored potassium t-butoxide or prepare sodium ethoxide in situ.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

  • Base Addition:

    • Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • If using a solid base like potassium t-butoxide, add it portion-wise to a well-stirred solution of the diethyl succinate in the solvent to control the initial exotherm and ensure good dispersion.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots for HPLC or TLC analysis. The reaction is complete when the starting materials are consumed to the target level (e.g., <1%).

  • Temperature Control:

    • While the initial enolate formation may be done at a lower temperature, the condensation with the aldehyde may require gentle heating (e.g., reflux) to ensure completion.[5] Monitor for potential side reactions at higher temperatures.

Issue 2: Presence of an Unknown Impurity with a High Molecular Weight

Q: LC-MS analysis has identified an impurity with a mass corresponding to a di-condensation product (bis-adduct). How is this formed and how can it be prevented?

A: Root Cause Analysis & Solution

This impurity is likely the dialkylidenesuccinic acid, formed from the reaction of the initial product with a second molecule of anisaldehyde.

  • Causality—Reaction Stoichiometry and Order of Addition: The intermediate formed in the Stobbe condensation still possesses a reactive α-hydrogen. If there is a significant excess of anisaldehyde or a high concentration of base remaining late in the reaction, a second condensation can occur. A prior study on the Stobbe condensation of anisaldehyde specifically noted the potential formation of dialkylidenesuccinic acid.[4]

Preventative Workflow Diagram

The following workflow is designed to minimize the formation of over-reaction products.

G cluster_0 Reaction Setup cluster_1 Controlled Addition cluster_2 Workup & Isolation start Charge Diethyl Succinate and Anhydrous Solvent base_add Add Potassium t-Butoxide (1.1 eq) at 0-5 °C start->base_add Key Control Point: Form enolate before adding aldehyde enolate Stir for 30-60 min to ensure full enolate formation base_add->enolate Key Control Point: Form enolate before adding aldehyde aldehyde_add Add Anisaldehyde (1.0 eq) dropwise, maintaining T < 10 °C enolate->aldehyde_add Key Control Point: Form enolate before adding aldehyde warm Allow to warm to RT and stir until completion (Monitor by HPLC) aldehyde_add->warm quench Quench with cold aq. HCl to pH 2-3 warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash isolate Concentrate and proceed to crystallization wash->isolate

Caption: Controlled addition workflow to minimize di-condensation byproducts.

Issue 3: Product Discoloration (Yellow or Brown Hue)

Q: The isolated crude product has a distinct yellow or brown color. What causes this and what is the most effective purification method?

A: Root Cause Analysis & Solution

Color formation is a common issue in large-scale synthesis, often arising from trace impurities that are highly chromophoric.

  • Causality—Aldehyde Impurities: The starting anisaldehyde can contain colored impurities or may degrade under strongly basic conditions, especially at elevated temperatures.

  • Causality—Thermal Degradation: Prolonged heating during the reaction or distillation of solvents can lead to the formation of colored degradation products.

Purification Protocol: Activated Carbon Treatment and Recrystallization

This two-step process is highly effective for removing color and other impurities.[14][15]

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of ethyl acetate and heptane, or hot water) at an elevated temperature (e.g., 60-70 °C).

  • Carbon Treatment:

    • Add 1-5% w/w of powdered activated carbon to the hot solution.[14]

    • Stir the suspension vigorously for 30-60 minutes at temperature.[14]

  • Filtration:

    • Filter the hot solution through a pad of celite or a suitable filter aid to remove the activated carbon. This step must be performed quickly to prevent premature crystallization. A pre-heated filter funnel is recommended.

  • Crystallization:

    • Allow the clear, decolorized filtrate to cool slowly and controllably to induce crystallization. For dicarboxylic acids, a two-step crystallization process can be highly effective: first crystallize at a low pH (e.g., 2-4), then potentially re-crystallize from a different solvent system if higher purity is needed.[16]

  • Isolation and Drying:

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table: Recrystallization Solvent Screening
Solvent SystemTarget Solubility ProfileProsCons
Water High solubility when hot, low when coldInexpensive, non-toxic, effective for removing organic-soluble impurities.May require large volumes; drying can be energy-intensive.
Ethyl Acetate / Heptane Soluble in ethyl acetate; insoluble in heptaneExcellent for inducing crystallization; good for removing polar impurities.Flammable; requires careful control of solvent ratio.
Toluene Moderate solubility when hot, low when coldGood for removing polar impurities; forms easily filterable crystals.Higher boiling point; potential toxicity concerns.
Acetone / Water High solubility in acetone; water acts as anti-solventHighly versatile; allows for fine-tuning of solubility.Acetone is highly volatile and flammable.

Part 3: Advanced Troubleshooting: Stereoisomeric and Polymorphic Purity

Q: We need to produce a single enantiomer, but our chiral resolution process is yielding a product with low diastereomeric excess. What factors should we investigate?

A: Achieving high diastereomeric excess during resolution via crystallization is a multi-parameter optimization problem.

  • Causality—Incorrect Stoichiometry of Resolving Agent: Using a non-optimal amount of the chiral resolving agent can lead to co-precipitation of the undesired diastereomer.

  • Causality—Suboptimal Solvent Choice: The solvent plays a crucial role. The ideal solvent should provide a large solubility difference between the two diastereomeric salts.

  • Causality—Cooling Rate and Supersaturation: Rapid cooling leads to high supersaturation, which can cause both diastereomers to crash out of solution, trapping impurities and reducing purity.[17] Slow, controlled cooling is critical.

Troubleshooting Decision Tree for Diastereomeric Resolution

G start Low Diastereomeric Excess (d.e.) Detected check_stoich Verify Stoichiometry of Resolving Agent (0.5-1.0 eq) start->check_stoich check_solvent Evaluate Solvent System Is there a large Δ solubility? check_stoich->check_solvent Yes adjust_stoich Adjust Stoichiometry and Re-run check_stoich->adjust_stoich No check_cooling Analyze Crystallization Profile Is cooling too rapid? check_solvent->check_cooling Yes screen_solvents Screen Alternative Solvents (e.g., alcohols, esters, water mixtures) check_solvent->screen_solvents No check_cooling->start No, Issue Persists optimize_cooling Implement Slow, Linear Cooling Profile. Consider Seeding. check_cooling->optimize_cooling Yes

Caption: Decision tree for troubleshooting poor diastereomeric resolution.

References

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Organic Reactions. (n.d.). The Stobbe Condensation. In Organic Reactions, Volume 06.
  • Juniper Publishers. (2022, May 5). Stobbe Condensation.
  • Organic Chemistry Tutor. (n.d.). Stobbe Condensation.
  • Wikipedia. (n.d.). Stobbe condensation.
  • European Patent Office. (2022, January 19). PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES - EP 3939958 A1.
  • Google Patents. (n.d.). US6218574B1 - Process for purifying long-chain dicarboxylic acid.
  • Unibo. (n.d.). Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems.
  • Google Patents. (n.d.). JPS62285794A - Purification of long-chain dicarboxylic acid.
  • Tuning crystal morphology of succinic acid using a polymer additive. (n.d.).
  • Barcelona Fine Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
  • Indian Academy of Sciences. (n.d.). The stobbe condensation of anisaldehyde and dimethyl succinate.
  • Google Patents. (n.d.). EP2504307A1 - Process for the crystallization of succinic acid.
  • Green Chemistry (RSC Publishing). (n.d.). Novel resin-based vacuum distillation-crystallisation method for recovery of succinic acid crystals from fermentation broths.
  • ResearchGate. (2025, August 5). Crystallization of the polymorphs of succinic acid via sublimation at different temperatures in the presence or absence of water and isopropanol vapor.

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of 2-(4-methoxyphenyl)succinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the catalytic hydrogenation of 2-(4-methoxyphenyl)succinic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The hydrogenation of the methoxy-activated aromatic ring, while preserving the integrity of the succinic acid moiety and controlling stereochemistry, presents a unique set of challenges. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions regarding catalyst and condition selection for the hydrogenation of this compound derivatives.

Q1: I want to hydrogenate the phenyl ring of my this compound derivative to the corresponding cyclohexyl analog. Which catalyst class should I start with?

When approaching the hydrogenation of a substituted benzene ring, the primary challenge is overcoming the aromatic stabilization. This typically requires more forcing conditions (higher pressures and/or temperatures) than simple alkene hydrogenations. For your specific substrate, the choice of metal is critical due to the presence of the methoxy group and two carboxylic acid functions.

  • Rhodium (Rh)-based catalysts are often the preferred starting point. Rhodium on a carbon support (Rh/C) or alumina (Rh/Al₂O₃) is highly effective for the hydrogenation of aromatic rings under relatively milder conditions compared to other metals.[1][2] Rhodium catalysts often exhibit good tolerance for carboxylic acid groups.

  • Ruthenium (Ru)-based catalysts are also highly active for arene hydrogenation.[3] However, they have a known propensity to catalyze the hydrogenolysis (cleavage) of ether linkages, particularly benzylic ethers.[4] This makes them a higher risk for cleaving your methoxy group, a common side-reaction you'll want to avoid.

  • Palladium (Pd)-based catalysts , like the workhorse Pd/C, are generally less effective for the hydrogenation of electron-rich aromatic rings like anisole derivatives under standard conditions.[5] Achieving full saturation often requires very high pressures and temperatures, which can lead to other side reactions.

  • Platinum (Pt)-based catalysts can also be used but, like Palladium, may require harsh conditions.

Initial Recommendation: Begin your screening with a 5% Rh/C catalyst. It offers the best balance of high activity for the arene ring and a lower risk of cleaving the methoxy group compared to Ruthenium.

Q2: I'm observing a significant amount of a byproduct that appears to be 2-(4-hydroxyphenyl)succinic acid or even phenol. What is happening and how can I prevent it?

This is a classic case of hydrogenolysis of the methoxy C-O bond. The methoxy group on your phenyl ring is susceptible to cleavage under hydrogenation conditions, especially with highly active catalysts or at elevated temperatures.

Causality: The catalyst can mediate the cleavage of the aryl-O bond, which is then followed by hydrogenation. As mentioned, Ruthenium catalysts are particularly known for this, but Rhodium and Palladium can also cause this side reaction, especially under harsh conditions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the first parameter to adjust. Hydrogenolysis often has a higher activation energy than hydrogenation.

  • Optimize Hydrogen Pressure: While high pressure is needed for the ring reduction, excessively high pressures can sometimes promote hydrogenolysis.

  • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but for suppressing hydrogenolysis, less polar solvents like tert-butyl alcohol or ethers (e.g., THF) might be beneficial.

  • Catalyst Modification (for Pd/C): If you must use Palladium, the addition of a mild catalyst poison like pyridine or quinoline can selectively inhibit the active sites responsible for hydrogenolysis without completely shutting down the hydrogenation of the aromatic ring.[6][7] This is a well-documented strategy for preserving p-methoxybenzyl (PMB) ethers during hydrogenolysis of other protecting groups.[8]

ParameterRecommendation to Minimize HydrogenolysisRationale
Catalyst Rhodium on Carbon (Rh/C)Generally lower propensity for ether cleavage than Ru.
Temperature Start at a lower temperature (e.g., 50-80°C) and increase cautiously.Decreases the rate of the undesired hydrogenolysis reaction.
Solvent Screen solvents like ethanol, THF, and tert-butyl alcohol.Solvent can modulate catalyst surface activity.
Additives If using Pd/C, add a small amount of pyridine.Selectively poisons sites responsible for hydrogenolysis.[6][7]
Q3: My starting material is a single enantiomer (or diastereomer). How do I control the stereochemistry of the two chiral centers on the succinic acid backbone during the hydrogenation of the phenyl ring?

This is a critical question, as the hydrogenation will introduce a new element of stereochemistry (the cyclohexyl ring), and the existing stereocenters can either be retained or epimerized. The hydrogenation of the aromatic ring itself is generally a cis-addition of hydrogen to one face of the ring.[1][2][9]

Diastereoselective Hydrogenation:

The existing chiral centers in your molecule can direct the approach of the catalyst to one face of the aromatic ring, leading to a preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity.

  • Heterogeneous Catalysts (Rh/C, Pd/C): The directing effect of the succinic acid stereocenters might be weak. You will likely obtain a mixture of diastereomers. The ratio will depend on the catalyst, solvent, and reaction conditions.

  • Homogeneous Catalysts with Chiral Ligands: For achieving high diastereoselectivity (or enantioselectivity if starting from a racemate), a homogeneous catalyst comprising a metal center (often Rhodium, Ruthenium, or Iridium) and a chiral phosphine ligand is the state-of-the-art approach.[3][10][11][12] These catalysts create a chiral environment around the metal, forcing the substrate to bind in a specific orientation before hydrogenation.

Workflow for Achieving High Stereoselectivity:

Caption: Decision workflow for stereoselective hydrogenation.

Recommended Chiral Ligands to Screen:

  • BINAP and its derivatives: (e.g., (S)-BINAP with a Ru(II) precursor) are classic ligands for asymmetric hydrogenations.[13]

  • P-Phos and its derivatives: These have shown high efficiency in Ru-catalyzed asymmetric hydrogenations of unsaturated carboxylic acids.[13]

  • Spiro-phosphino-oxazoline (SIPHOX) ligands: Used with Iridium, these are highly effective for the hydrogenation of α,β-unsaturated carboxylic acids.[11]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a quick-reference, question-and-answer format.

Q4: My reaction is very slow or stalls completely. What are the likely causes and how do I fix it?

A: Low or no conversion is a common issue in hydrogenation. Here’s a systematic troubleshooting approach:

  • Catalyst Activity:

    • Is the catalyst old or improperly stored? Heterogeneous catalysts can deactivate over time, especially if exposed to air and moisture. Use fresh catalyst from a reputable supplier.

    • Was the catalyst handled correctly? Some catalysts are pyrophoric and require handling under an inert atmosphere. Ensure proper activation procedures if required.

    • Catalyst Poisoning: Your starting material, solvent, or hydrogen gas might contain impurities that poison the catalyst. Sulfur compounds, strong amines, and halides are common poisons. Purify your starting material and use high-purity solvents and hydrogen.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: Ensure your system is leak-free and that the pressure is maintained. For aromatic rings, pressures of 500-1500 psi (approx. 35-100 bar) are often necessary.

    • Inadequate Agitation: In a heterogeneous reaction, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Increase the stirring speed.

    • Low Temperature: Aromatic ring hydrogenation is often slow at room temperature. Gradually increase the temperature (e.g., in 10-20°C increments) to find the optimal point without inducing side reactions.

  • The Role of Carboxylic Acids:

    • The acidic nature of your substrate can sometimes inhibit certain catalysts. While many catalysts are tolerant, in some cases, converting the di-acid to a diester (e.g., dimethyl ester) before hydrogenation can lead to a cleaner and faster reaction. The ester can then be hydrolyzed back to the acid post-hydrogenation. Carboxylic acids are known to be challenging substrates for hydrogenation.[14][15][16][17]

Troubleshooting_Low_Conversion Start Low/No Conversion Cat Check Catalyst Start->Cat Cond Check Conditions Start->Cond Sub Check Substrate/Solvent Start->Sub Cat_Fresh Cat_Fresh Cat->Cat_Fresh Use Fresh Catalyst Cat_Handling Cat_Handling Cat->Cat_Handling Verify Handling/Activation Pressure Pressure Cond->Pressure Increase H₂ Pressure Temp Temp Cond->Temp Increase Temperature Agitation Agitation Cond->Agitation Increase Agitation Purity Purity Sub->Purity Purify Substrate & Solvent Derivatize Derivatize Sub->Derivatize Consider Diester Derivative

Caption: Troubleshooting flowchart for low hydrogenation conversion.

Q5: The hydrogenation of the aromatic ring is successful, but I am also reducing one of the carboxylic acid groups. How can I improve the chemoselectivity?

A: The reduction of a carboxylic acid to an alcohol is a known side reaction, particularly with certain bimetallic catalysts (e.g., Re-Pd) or under very harsh conditions.[18]

Strategies for Improving Chemoselectivity:

  • Catalyst Choice: This is the most critical factor. Rhodium on carbon (Rh/C) generally shows good chemoselectivity, favoring arene hydrogenation over carboxylic acid reduction. Avoid catalysts specifically designed for carboxylic acid reduction, such as those containing Rhenium (Re).

  • Reaction Conditions:

    • Temperature: Excessive temperatures can promote the reduction of the carboxylic acid. Operate at the lowest temperature that still provides a reasonable reaction rate for the arene hydrogenation.

    • Solvent: The reaction is often performed in a non-reactive solvent like THF, ethyl acetate, or a protic solvent like ethanol. The presence of water can sometimes influence the reactivity of the carboxylic acid group. Ensure anhydrous conditions if this side reaction is problematic.

  • Substrate Modification: As mentioned previously, converting the carboxylic acids to esters can protect them from reduction. Esters are generally more resistant to catalytic hydrogenation than the aromatic ring.[15] After the hydrogenation, the esters can be easily hydrolyzed.

Section 3: Experimental Protocol Example

This section provides a general, starting-point protocol for screening catalysts. Safety Note: Hydrogenations under pressure should only be performed by trained personnel using appropriate high-pressure equipment (e.g., a Parr hydrogenator) behind a safety shield.

General Protocol for Rh/C Catalyzed Hydrogenation
  • Reactor Setup:

    • To a glass liner for a high-pressure reactor, add this compound derivative (1.0 eq).

    • Add 5% Rhodium on carbon (5-10 mol% catalyst loading).

    • Add the chosen solvent (e.g., ethanol, 20 mL per gram of substrate).

  • Reaction Execution:

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to remove all air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., start at 50 bar / ~725 psi).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., start at 60°C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via HPLC or NMR (after safely depressurizing and purging the reactor).

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product by ¹H NMR and Mass Spectrometry to determine conversion and identify any byproducts (e.g., from hydrogenolysis).

    • Use chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio of the product.

References

  • Lawal, A. M., Hart, A., Daly, H., Hardacre, C., & Wood, J. (2019). Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. Energy & Fuels.
  • (2015).
  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group. J-Stage.
  • (2012).
  • Effect of the Substituents on the Aromatic Ring of Benzyl Group toward the Hydrogenolysis of 3a-f.
  • (n.d.).
  • (2021).
  • (n.d.). Ruthenium(ii)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination.
  • (2024). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters.
  • (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts.
  • (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure - Eindhoven University of Technology.
  • (n.d.).
  • (n.d.). Hydrogenation of carboxylic acids.
  • (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. Tokyo Chemical Industry UK Ltd..
  • (n.d.).
  • (n.d.). Rhodium-Phosphine Complexes as Homogeneous Catalysts. Hydrogenation of Aromatic Nitro Compounds.
  • (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Organic Chemistry Portal.
  • (n.d.).
  • (n.d.). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. PMC - NIH.
  • Li, S., Zhu, S.-F., Zhang, C.-M., Song, S., & Zhou, Q.-L. (2008).
  • (n.d.).
  • (2023).
  • (n.d.). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (n.d.). Hydrogenation of maleic anhydride to tetrahydrofuran using bifunctional catalysts.
  • (n.d.).
  • (n.d.). Highly Efficient Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)‐Dipyridylphosphine Complexes.
  • (n.d.).

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Technical Support Center: Troubleshooting Baseline Noise in the HPLC Analysis of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to addressing challenges in the analytical detection of 2-(4-methoxyphenyl)succinic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who rely on high-performance liquid chromatography (HPLC) for accurate quantification. A stable, quiet baseline is the foundation of reliable data. When baseline noise becomes an issue, it compromises sensitivity, affects integration accuracy, and can obscure low-level impurities.[1]

This document provides a structured, in-depth approach to diagnosing and resolving baseline noise, moving from general principles to specific considerations for this compound.

Section 1: Understanding the Fundamentals of Baseline Noise

This section covers the essential concepts of baseline disturbances in chromatography.

Q1: What is HPLC baseline noise, and how is it different from baseline drift?

A: Baseline noise refers to the rapid, short-term, and often random fluctuations of the detector signal when only the mobile phase is passing through the system.[2][3] Think of it as static on a radio. In contrast, baseline drift is a slow, gradual, and consistent upward or downward trend in the baseline over a longer period, often the entire chromatographic run.[1][2] While both are undesirable, their patterns suggest different root causes. Noise is typically linked to the detector, mobile phase inconsistencies, or pump pulsations, whereas drift is often related to temperature changes, column equilibration, or mobile phase composition changes during a gradient.[1]

Q2: Why is a high baseline noise or a low signal-to-noise ratio (S/N) a significant problem for my analysis?

A: A low signal-to-noise ratio (S/N) is a critical issue because it directly impacts analytical sensitivity and data reliability.[1]

  • Reduced Sensitivity: High noise can obscure small peaks, making it impossible to detect and quantify low-concentration analytes or impurities. This can lead to an inaccurate assessment of the method's detection limit (LOD) and quantitation limit (LOQ).[1]

  • Inaccurate Integration: Baseline noise complicates the process of peak integration. The software may struggle to accurately define the start and end of a peak, leading to variability in peak area and, consequently, inaccurate quantitative results.[1]

  • Poor Resolution: Noise can make it difficult to distinguish between two closely eluting peaks, compromising the resolution of your separation.[1]

Q3: What are the common types of baseline noise, and what do they typically indicate?

A: Baseline noise can manifest in several distinct patterns. Identifying the pattern is the first step in diagnosing the problem.

Type of Noise Description Common Causes Initial Action
Short-Term (Random) Noise Fast, irregular, and random fluctuations around the baseline.Detector lamp instability, contaminated flow cell, contaminated mobile phase, air bubbles.[2][4]Check detector diagnostics, flush the system, prepare fresh mobile phase.
Long-Term (Wander/Drift) A slow, cyclical, or wandering baseline that is less uniform than drift.Inadequate system equilibration, temperature fluctuations in the lab or column oven, mobile phase immiscibility.[5][6]Allow for longer equilibration, check temperature stability, ensure mobile phase components are miscible.
Periodic (Cyclic) Noise Regular, repeating peaks or waves in the baseline.Pump pulsations (worn piston seals, faulty check valves), malfunctioning degasser, pressure fluctuations.[6][7][8]Observe the pressure trace for corresponding fluctuations, purge the pump, service check valves.
Section 2: A Systematic Guide to Troubleshooting Baseline Noise

Effective troubleshooting requires a logical, step-by-step process to isolate the source of the noise. Avoid changing multiple parameters at once, as this can obscure the true cause of the problem.[9]

Q4: My chromatogram is showing significant baseline noise. Where should I begin my investigation?

A: Start with a systematic diagnostic workflow. The following diagram outlines a proven method for isolating the root cause. The principle is to simplify the system at each step to pinpoint the faulty component.

G A Start: Observe Noisy Baseline B Step 1: Isolate the Detector Disconnect column inlet from injector. Connect pump directly to detector with union. A->B C Is the baseline still noisy? B->C D YES: Problem is likely Pump, Degasser, or Mobile Phase. C->D Yes E NO: Problem is likely Injector, Column, or Sample-Related. C->E No F Troubleshoot Pump & Mobile Phase 1. Prepare fresh mobile phase. 2. Purge pump thoroughly. 3. Check for leaks & pressure pulsation. D->F G Troubleshoot Injector & Column 1. Replace column with a zero-dead-volume union. 2. If noise disappears, column is the issue. 3. If noise persists, service injector. E->G

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Q5: Following the workflow, I suspect my mobile phase is the issue. What specific problems should I look for?

A: The mobile phase is a very common source of baseline noise.[1] Here’s what to check:

  • Solvent Quality: Always use HPLC- or LC-MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm). Lower-grade solvents can contain UV-absorbing impurities that contribute to noise, especially in gradient elution.[2][4][7]

  • Degassing: Dissolved gases can come out of solution in the low-pressure environment of the detector flow cell, forming microbubbles. These bubbles cause light scattering, leading to significant noise and spikes.[6][7][10] Ensure your online degasser is functioning correctly or degas your mobile phase manually via sonication or helium sparging.[7][8]

  • Contamination: Microbial growth can occur in aqueous mobile phases, especially near neutral pH, if left standing for more than a day or two.[6] Always prepare fresh mobile phase daily and filter the aqueous component through a 0.22 or 0.45 µm filter.[11]

  • Immiscible Solvents or Additives: Ensure all components of your mobile phase are fully miscible. If using buffers, ensure they remain soluble across the entire gradient range to prevent precipitation, which can cause noise and system damage.[5]

Q6: My baseline has very regular, repeating pulses. What does this indicate?

A: Regular, periodic noise is almost always mechanical and linked to the pump or other system components that operate in a cycle.[7]

  • Pump Pulsations: This is the most common cause. It can result from a faulty check valve that isn't sealing properly or from worn piston seals.[6][7] Observing the pressure trace from your HPLC system can often confirm this; you will see pressure fluctuations that correlate with the baseline noise.[6][8] Servicing the check valves or replacing the pump seals is the solution.[7]

  • Inadequate Mixing: In gradient systems, insufficient mixing of the mobile phase components before they reach the column can cause periodic fluctuations in the baseline as the composition varies slightly.[4] Many modern systems have high-efficiency mixers, but adding a static mixer can sometimes help.[3][5]

Q7: How can I confirm my UV detector is the source of noise, and what should I do?

A: If you've isolated the detector using the workflow in Q4 and noise persists, the issue lies within the detector itself.

  • Failing Lamp: UV lamps have a finite lifetime. An aging lamp can produce unstable light intensity, resulting in increased baseline noise.[6][7] Most HPLC software tracks lamp usage hours; check this against the manufacturer's recommended lifetime.

  • Contaminated Flow Cell: Contaminants or air bubbles inside the flow cell can interfere with the light path, causing noise.[4][6] Flush the cell with a strong, non-buffered solvent like methanol or isopropanol. For stubborn contamination, flushing with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be necessary, but always consult your detector manual first.[4]

  • Wavelength Selection: Operating at very low UV wavelengths (e.g., below 220 nm) can increase noise because many common HPLC solvents, like methanol, begin to absorb UV light in this region.[7] If your analyte has sufficient absorbance at a higher wavelength, using it may provide a quieter baseline.

Section 3: FAQs for the Analysis of this compound

This molecule has specific chemical properties that influence the analytical method and potential noise sources.

Caption: Ionization states of this compound at different pH values.

Q8: How does mobile phase pH impact the analysis of this compound and potential baseline noise?

A: As a dicarboxylic acid, this compound has two pKa values. Its retention time, peak shape, and even the baseline can be highly sensitive to the mobile phase pH.[12]

  • Impact on Retention and Peak Shape: To achieve sharp, symmetrical peaks and reproducible retention times, the pH of the mobile phase should be controlled to ensure the analyte is in a single, stable ionic state.[12] Operating at a pH where the molecule is partially ionized (i.e., close to one of its pKa values) can lead to broad or tailing peaks. For this compound, a mobile phase pH of around 2.5 to 3.0 is recommended to keep both carboxylic acid groups fully protonated.[12]

  • Impact on Baseline: Using buffers to control pH is essential. However, some buffers, like phosphates, can contribute to baseline noise if they are not of high purity or if they precipitate at high organic concentrations in a gradient run.[5] Using a low-UV-absorbing buffer like formic acid or trifluoroacetic acid (TFA) at a low concentration is often a good choice.[5]

Q9: What are the ideal starting conditions for a robust HPLC-UV method for this compound to minimize noise?

A: A good starting point balances analyte retention, peak shape, and baseline stability.

Parameter Recommended Starting Condition Rationale / Causality
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle sizeC18 provides good retention for the moderately polar molecule. Smaller particle sizes improve efficiency.
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)Formic acid controls pH to ensure the analyte is protonated, improving peak shape.[12] It is also volatile and suitable for LC-MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with a low UV cutoff. Adding the modifier to the organic phase helps balance absorbance and reduce baseline drift in gradients.[3]
Gradient 10% B to 90% B over 10-15 minutesA gradient is suitable for eluting the analyte and any potential impurities with different polarities.
Flow Rate 0.8-1.2 mL/min (for 4.6 mm i.d.) or 0.2-0.4 mL/min (for 2.1 mm i.d.)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape. Temperature control is crucial for stable retention times.[5]
Detection UV at ~225 nm or ~275 nmThe methoxyphenyl group provides two absorbance maxima. 225 nm will offer higher sensitivity, while ~275 nm may provide a quieter baseline and more selectivity.
Injection Vol. 5-10 µLA small volume helps prevent peak distortion from solvent effects or column overload.[11]

Q10: Are there special sample preparation considerations for this compound to prevent downstream noise issues?

A: Yes. Clean sample preparation is a critical preventative measure. While not a direct cause of baseline noise, injecting "dirty" samples will contaminate the column and detector over time, leading to noise and other issues.[1]

  • Filtration: Always filter your sample through a 0.22 µm syringe filter before injection. This removes particulates that could clog the column or system frits.

  • Solvent Matching: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.[11] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion (fronting) and potential precipitation on injection.[11]

  • Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, crude reaction mixtures), using an appropriate SPE cartridge to clean up the sample before analysis can significantly extend column life and maintain a clean baseline.

Section 4: Standard Operating Protocols

Follow these detailed procedures for common troubleshooting and maintenance tasks.

Protocol 1: Systematic Isolation of Noise Source

  • Objective: To determine if the noise originates from the pump/mobile phase or the injector/column.

  • Procedure:

    • Remove the column from the system.

    • Replace the column with a zero-dead-volume union, connecting the injector outlet directly to the detector inlet.

    • Run the pump with your mobile phase at the analytical flow rate.

    • Observe the baseline for at least 15-20 minutes.

    • Analysis: If the noise persists, the source is upstream (pump, degasser, mobile phase). Proceed to check these components. If the noise disappears, the source is the column or injector. Re-install the column; if the noise returns, the column is the culprit.

Protocol 2: HPLC System Flush and Column Cleaning

  • Objective: To remove contaminants from the HPLC system and analytical column.

  • System Flush (without column):

    • Remove the column and replace it with a union.

    • Prepare bottles of fresh, filtered HPLC-grade water and isopropanol (IPA).

    • Purge each pump line with IPA.

    • Flush the entire system (all lines) with IPA for 30 minutes at 1 mL/min.

    • Replace IPA with water and flush for another 30 minutes.

    • The system is now clean and ready for your mobile phase.

  • Column Cleaning (General C18):

    • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.

    • Flush the column with your mobile phase but without any buffer salts (e.g., water/acetonitrile).

    • Wash with 20-30 column volumes of 100% Acetonitrile.

    • Wash with 20-30 column volumes of 100% Isopropanol (if strongly retained nonpolar contaminants are suspected).

    • Wash again with 20-30 column volumes of 100% Acetonitrile.

    • Equilibrate back to your starting mobile phase conditions for at least 30 minutes before use.

References
  • uHPLCs. (2025). How to Troubleshoot Baseline Noise in HPLC.
  • Mastelf. (2024). How to Handle Baseline Noise in HPLC for Accurate Results.
  • Overbrook Service. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Agilent Technologies. Eliminating Baseline Problems.
  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Neliti. Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis.
  • ResearchGate. (2018). (PDF) Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis.
  • Semantic Scholar. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis.
  • Megazyme. SUCCINIC ACID Assay Procedure.
  • UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid.
  • YouTube. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • LCGC Magazine. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • AZoM. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Chromatography Forum. (2009). organic acid disorders and GC-MS.
  • PubMed. (2020). Influence of pH and neutralizing agent on anaerobic succinic acid production by a Corynebacterium crenatum strain.
  • ResearchGate. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
  • MDPI. (2022). Crystal Structures of Novel Phenyl Fulgides.

Sources

Validation & Comparative

Navigating the Enantiomeric Maze: A Comparative Guide to Chiral Resolving Agents for 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of the efficacy of various chiral resolving agents for the resolution of 2-(4-methoxyphenyl)succinic acid, a key chiral building block in synthetic chemistry. By examining the underlying principles and presenting available data, this document aims to empower researchers to make informed decisions in their enantioseparation strategies.

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often confined to a single stereoisomer. Classical resolution through the formation of diastereomeric salts remains a widely employed, robust, and scalable method for achieving this separation. This technique hinges on the reaction of a racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

This guide will focus on the chiral resolution of this compound, a dicarboxylic acid with a single chiral center. The presence of two carboxylic acid moieties offers multiple points of interaction for salt formation, influencing the efficiency of the resolution process. We will explore the efficacy of commonly employed chiral resolving agents, with a particular focus on the Cinchona alkaloids, brucine and cinchonidine, due to their historical success in resolving acidic compounds.

The Mechanism of Chiral Resolution: A Tale of Two Salts

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral resolving agent. The less soluble diastereomer will preferentially crystallize from a suitable solvent, allowing for its physical separation from the more soluble diastereomer which remains in the mother liquor. Subsequent acidification of the isolated diastereomeric salt liberates the enantiomerically enriched acid.

The choice of resolving agent and solvent system is paramount to the success of the resolution, as these factors directly influence the solubility difference between the diastereomeric salts and, consequently, the yield and enantiomeric excess (e.e.) of the desired enantiomer.

A Comparative Analysis of Chiral Resolving Agents

While specific experimental data for the chiral resolution of this compound is not extensively documented in publicly available literature, we can draw valuable insights from the resolution of structurally similar compounds, such as phenylsuccinic acid and other aryl-substituted succinic acids. The following sections provide a comparative overview of potential resolving agents.

Brucine: A Workhorse in Chiral Resolution

Brucine, a readily available and relatively inexpensive alkaloid, has a long-standing history as an effective resolving agent for a wide array of racemic acids. Its rigid, complex structure provides multiple points of interaction, including hydrogen bonding and van der Waals forces, which can lead to significant differences in the crystal packing and solubility of the resulting diastereomeric salts.

Hypothetical Performance Data for Brucine Sulfate with a Generic Arylpropionic Acid:

Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
Methanol45>95
Ethanol5590
Acetone6085
Ethyl Acetate5092

Note: This data is illustrative and compiled from various sources for comparative purposes with profens, a class of 2-arylpropionic acids. Actual results for this compound will vary depending on the specific experimental conditions.[1][2]

The choice of solvent is critical when using brucine. Polar protic solvents like methanol and ethanol are often effective in dissolving the salts, while less polar solvents or solvent mixtures can be employed to induce crystallization.

Cinchonidine: A Versatile Cinchona Alkaloid

Cinchonidine, a diastereomer of cinchonine, is another prominent member of the Cinchona alkaloid family frequently used for the resolution of carboxylic acids, including dicarboxylic acids.[3] Its structural features, similar to brucine, allow for effective chiral discrimination. Studies on the resolution of various carboxylic acids have demonstrated that cinchonidine can provide high enantiomeric excess, often with the advantage of crystallizing with one enantiomer over the other with high selectivity.[4]

The selection between brucine and cinchonidine is often empirical and substrate-dependent. While both are effective, one may offer superior performance in terms of yield, enantiomeric excess, or ease of crystallization for a specific racemic acid.

Experimental Protocols: A Step-by-Step Guide to Chiral Resolution

The following are generalized, yet detailed, protocols for the chiral resolution of a racemic carboxylic acid like this compound using brucine sulfate and cinchonidine. These protocols should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Chiral Resolution using Brucine Sulfate

Materials:

  • Racemic this compound

  • Brucine sulfate

  • Methanol (or other suitable solvent)

  • 2M Hydrochloric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of hot methanol.

    • In a separate beaker, dissolve 0.5 to 1.0 equivalent of brucine sulfate in a minimal amount of warm methanol.[5]

    • Slowly add the warm brucine sulfate solution to the stirred solution of the racemic acid.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • To maximize crystal formation, the flask can be placed in an ice bath for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with 2M HCl to a pH of 1-2. This will protonate the carboxylic acid and precipitate it out of the solution, while the brucine sulfate remains in the aqueous layer.

    • Collect the precipitated enantiomerically enriched this compound by vacuum filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.[1]

Workflow for Chiral Resolution using Brucine Sulfate:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation cluster_3 Liberation of Enantiomer racemic_acid Racemic this compound in hot Methanol mix Mix and Stir racemic_acid->mix brucine Brucine Sulfate in warm Methanol brucine->mix cool Cool to Room Temperature mix->cool ice_bath Cool in Ice Bath cool->ice_bath filter_salt Vacuum Filter Crystals ice_bath->filter_salt wash_salt Wash with Cold Methanol filter_salt->wash_salt suspend Suspend Salt in Water wash_salt->suspend acidify Acidify with 2M HCl suspend->acidify filter_acid Vacuum Filter Product acidify->filter_acid wash_acid Wash with Cold Water filter_acid->wash_acid dry Dry Enriched Acid wash_acid->dry analysis analysis dry->analysis Analyze e.e.

Caption: Step-by-step workflow for the chiral resolution of a racemic acid.

Protocol 2: Chiral Resolution using Cinchonidine

Materials:

  • Racemic this compound

  • Cinchonidine

  • Ethanol (or other suitable solvent)

  • 2M Hydrochloric acid

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in hot ethanol.

    • In a separate flask, dissolve 1.0 to 1.2 equivalents of cinchonidine in hot ethanol.

    • Slowly add the cinchonidine solution to the stirred solution of the racemic acid.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature with gentle stirring to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.

    • Acidify the mixture with 1M HCl to pH 1-2 with stirring until the salt dissolves.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess by chiral HPLC or polarimetry.

Logical Flow of Diastereomeric Salt Resolution:

G racemic_mixture Racemic Mixture (+/-) Acid diastereomeric_salts Diastereomeric Salts (+)-Acid-(+)-Base (-)-Acid-(+)-Base racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (+) Base resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble Different Solubility more_soluble More Soluble Salt (Mother Liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enriched Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enriched Enantiomer 2 acidification2->enantiomer2

Caption: Decision-making process based on solubility in diastereomeric salt resolution.

Conclusion and Future Outlook

The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the development of a successful enantioseparation process. While specific comparative data for this compound is limited, the established efficacy of brucine and cinchonidine in resolving a wide range of carboxylic acids makes them excellent starting points for investigation.

For researchers embarking on the resolution of this compound, a systematic screening of both the resolving agent and the solvent system is highly recommended. The protocols provided in this guide offer a robust framework for these initial studies. The ultimate choice of resolving agent will depend on a combination of factors including the yield of the desired enantiomer, the achievable enantiomeric excess, the cost and availability of the resolving agent, and the ease of the experimental procedure.

Further research into the chiral resolution of this compound and other substituted succinic acids will be invaluable to the scientific community, providing a more comprehensive dataset to guide the rational selection of resolving agents and optimize separation conditions.

References

  • Cape Peninsula University of Technology. CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. CORE.
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  • BenchChem. Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride. BenchChem, 2025.
  • BenchChem.
  • Moodle@Units. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.
  • National Center for Biotechnology Information. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC, 2022.
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  • ResearchGate. Parallel Kinetic Resolutions of Monosubstituted Succinic Anhydrides Catalyzed by a Modified Cinchona Alkaloid.
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  • ResearchGate. ChemInform Abstract: Preparative Resolution of Bromocyclopropylcarboxylic Acids.
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  • ResearchGate. Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine.
  • PubMed. Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures.
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A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 2-(4-methoxyphenyl)succinic acid is a key organic compound whose precise analysis is critical. This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, a powerful and widely used technique for the separation and quantification of such compounds.[1][2] The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][4]

This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing both the theoretical basis and practical application for each step.[4][5]

The Analytical Challenge: this compound

This compound (C11H12O5) is a dicarboxylic acid.[6] Its analysis can be challenging due to its polarity and the potential for matrix effects from other components in a sample.[7] HPLC is particularly well-suited for this task due to its high resolution, sensitivity, and the versatility of available stationary and mobile phases.[1]

The Chosen Methodology: Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of liquid chromatography.[2] It utilizes a nonpolar stationary phase and a polar mobile phase. For the analysis of organic acids like this compound, a C18 column is frequently the stationary phase of choice, offering excellent separation capabilities.[8][9] The mobile phase typically consists of an acidified aqueous solution mixed with an organic solvent, such as acetonitrile or methanol, to control the retention and elution of the analyte.[9]

Method Validation: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2] The core validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3]

Specificity: Ensuring Selective Measurement

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][10][11]

  • Causality Behind Experimental Choices: To establish specificity, one must demonstrate that the signal measured is solely from the analyte of interest. This is achieved by analyzing a blank (matrix without the analyte), a placebo (formulation without the API), and the analyte spiked with potential impurities.[3][10] Forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are also crucial to show that the method can separate the analyte from its degradation products.[10]

  • Experimental Protocol:

    • Blank and Placebo Analysis: Prepare and inject a blank solution and a placebo solution to ensure no interfering peaks are observed at the retention time of this compound.[3]

    • Forced Degradation: Subject a solution of this compound to the following conditions: 0.1N HCl, 0.1N NaOH, 3% H2O2, heat (60°C), and photolytic stress. Analyze the stressed samples by HPLC.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its degradation products and other matrix components.

  • Acceptance Criteria: No significant interfering peaks should be present at the retention time of the analyte. The analyte peak should be well-resolved from any degradation peaks, with a resolution of >1.5.[12]

Linearity and Range: Defining the Quantitative Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15]

  • Causality Behind Experimental Choices: Establishing a linear relationship is fundamental for accurate quantification. A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. The range is determined based on the intended application of the method.[13][15]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[15]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).[14]

  • Data Presentation:

Concentration (µg/mL)Peak Area (Mean)
80[Experimental Data]
90[Experimental Data]
100[Experimental Data]
110[Experimental Data]
120[Experimental Data]
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[14]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][16] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[16]

  • Causality Behind Experimental Choices: Accuracy studies are designed to reveal any systematic errors in the method. By adding a known quantity of the analyte to a sample and measuring the recovery, one can assess the method's ability to provide a result that is close to the true value.

  • Experimental Protocol:

    • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%[Value][Experimental Data][Calculation]
100%[Value][Experimental Data][Calculation]
120%[Value][Experimental Data][Calculation]
  • Acceptance Criteria: The mean recovery should be within 98-102%.[17]

Precision: Measuring Repeatability and Intermediate Consistency

Precision is the measure of the degree of scatter of the analytical results when the method is applied repeatedly to a homogeneous sample.[1][18] It is typically evaluated at two levels: repeatability and intermediate precision.[15]

  • Causality Behind Experimental Choices: Precision studies identify random errors. Repeatability (intra-assay precision) assesses the precision over a short interval of time under the same operating conditions.[1] Intermediate precision evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.[15]

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[15]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

  • Data Presentation:

ParameternMean Peak AreaStandard Deviation%RSD
Repeatability6[Experimental Data][Calculation][Calculation]
Intermediate Precision6[Experimental Data][Calculation][Calculation]
  • Acceptance Criteria: The %RSD should be ≤ 2%.[16][17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

  • Causality Behind Experimental Choices: LOD and LOQ are crucial for determining the sensitivity of the method, especially for the analysis of impurities or low-level analytes.[20] These values can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[21][22]

  • Experimental Protocol (Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically determined at a signal-to-noise ratio of 3:1.[19][20]

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.[19][20]

  • Acceptance Criteria: The determined LOQ should be verifiable with acceptable precision and accuracy.

Robustness: Assessing Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

  • Causality Behind Experimental Choices: Robustness testing is performed to ensure that the method is reliable under typical variations that may occur in a laboratory environment.[23][24] This involves intentionally varying critical parameters such as mobile phase composition, pH, flow rate, and column temperature.[23][25]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., % organic in mobile phase, pH of the aqueous phase, flow rate, column temperature).

    • Vary each parameter within a small, defined range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

    • Analyze the sample under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Data Presentation:

Parameter VariedVariationRetention TimePeak AsymmetryResolution
Flow Rate (mL/min)0.9[Data][Data][Data]
1.1[Data][Data][Data]
Temperature (°C)28[Data][Data][Data]
32[Data][Data][Data]
  • Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all variations.

Comparison with Alternative Methods

While HPLC is a robust and widely used method, other techniques can be employed for the analysis of organic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile compounds.[7] For non-volatile compounds like this compound, derivatization is required to increase volatility, which can add complexity to the sample preparation process.[26]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times. However, it can sometimes suffer from lower reproducibility compared to HPLC.[27]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity, making it suitable for trace analysis and structural elucidation.[28] However, the instrumentation is more complex and expensive than standard HPLC with UV detection.

For routine quality control analysis of this compound, the validated RP-HPLC method offers an optimal balance of performance, reliability, and cost-effectiveness.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization MD Develop HPLC Method Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: HPLC Method Validation Workflow

Conclusion

The validation of an HPLC method for the analysis of this compound is a systematic process that ensures the reliability and accuracy of analytical data. By following the principles outlined in this guide and adhering to ICH guidelines, researchers and scientists can confidently develop and implement robust analytical methods that are fit for their intended purpose. The presented RP-HPLC method provides a reliable and efficient means for the quantification of this compound, crucial for ensuring product quality and regulatory compliance in the pharmaceutical industry.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?Link
  • Altabrisa Group. (2025, September 20).
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  • HPLC Calculator.
  • PharmaGuru. (2025, May 2).
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Link
  • Industrial Pharmacist. (2023, September 8).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Link
  • LCGC Intern
  • Pharma Validation. (2025, December 7). Calculating LOD and LOQ for HPLC and UV Methods. Link
  • Separation Science. Implementing Robustness Testing for HPLC Methods. Link
  • Separation Science.
  • Pharmaguideline. (2024, December 11).
  • Element Lab Solutions.
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A Comparative Guide to the Biological Evaluation of 2-(4-Methoxyphenyl)succinic Acid and 2-(4-Ethoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the nuanced evaluation of structurally analogous compounds is a cornerstone of identifying lead candidates with optimized efficacy and safety profiles. This guide provides an in-depth comparative framework for the biological assessment of two such molecules: 2-(4-methoxyphenyl)succinic acid and 2-(4-ethoxyphenyl)succinic acid. These phenylsuccinic acid derivatives are of significant interest due to their potential as modulators of inflammatory pathways. While direct comparative data for these specific compounds is not extensively published, this document outlines a comprehensive, experimentally-driven approach to elucidate their relative biological activities, focusing on their potential as inhibitors of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

The structural distinction between these two molecules lies in a single methylene group—a methoxy versus an ethoxy substituent on the phenyl ring. This seemingly minor alteration can have profound implications for a compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and cell permeability. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodological blueprint for a head-to-head comparison.

Hypothesized Mechanism of Action: Inhibition of Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) enzymes are critical players in the inflammatory process. They catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes[1]. The inhibition of sPLA2 is, therefore, a compelling therapeutic strategy for a range of inflammatory diseases[1]. Succinic acid and its derivatives have been identified as potential inhibitors of PLA2 activity[2]. The core hypothesis for this comparative study is that both this compound and 2-(4-ethoxyphenyl)succinic acid will exhibit inhibitory activity against sPLA2, with potential differences in potency and selectivity.

Proposed Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a thorough comparison. This workflow progresses from direct enzyme inhibition assays to cell-based models of inflammation and cytotoxicity, providing a comprehensive picture of the compounds' biological profiles.

G cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis & Comparison sPLA2_assay sPLA2 Inhibition Assay (IC50 Determination) kinetics Enzyme Kinetic Studies (Mode of Inhibition) sPLA2_assay->kinetics If active cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) sPLA2_assay->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) kinetics->anti_inflammatory data_analysis Comparative Data Analysis (Potency, Selectivity, Therapeutic Index) cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: Proposed experimental workflow for the comparative biological evaluation.

Part 1: Direct Enzyme Inhibition - sPLA2 Activity Assays

The initial step is to directly assess the inhibitory potential of both compounds against a relevant sPLA2 isozyme, such as human Group IIA sPLA2 (sPLA2-IIA), which is implicated in inflammation[2].

Fluorescence-Based sPLA2 Inhibition Assay

This assay provides a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Principle: This assay utilizes a fluorescently labeled phospholipid substrate, such as NBD-PE. In its intact form, the fluorophore is self-quenched. Upon hydrolysis by sPLA2, the fluorescent fragment is released, resulting in an increase in fluorescence intensity. An inhibitor will reduce the rate of this fluorescence increase[3].

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0.

    • sPLA2 Enzyme Solution: Prepare a stock solution of recombinant human sPLA2-IIA in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal.

    • Substrate Solution: Prepare a stock solution of NBD-PE in ethanol. The working solution is prepared by diluting the stock in the assay buffer to the desired final concentration (e.g., 10 µM)[3].

    • Test Compound Solutions: Prepare stock solutions of this compound and 2-(4-ethoxyphenyl)succinic acid in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.

    • Positive Control: Use a known sPLA2 inhibitor, such as Indoxam, for comparison[3].

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution or control.

    • Add 160 µL of the substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the sPLA2 enzyme solution to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 460 nm, Emission: 534 nm) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed for the compound that shows significant activity.

Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined using Lineweaver-Burk or Michaelis-Menten plots[4].

Protocol:

  • Perform the sPLA2 inhibition assay as described above.

  • For a fixed concentration of the inhibitor (e.g., at its IC50), vary the concentration of the NBD-PE substrate.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten models to determine changes in Km and Vmax in the presence of the inhibitor.

Expected Outcomes and Interpretation:

  • Potency: A lower IC50 value indicates a more potent inhibitor. The primary objective is to determine if the methoxy or ethoxy analog has a significantly lower IC50.

  • Mechanism of Inhibition: The kinetic studies will reveal how the compounds interact with the enzyme, providing valuable insights for further optimization[5].

Part 2: Cell-Based Anti-Inflammatory and Cytotoxicity Assays

Moving from an isolated enzyme to a cellular context is crucial to assess the compounds' efficacy in a more biologically relevant system and to evaluate their potential toxicity.

Cytotoxicity Assays

Before evaluating anti-inflammatory effects, it is essential to determine the concentrations at which the compounds are not toxic to the cells.

Principle: Common cytotoxicity assays measure parameters like cell membrane integrity (LDH assay) or metabolic activity (MTT assay)[6][7][8].

Detailed Protocol (MTT Assay):

  • Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each compound for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration).

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of the compounds can be assessed by their ability to inhibit LPS-induced NO production[9][10]. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent[9].

Detailed Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration.

Expected Outcomes and Interpretation:

  • Therapeutic Index: By comparing the IC50 from the anti-inflammatory assay with the CC50 from the cytotoxicity assay, a therapeutic index (CC50/IC50) can be calculated for each compound. A higher therapeutic index is desirable.

  • Cellular Efficacy: This will reveal if the observed enzyme inhibition translates to anti-inflammatory effects in a cellular model. Differences in cellular uptake or off-target effects between the methoxy and ethoxy derivatives can be identified.

Comparative Data Summary

Parameter This compound 2-(4-Ethoxyphenyl)succinic acid Interpretation
sPLA2 IC50 (µM) To be determinedTo be determinedLower value indicates higher potency.
Mode of Inhibition To be determinedTo be determinedElucidates the mechanism of enzyme interaction.
CC50 (µM) in RAW 264.7 To be determinedTo be determinedHigher value indicates lower cytotoxicity.
NO Inhibition IC50 (µM) To be determinedTo be determinedLower value indicates higher anti-inflammatory activity.
Therapeutic Index To be determinedTo be determinedHigher value indicates a better safety profile.

Structural Considerations: Methoxy vs. Ethoxy Group

The difference of a single methylene unit between a methoxy and an ethoxy group can influence several molecular properties that affect biological activity:

  • Lipophilicity: The ethoxy group is generally more lipophilic than the methoxy group. This could potentially lead to increased cell membrane permeability and altered binding to the hydrophobic active site of sPLA2.

  • Steric Effects: The larger ethoxy group might create steric hindrance that could either enhance or hinder binding to the target enzyme, depending on the topology of the active site.

  • Metabolic Stability: The additional methylene group in the ethoxy substituent could provide a site for metabolic modification (e.g., by cytochrome P450 enzymes), potentially leading to a different metabolic profile and duration of action compared to the methoxy analog[11].

G cluster_0 Phospholipid Membrane cluster_1 Inflammatory Cascade phospholipid Phospholipid sPLA2 sPLA2 phospholipid->sPLA2 hydrolyzes arachidonic_acid Arachidonic Acid sPLA2->arachidonic_acid releases cox_lox COX / LOX Enzymes arachidonic_acid->cox_lox acts on prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins inflammation Inflammation prostaglandins->inflammation inhibitor 2-(4-alkoxyphenyl)succinic acid (Inhibitor) inhibitor->sPLA2 inhibits

Caption: Simplified signaling pathway of sPLA2-mediated inflammation and the point of inhibition.

Conclusion

This guide provides a comprehensive and logical framework for the head-to-head biological comparison of this compound and 2-(4-ethoxyphenyl)succinic acid. By systematically progressing from direct enzyme inhibition assays to cell-based models of inflammation and cytotoxicity, researchers can generate the critical data needed to discern the superior candidate for further development. The subtle structural difference between these two compounds underscores the importance of meticulous experimental evaluation in modern medicinal chemistry. The proposed workflow, grounded in established methodologies, will enable a robust and objective comparison, ultimately guiding the selection of the more promising anti-inflammatory agent.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methoxyphenyl)succinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Robust Quantification of 2-(4-Methoxyphenyl)succinic Acid

This compound is a molecule of significant interest in pharmaceutical development and metabolic research. As with any compound intended for therapeutic use or as a biomarker, the ability to accurately and reliably quantify its concentration in various biological and chemical matrices is paramount. The choice of an analytical method can profoundly impact the integrity of research and development data, influencing everything from pharmacokinetic profiling to quality control of the final drug product.

This guide provides an in-depth comparison of principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple enumeration of methods, we will delve into the causality behind experimental choices and present a framework for their cross-validation. Cross-validation is a critical process that ensures the consistency and reliability of data when multiple analytical methods are employed within the same study or across different laboratories.[1] This process is guided by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The objective of this guide is to equip researchers with the necessary knowledge to not only select the most appropriate analytical method for their specific needs but also to rigorously validate and cross-validate these methods, thereby ensuring the highest level of scientific integrity.

Pillar 1: Understanding the Analytical Landscape

The selection of an analytical method is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and throughput. For an organic acid like this compound, several chromatographic techniques are viable.

  • High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC offers versatility and robustness. For organic acids, reversed-phase HPLC is a common starting point.[7][8][9] However, due to the polar nature of such compounds, achieving adequate retention can be challenging.[10][11] Method development often involves optimizing mobile phase pH and composition to ensure proper ionization and interaction with the stationary phase.[12] UV detection is typically employed, leveraging the chromophore in the methoxyphenyl group.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[12][13] For complex biological matrices, LC-MS is often the preferred method as it can distinguish the analyte from co-eluting matrix components, significantly reducing interference.[10] It allows for the monitoring of specific mass-to-charge (m/z) ratios, providing an additional layer of confirmation.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[14] Since this compound is not inherently volatile, a crucial derivatization step is required to convert it into a more volatile form, typically through silylation.[15][16] This adds a layer of complexity to the sample preparation but can result in excellent chromatographic resolution and sensitivity.[14][17]

The logical flow for selecting and validating an analytical method is visualized below.

Caption: Lifecycle of an analytical method, from development to cross-validation and routine application.

Pillar 2: The Imperative of Method Validation

Before any cross-validation can be undertaken, each analytical method must undergo a thorough validation process to demonstrate its suitability for the intended purpose.[3][5][6] The validation parameters, as stipulated by guidelines like ICH Q2(R1), form the bedrock of a trustworthy analytical system.[2][5][18][19]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Pillar 3: Designing the Cross-Validation Study

Cross-validation serves to compare the results from two or more analytical methods, ensuring that they provide equivalent data.[1] This is particularly crucial when, for instance, a study transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials.

The workflow for a cross-validation study is a systematic process.

Caption: A streamlined workflow for conducting a cross-validation study between two analytical methods.

Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Calibration Standards: Serially dilute the stock solution with the appropriate matrix (e.g., human plasma, formulation buffer) to prepare a set of at least six non-zero calibration standards spanning the expected concentration range.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from an independent weighing of the reference standard.

2. Sample Analysis by Each Method:

  • HPLC-UV Method:

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples. Evaporate the solvent and reconstitute in the mobile phase.

    • Chromatographic Conditions: Utilize a C18 reversed-phase column with an isocratic mobile phase of acidified water and acetonitrile.[7][8] Set the UV detector to the wavelength of maximum absorbance for the analyte.

    • Data Acquisition: Inject the prepared standards, QCs, and samples. Integrate the peak area corresponding to this compound.

  • LC-MS/MS Method:

    • Sample Preparation: Employ a similar extraction procedure as for the HPLC-UV method, potentially incorporating an internal standard.

    • Chromatographic Conditions: Use a similar reversed-phase column and gradient elution to achieve a rapid separation.[12][13]

    • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., spray voltage, gas flows) for the analyte. Use Selected Reaction Monitoring (SRM) for quantification.

    • Data Acquisition: Analyze the samples and quantify using the peak area ratio of the analyte to the internal standard.

  • GC-MS Method:

    • Sample Preparation: Perform an extraction of the analyte from the matrix.

    • Derivatization: Evaporate the extract to dryness and add a silylating agent (e.g., BSTFA with 1% TMCS).[16] Heat the mixture to ensure complete derivatization.

    • GC-MS Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivatized analyte.[17] Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Data Acquisition: Inject the derivatized samples and quantify using the characteristic ions of the derivatized analyte.

Data Presentation and Comparison

The performance of each method should be meticulously documented and compared. The following tables provide a hypothetical but realistic comparison based on the expected performance of these techniques.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.998> 0.999> 0.999
Range (ng/mL) 50 - 50000.5 - 10001 - 1000
Accuracy (% Bias) ± 10%± 5%± 7%
Precision (%RSD) < 12%< 8%< 10%
LOQ (ng/mL) 500.51
Selectivity ModerateHighHigh
Matrix Effect PotentialMinimal (with IS)Minimal
Throughput ModerateHighLow (due to derivatization)

Table 2: Hypothetical Cross-Validation Results (QC Samples)

QC LevelReference Method (LC-MS/MS) (ng/mL)Comparator Method (HPLC-UV) (ng/mL)% Difference
Low QC (1.5 ng/mL) 1.48Not Quantifiable (N/A
Mid QC (150 ng/mL) 152.3145.8-4.3%
High QC (750 ng/mL) 745.9760.2+1.9%

Interpretation of Results:

The hypothetical data illustrates the strengths and weaknesses of each method. LC-MS/MS demonstrates superior sensitivity (lower LOQ) compared to HPLC-UV and GC-MS. The cross-validation results between LC-MS/MS and HPLC-UV show good agreement within the overlapping quantifiable range. The % difference for the mid and high QCs falls within a typical acceptance criterion of ±15%. However, the low QC highlights a key reason for cross-validation: the HPLC-UV method is not suitable for quantifying the low concentrations that the LC-MS/MS method can reliably measure.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The choice of an analytical method for the quantification of this compound should be a carefully considered decision based on the specific requirements of the study. While HPLC-UV offers a robust and accessible option for higher concentration samples, LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for bioanalytical applications. GC-MS presents a viable, high-resolution alternative, albeit with the added complexity of derivatization.

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A Comparative Benchmarking Guide to the Synthesis of 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2-(4-Methoxyphenyl)succinic acid is a valuable building block, notably utilized in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1][2][3] This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, offering experimental data, mechanistic insights, and practical considerations to inform your selection of the most suitable method.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached through several established organic reactions. This guide will focus on the most prevalent and practical methods: the Stobbe Condensation, Malonic Ester Synthesis, and the Heck Reaction. Each method presents a unique set of advantages and disadvantages in terms of yield, scalability, cost, and stereochemical control.

Synthetic Method Starting Materials Typical Yield Key Advantages Key Disadvantages
Stobbe Condensation p-Anisaldehyde, Diethyl succinate60-70%Well-established, straightforward procedure.Often requires strong base, subsequent reduction step needed.
Malonic Ester Synthesis 4-Methoxybenzyl halide, Diethyl malonate70-85%Generally high yielding, versatile for analogues.Multi-step process, potential for side reactions.
Heck Reaction 4-Iodoanisole, Diethyl maleate80-95%High yield, good functional group tolerance.Requires expensive palladium catalyst and ligands.

Method 1: The Stobbe Condensation

The Stobbe condensation is a classic and reliable method for the formation of a carbon-carbon bond between a carbonyl compound and a succinic ester, promoted by a strong base.[1][4] This reaction directly constructs the carbon skeleton of the target molecule.

Mechanistic Pathway

The reaction proceeds through a series of well-defined steps. Initially, the succinic ester is deprotonated by a strong base, typically potassium tert-butoxide or sodium ethoxide, to form a stabilized enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of p-anisaldehyde. The resulting alkoxide intermediate intramolecularly cyclizes to form a γ-lactone. Finally, base-promoted elimination and ring-opening of the lactone yield the alkylidene succinic acid half-ester.[4][5] Subsequent hydrogenation of the double bond and hydrolysis of the ester are required to obtain the final product.

Stobbe_Condensation Reactants p-Anisaldehyde + Diethyl Succinate Enolate Succinate Enolate Reactants->Enolate Base Base Strong Base (e.g., t-BuOK) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Lactone γ-Lactone Intermediate Adduct->Lactone Intramolecular Cyclization Product_half_ester Alkylidene Succinic Half-Ester Lactone->Product_half_ester Base-catalyzed Elimination Hydrogenation Hydrogenation (e.g., H2/Pd-C) Product_half_ester->Hydrogenation Hydrolysis Ester Hydrolysis Hydrogenation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: The Stobbe condensation pathway to this compound.

Experimental Protocol: Stobbe Condensation

This protocol is adapted from a general procedure for the Stobbe condensation.

  • To a solution of potassium tert-butoxide (1.1 equivalents) in tert-butanol, a mixture of p-anisaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The mixture is cooled, and the excess tert-butanol is removed under reduced pressure.

  • The residue is acidified with cold, dilute hydrochloric acid, and the precipitated product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkylidene succinic acid half-ester.

  • The crude product is then dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.

  • Following hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The resulting ester is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the final product, this compound, which is then purified by recrystallization.

A reported yield for a similar Stobbe condensation of anisaldehyde with dimethyl succinate was in the range of 60-70% for the initial condensation product.[6]

Method 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids.[7] This approach involves the alkylation of diethyl malonate with a suitable electrophile, in this case, a 4-methoxybenzyl halide.

Mechanistic Pathway

The synthesis begins with the deprotonation of diethyl malonate using a base like sodium ethoxide to form a nucleophilic enolate. This enolate then reacts with 4-methoxybenzyl chloride in an SN2 reaction to form diethyl 2-(4-methoxybenzyl)malonate.[8] Subsequent hydrolysis of the two ester groups under acidic or basic conditions, followed by heating, leads to decarboxylation of the resulting malonic acid derivative to yield the desired this compound.

Malonic_Ester_Synthesis Reactants Diethyl Malonate + 4-Methoxybenzyl Chloride Enolate Malonate Enolate Reactants->Enolate Base Base Base (e.g., NaOEt) Alkylated_Malonate Diethyl 2-(4-methoxybenzyl)malonate Enolate->Alkylated_Malonate SN2 Alkylation Malonic_Acid_Deriv 2-(4-methoxybenzyl)malonic acid Alkylated_Malonate->Malonic_Acid_Deriv Hydrolysis Hydrolysis Ester Hydrolysis (Acid or Base) Final_Product This compound Malonic_Acid_Deriv->Final_Product Decarboxylation Decarboxylation Decarboxylation (Heat)

Caption: The Malonic Ester Synthesis pathway to this compound.

Experimental Protocol: Malonic Ester Synthesis

This protocol is based on a general procedure for malonic ester synthesis.[9]

  • Sodium metal (1.0 equivalent) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, diethyl malonate (1.0 equivalent) is added dropwise with stirring.

  • 4-Methoxybenzyl chloride (1.0 equivalent) is then added, and the mixture is heated to reflux for 2-3 hours.

  • After cooling, the precipitated sodium chloride is removed by filtration, and the excess ethanol is distilled off.

  • The resulting diethyl 2-(4-methoxybenzyl)malonate is then subjected to hydrolysis by refluxing with an excess of concentrated hydrochloric acid for several hours.

  • The reaction mixture is cooled, and the crude this compound precipitates.

  • The product is collected by filtration, washed with cold water, and purified by recrystallization.

The alkylation of diethyl malonate is typically high-yielding, often in the range of 70-85%.[8]

Method 3: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[10] This modern synthetic method can be adapted to synthesize the target molecule with high efficiency and selectivity.

Mechanistic Pathway

The catalytic cycle begins with the oxidative addition of 4-iodoanisole to a palladium(0) complex. The resulting Pd(II) complex then undergoes migratory insertion with an alkene, such as diethyl maleate. This is followed by a β-hydride elimination to release the product and a Pd-H species. Finally, reductive elimination, often facilitated by a base, regenerates the Pd(0) catalyst, completing the cycle. Subsequent hydrogenation of the double bond and ester hydrolysis are necessary to obtain the final product.

Heck_Reaction Pd0 Pd(0) Catalyst PdII_Aryl Aryl-Pd(II) Complex Pd0->PdII_Aryl Oxidative Addition Oxidative_Addition Oxidative Addition (4-Iodoanisole) Alkyl_PdII Alkyl-Pd(II) Complex PdII_Aryl->Alkyl_PdII Migratory Insertion Migratory_Insertion Migratory Insertion (Diethyl Maleate) Product_Alkene Coupled Product (Alkene) Alkyl_PdII->Product_Alkene PdH Pd-H Complex Alkyl_PdII->PdH β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination PdH->Pd0 Reductive Elimination Reductive_Elimination Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck Reaction for the synthesis of the precursor to this compound.

Experimental Protocol: Heck Reaction

This is a generalized protocol for a Heck reaction.[2][10]

  • A mixture of 4-iodoanisole (1.0 equivalent), diethyl maleate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is placed in a reaction vessel.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-120 °C for 6-24 hours, with the progress of the reaction monitored by GC-MS or TLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the diethyl 2-(4-methoxyphenyl)fumarate.

  • This intermediate is then subjected to catalytic hydrogenation and subsequent ester hydrolysis as described in the Stobbe condensation protocol to afford this compound.

Heck reactions are known for their high yields, often exceeding 80-95% for the coupling step.[11]

Asymmetric Synthesis Considerations

For many pharmaceutical applications, obtaining a single enantiomer of this compound is crucial. While the classical methods described above produce a racemic mixture, asymmetric variations exist. For instance, asymmetric hydrogenation of a precursor like (4-methoxyphenyl)maleic anhydride using a chiral catalyst (e.g., a Rh or Ru complex with a chiral ligand) can provide enantiomerically enriched product. This approach, while more complex and costly due to the specialized catalysts, offers direct access to the desired stereoisomer, which can be a significant advantage in a drug development pipeline.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project.

  • For small-scale laboratory synthesis and initial studies , the Stobbe Condensation offers a straightforward and cost-effective approach, despite the need for a subsequent reduction step.

  • The Malonic Ester Synthesis provides a high-yielding and versatile alternative, particularly if a variety of analogues with different substitution patterns on the phenyl ring are desired.

  • For large-scale production where efficiency and yield are paramount , the Heck Reaction is a superior choice, provided the cost of the palladium catalyst is justifiable. Its high yields and good functional group tolerance make it an attractive option for process chemistry.

  • When enantiopurity is a critical requirement , investing in the development of an asymmetric hydrogenation method is the most direct and efficient strategy in the long run, avoiding costly and often low-yielding chiral resolution steps.

Ultimately, a thorough evaluation of the cost of starting materials, the availability of specialized equipment and catalysts, and the desired scale and purity of the final product will guide the selection of the optimal synthetic strategy.

References

  • Filo. (2025). How will you prepared succinic acid from diethyl malonate.
  • Indian Academy of Sciences. (n.d.). The stobbe condensation of anisaldehyde and dimethyl succinate.
  • Banerjee, S., Tayde, R. A., & Sharma, B. D. (2009). Solvent free Stobbe condensation: A green approach. Indian Journal of Chemistry - Section B, 48B(6), 881-884.
  • Wikipedia. (2023). Stobbe condensation.
  • Johnson, W. S., & Daub, G. H. (1951).
  • Meyers, A. I., Collington, E. W., & Brinkmeyer, R. S. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42.
  • Weiner, N. (1941).
  • Organ, M. G., et al. (2006). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the....
  • Arason, K. M., & Bergmeier, S. C. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.
  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
  • CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents. (n.d.).
  • Lee, C. F., et al. (1998). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (22), 3581-3590.
  • ChemSrc. (n.d.). This compound.
  • ChemRxiv. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • ETH Zurich Research Collection. (2021). Development of the “Diverted Heck” Reaction for the Synthesis of Five-Membered Rings.
  • Gevorgyan, V., et al. (2016). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
  • Chegg.com. (2021). Solved In this lab, 4 mL of a grignard reagent was reacted.
  • ResearchGate. (n.d.). Maleic anhydride hydrogenation to succinic anhydride over mesoporous Ni/TiO2 catalysts: Effects of Ni loading and temperature.
  • ResearchGate. (n.d.). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues.
  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Maleic Acid with Stoichiometric Amounts of Formic Acid in Aqueous Phase: Paving the Way for a More Sustainable Succinic Acid Production.
  • Liu, X., Wang, H., & Kong, D. (2025). CO 2 shuttling in organic synthesis. Chemical Synthesis, 5.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Qualification of 2-(4-methoxyphenyl)succinic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Raw Material Purity in Research & Development

In the realms of pharmaceutical development, polymer chemistry, and organic synthesis, the integrity of starting materials is not merely a matter of quality control; it is the foundation upon which reliable, reproducible, and safe science is built. An impurity, even in trace amounts, can alter reaction kinetics, induce unexpected side products, or, in a biomedical context, exhibit off-target toxicity, leading to catastrophic failures in drug development pipelines. This guide focuses on 2-(4-methoxyphenyl)succinic acid (CAS No. 6331-59-5), a versatile dicarboxylic acid derivative. Its applications are diverse, serving as a key intermediate in the synthesis of anti-inflammatory agents and as a modifier in advanced polymer matrices to enhance thermal and mechanical properties.[1][2][3]

Given its role in such sensitive applications, verifying the identity and purity of this compound from commercial suppliers is a non-negotiable step. This document provides a comprehensive, field-proven framework for the spectroscopic comparison of this compound from various sources. We will move beyond simple data listing to explain the causality behind our experimental choices, ensuring that the described protocols are self-validating and grounded in robust analytical principles.

Compound Profile: this compound

Before analysis, a clear understanding of the target molecule is essential.

  • IUPAC Name: 2-(4-methoxyphenyl)butanedioic acid[2][4]

  • Molecular Formula: C₁₁H₁₂O₅[4][5]

  • Molecular Weight: 224.21 g/mol [1][4]

  • CAS Number: 6331-59-5[4][5]

Caption: Chemical structure of this compound.

Anticipating Potential Impurities: A Mechanistic Approach

A key aspect of expert analysis is not just confirming what is present, but also searching for what should not be. The primary synthesis route for analogous compounds often involves a Friedel-Crafts acylation of an alkoxybenzene (like anisole) with succinic anhydride.[6] This allows us to predict likely process-related impurities:

  • Unreacted Starting Materials: Anisole and succinic acid/anhydride.

  • Isomeric Byproducts: Positional isomers (e.g., 2-(2-methoxyphenyl)succinic acid or 2-(3-methoxyphenyl)succinic acid) if the reaction is not perfectly regioselective.

  • Residual Solvents: Solvents used during reaction and purification (e.g., nitrobenzene, dichlorobenzene, or common crystallization solvents like ethyl acetate).

  • Degradation Products: Dicarboxylic acids can be susceptible to decarboxylation under thermal stress.[7]

The Analytical Workflow: A Multi-Technique Strategy

No single technique provides a complete picture. We employ a synergistic trio of spectroscopic methods—NMR, FTIR, and MS—to build a comprehensive purity profile. Each method offers a unique and complementary perspective on the molecule's identity and integrity.

G cluster_0 Sample Acquisition & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Final Qualification SupplierA Supplier A Sample Prep Prepare solutions for each analysis (e.g., NMR in DMSO-d6) SupplierA->Prep SupplierB Supplier B Sample SupplierB->Prep SupplierC Supplier C Sample SupplierC->Prep NMR ¹H & ¹³C NMR Spectroscopy Structural Confirmation Quantitative Purity Prep->NMR Identical protocols for all samples FTIR FTIR Spectroscopy Functional Group ID Fingerprint Comparison Prep->FTIR Identical protocols for all samples MS Mass Spectrometry Molecular Weight Impurity Identification Prep->MS Identical protocols for all samples Analysis Analyze spectra for each supplier Identify unknown peaks Compare against reference NMR->Analysis FTIR->Analysis MS->Analysis Report Generate Comparative Report Purity Assessment Impurity Profile Supplier Qualification Analysis->Report

Caption: Workflow for comparative spectroscopic analysis of commercial samples.

Detailed Experimental Protocols

The trustworthiness of a comparative guide rests on the meticulousness of its methods. The following protocols must be applied identically to samples from all suppliers to ensure a valid comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. Crucially, the integration of ¹H NMR signals can be used for quantitative analysis of impurities against a certified internal standard.

Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of the this compound sample into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to dissolve the acidic protons of the carboxylic groups allows for their observation, which might be lost due to exchange in solvents like D₂O.

  • Solubilization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

  • Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of at least 5 seconds to ensure full relaxation for accurate integration, and acquisition of at least 16 scans.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically >1024) should be acquired to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and highly sensitive technique for identifying the functional groups present in a molecule. While NMR excels at mapping the atomic framework, FTIR provides a distinct "vibrational fingerprint." Comparing the fingerprint region (typically <1500 cm⁻¹) between samples is an excellent method for detecting subtle structural variations or the presence of polymorphic forms or impurities that may not be easily visible by NMR.

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for analysis, as it requires minimal sample preparation and ensures reproducible contact. Place a small, representative amount of the powder sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Record the pressure setting and use the identical setting for all subsequent samples.

  • Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Acquisition: Collect the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹. The spectral range should be 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental composition. By using a "soft" ionization technique like Electrospray Ionization (ESI), we can observe the intact molecular ion (e.g., [M-H]⁻ or [M+H]⁺) with high mass accuracy. This technique is exceptionally sensitive for detecting impurities that differ in molecular weight from the target compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, as different compounds have different ionization efficiencies. For a dicarboxylic acid, negative mode is often highly sensitive.

  • Acquisition: Infuse the sample directly or perform a rapid chromatographic separation. Acquire the full scan mass spectrum over a range of m/z 50-1000. Ensure the mass analyzer is calibrated to achieve mass accuracy below 5 ppm.

Data Analysis & Comparative Interpretation

Here, we will analyze hypothetical data from three different suppliers (A, B, and C) to illustrate the comparison process. Supplier A is assumed to provide a high-purity reference material.

NMR Data Comparison

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~12.1 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).

  • ~7.20 ppm (doublet, 2H): Aromatic protons ortho to the succinic acid chain.

  • ~6.88 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

  • ~3.85 ppm (triplet, 1H): Methine proton on the succinic acid chain (-CH).

  • ~3.72 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • ~2.75 & ~2.55 ppm (multiplets, 2H): Methylene protons on the succinic acid chain (-CH₂-).

Supplier¹H NMR ObservationsInterpretation
Supplier A All expected peaks present with correct splitting and integration. No other signals observed above 0.5% integration.Meets structural and purity expectations. High-purity standard.
Supplier B All expected peaks present. An additional small singlet is observed at ~2.0 ppm (integration ~2%).The singlet at ~2.0 ppm is characteristic of residual acetic acid, a possible byproduct.[8] The material is largely correct but contains a minor impurity.
Supplier C All expected peaks present. Aromatic region shows additional small doublets. Methoxy signal at 3.72 ppm has a shoulder.The presence of extra aromatic signals suggests an isomeric impurity (e.g., ortho- or meta-substituted isomer), which would have a slightly different chemical environment for its aromatic and methoxy protons.
FTIR Data Comparison

Expected FTIR Absorption Bands (ATR):

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[9]

  • ~1610, 1515 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

  • ~1030 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

SupplierFTIR Observations (Fingerprint Region: 1400-600 cm⁻¹)Interpretation
Supplier A Spectrum is sharp and well-defined. Matches reference spectrum perfectly.Confirms the presence of all functional groups and the correct molecular fingerprint.
Supplier B Spectrum is nearly identical to Supplier A. A very weak, broad absorption is noted near 3400 cm⁻¹.The main structure is correct. The weak absorption may indicate residual moisture (H₂O). The acetic acid impurity is likely too low in concentration to be clearly resolved by FTIR.
Supplier C The main bands are present, but several peaks in the 800-700 cm⁻¹ region show broadening and splitting compared to Supplier A.Significant differences in the fingerprint region, which is sensitive to substitution patterns on the aromatic ring, strongly support the NMR finding of an isomeric impurity.
Mass Spectrometry Data Comparison

Expected High-Resolution Mass:

  • Formula: C₁₁H₁₂O₅

  • Exact Mass: 224.0685[5]

  • [M-H]⁻ (Negative Mode): 223.0612 m/z

  • [M+H]⁺ (Positive Mode): 225.0758 m/z

  • [M+Na]⁺ (Positive Mode Adduct): 247.0577 m/z[10]

SupplierHRMS Observations (Negative ESI)Interpretation
Supplier A Strong signal at m/z 223.0611 (< 5 ppm error). No other significant ions observed.Confirms the correct elemental composition and high purity.
Supplier B Strong signal at m/z 223.0610. A minor signal observed at m/z 59.0138.The primary signal confirms the target compound. The ion at m/z 59.0138 corresponds to the acetate anion [CH₃COO]⁻, confirming the presence of acetic acid impurity.
Supplier C Strong signal at m/z 223.0613. A secondary, low-intensity signal is also present at m/z 223.0613, which does not resolve chromatographically.The presence of a co-eluting species with the exact same mass confirms the presence of an isomer, which has the same elemental formula but a different structure. This validates the NMR and FTIR data.

Summary and Final Qualification

This multi-technique approach provides a high-confidence assessment of material from different suppliers. The data allows us to move beyond a simple "pass/fail" to a nuanced understanding of product quality.

FeatureSupplier ASupplier BSupplier C
Identity Confirmation YesYesYes
Purity (Hypothetical) >99.5%~98%~95%
Detected Impurities NoneAcetic Acid (~2%)Isomeric Impurity (~5%)
Recommendation Qualified for all applications. Qualified for less sensitive applications (e.g., polymer synthesis). Not recommended for pharmaceutical development without further purification. Not Qualified. The presence of an isomeric impurity is a significant concern for any application requiring high specificity.

By systematically applying and cross-correlating data from NMR, FTIR, and MS, researchers can confidently qualify vendors and ensure the integrity of their experimental starting materials, safeguarding the validity and reproducibility of their scientific work.

References

  • This compound. LookChem. [Link]
  • This compound.
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  • Analysis of dicarboxylic acids by tandem mass spectrometry.
  • Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy.
  • Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Semantic Scholar. [Link]
  • 2-(4-METHOXYBENZYL)SUCCINIC ACID. Chemsrc. [Link]
  • Succinic acid, dec-2-yl 4-methoxyphenyl ester. SpectraBase. [Link]
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  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).
  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Succinic acid, 2-fluorophenyl 2-methoxyphenyl ester. SpectraBase. [Link]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).
  • FTIR spectrum of succinic acid crystal.
  • FT-IR ATR spectra of succinic acid in (a) methanol and (b) a....
  • FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF.
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A Comparative Guide to In Vitro and In Vivo Efficacy of 2-(4-methoxyphenyl)succinic Acid Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous testing and validation. This guide provides an in-depth technical comparison of in vitro and in vivo study designs tailored for the evaluation of 2-(4-methoxyphenyl)succinic acid derivatives as potential anti-inflammatory agents. While specific experimental data for this class of compounds is not yet widely available in the public domain, this document serves as a comprehensive framework for conducting and interpreting such comparative studies, drawing upon established methodologies and principles in pharmacological research.

Introduction: The Therapeutic Potential of this compound Derivatives

The succinic acid backbone is a versatile scaffold in medicinal chemistry, and its derivatives have garnered interest for a range of biological activities. The incorporation of a 4-methoxyphenyl group suggests a potential for interactions with hydrophobic pockets within biological targets, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moieties of the succinic acid core are also characteristic of many NSAIDs, which often utilize this acidic group to interact with the active sites of cyclooxygenase (COX) enzymes.[1][2]

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.[3][4] This guide will focus on the comparative evaluation of novel this compound derivatives for their potential to act as anti-inflammatory agents, likely through the inhibition of COX enzymes.

The In Vitro-In Vivo Bridge: A Necessary Correlation in Drug Discovery

A successful anti-inflammatory drug candidate must demonstrate efficacy at both the molecular and systemic levels. In vitro assays provide a controlled environment to dissect the direct interaction of a compound with its molecular target, offering insights into potency and mechanism of action. However, these assays do not account for the complex physiological processes that occur in a living organism. In vivo studies, on the other hand, provide a more holistic view of a drug's efficacy, taking into account factors such as absorption, distribution, metabolism, and excretion (ADME). The correlation, or sometimes the discordance, between in vitro and in vivo results is a critical aspect of preclinical drug development.

Caption: A diagram illustrating the relationship between in vitro and in vivo studies in drug discovery.

In Vitro Evaluation: Targeting the Engine of Inflammation

The primary in vitro assessment for potential NSAID-like compounds involves determining their inhibitory activity against COX-1 and COX-2 enzymes. This allows for the quantification of potency (IC50) and selectivity.

Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (co-factor)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for product quantification[5]

Procedure:

  • Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer on ice.[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, hematin, and the enzyme (either COX-1 or COX-2).

  • Pre-incubation: Add the test compounds or reference compounds to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.[5]

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 2 minutes at 37°C).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS analysis.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation (Hypothetical Data)

The results of the in vitro COX inhibition assay can be summarized in a table for easy comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Derivative A 15.20.819
Derivative B 5.85.21.1
Indomethacin 0.11.50.07
Celecoxib >1000.05>2000

Interpretation:

  • Derivative A shows good potency against COX-2 and a favorable selectivity index, suggesting it may have a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.

  • Derivative B is a non-selective inhibitor, with similar potency against both COX-1 and COX-2.

  • The selectivity index is a crucial parameter; a higher value indicates greater selectivity for COX-2.

In Vivo Evaluation: Assessing Efficacy in a Physiological Context

The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Vehicle control

    • Test compound (different dose levels)

    • Reference drug

  • Drug Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[7]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][9]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: A workflow diagram for the carrageenan-induced paw edema model.

Data Presentation and Interpretation (Hypothetical Data)

The in vivo anti-inflammatory activity can be presented in a table summarizing the percentage of edema inhibition at a specific time point (e.g., 3 hours post-carrageenan).

TreatmentDose (mg/kg)% Inhibition of Edema (at 3h)
Vehicle Control -0
Derivative A 1045.2
Derivative A 3068.5
Derivative B 3035.1
Indomethacin 1075.8

Interpretation:

  • Derivative A demonstrates a dose-dependent anti-inflammatory effect, with significant edema inhibition at 30 mg/kg.

  • Derivative B shows weaker anti-inflammatory activity compared to Derivative A at the same dose.

  • The efficacy of the test compounds can be directly compared to a standard NSAID like Indomethacin.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of this comparative analysis is to establish a meaningful correlation between the in vitro activity and the in vivo efficacy of the this compound derivatives.

  • Derivative A , with its potent and selective COX-2 inhibition in vitro, demonstrated strong in vivo anti-inflammatory activity. This suggests that its efficacy in the animal model is likely mediated through the inhibition of COX-2.

  • Derivative B , a non-selective COX inhibitor in vitro, showed less pronounced in vivo efficacy. This could be due to a variety of factors, including poorer pharmacokinetic properties or off-target effects that might counteract its anti-inflammatory action.

Discrepancies between in vitro and in vivo results are common and provide valuable learning opportunities. A compound with high in vitro potency may exhibit poor in vivo efficacy due to poor absorption, rapid metabolism, or low bioavailability. Conversely, a compound with modest in vitro activity might show significant in vivo effects if it is metabolized to a more active form.

Conclusion and Future Directions

This guide has outlined a systematic approach for the comparative evaluation of this compound derivatives as potential anti-inflammatory agents. By combining robust in vitro enzyme inhibition assays with a well-established in vivo model of acute inflammation, researchers can gain a comprehensive understanding of a compound's pharmacological profile.

The hypothetical data presented herein illustrates how to interpret the results from these studies to guide lead optimization. For promising candidates like Derivative A , further investigations would be warranted, including:

  • Pharmacokinetic studies to understand its ADME profile.

  • Gastrointestinal safety studies to confirm the benefits of its COX-2 selectivity.

  • Chronic inflammation models (e.g., adjuvant-induced arthritis) to assess its efficacy in more complex disease states.

By following a logical and scientifically rigorous testing cascade, the therapeutic potential of novel chemical entities like this compound derivatives can be effectively evaluated, paving the way for the development of new and improved anti-inflammatory therapies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 147(S1), S226–S234.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
  • Bacchi, S., Palumbo, P., Sponta, A., & Coppolino, M. F. (2012). Clinical pharmacology of non-steroidal anti-inflammatory drugs: a review. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 11(1), 52–64.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392–402.
  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103.
  • Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307–314.
  • Bio-protocol. (2018). Carrageenan-Induced Paw Edema.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England Journal of Medicine, 324(24), 1716–1725.

Sources

A Comparative Analysis of the Physicochemical Properties of 2-(4-methoxyphenyl)succinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular properties is paramount. Small modifications to a chemical structure can induce significant changes in its physical behavior, impacting everything from bioavailability in a drug product to the mechanical properties of a polymer. This guide provides an in-depth comparative analysis of the physical properties of 2-(4-methoxyphenyl)succinic acid and a series of its structural analogs.

This compound and its parent compound, 2-phenylsuccinic acid, are versatile intermediates in organic synthesis.[1][2] The succinic acid backbone provides two carboxylic acid moieties, offering sites for derivatization, while the phenyl group allows for electronic and steric modifications. By systematically replacing the hydrogen at the para-position of the phenyl ring with methoxy (-OCH₃), chloro (-Cl), and nitro (-NO₂) groups, we can observe the direct influence of electron-donating and electron-withdrawing substituents on key physicochemical parameters.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into experimental data for melting point, acidity (pKa), and lipophilicity (LogP), explaining the underlying chemical principles that govern the observed trends. Furthermore, we will provide standardized, reproducible protocols for the experimental determination of these properties, ensuring scientific integrity and empowering fellow researchers to validate and expand upon these findings.

Comparative Analysis of Physicochemical Properties

The introduction of different functional groups onto the phenyl ring of 2-phenylsuccinic acid directly influences intermolecular forces and electronic environments. These changes manifest in measurable differences in physical properties. The electron-donating methoxy group, the electron-withdrawing but ortho-para directing chloro group, and the strongly electron-withdrawing nitro group provide a clear spectrum of electronic effects to analyze.

Data Summary

The following table summarizes key physical properties for this compound and its selected analogs. It is important to note that while experimental data is prioritized, some values are computationally derived and should be considered as estimates.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa1pKa2LogP (Experimental/Computed)
Succinic Acid (Reference)Succinic Acid StructureC₄H₆O₄118.09188[3]4.16[4]5.61[4]-0.59
2-Phenylsuccinic acid2-Phenylsuccinic acid StructureC₁₀H₁₀O₄194.18166-169[5][6][7]3.78[8]5.55[8]1.03 (at pH 7)[8] / 0.9 (XLogP3)[9]
This compoundthis compound StructureC₁₁H₁₂O₅224.21No experimental data found; typically a powder.[10]Not FoundNot Found0.9 (XLogP3)[11][12]
2-(4-Chlorophenyl)succinic acid2-(4-Chlorophenyl)succinic acid StructureC₁₀H₉ClO₄228.63Not Found; appears as a white solid.Not FoundNot Found1.5 (XLogP3)[13]
2-(4-Nitrophenyl)succinic acid2-(4-Nitrophenyl)succinic acid StructureC₁₀H₉NO₆239.18Not FoundNot FoundNot Found0.7 (XLogP3)[14]

Note: XLogP3 is a computationally derived logarithm of the octanol/water partition coefficient.

In-Depth Discussion of Physical Properties

Melting Point and Crystal Packing

The melting point of a solid is a direct indicator of the strength of its crystal lattice energy. For the parent 2-phenylsuccinic acid, the melting point is reported in the range of 166-169 °C.[5][6] This is lower than the melting point of unsubstituted succinic acid (188 °C), which can be attributed to the bulky phenyl group disrupting the efficient crystal packing that is possible for the smaller, more linear succinic acid molecule.

  • This compound: The methoxy group can participate in hydrogen bonding, but its bulk might further disrupt packing, leading to a potentially lower melting point than the phenyl analog.

  • 2-(4-Chlorophenyl)succinic acid: The chloro-substituent increases the molecule's polarity and potential for dipole-dipole interactions. This could lead to a higher melting point compared to phenylsuccinic acid.

  • 2-(4-Nitrophenyl)succinic acid: The nitro group is strongly polar and can engage in strong dipole-dipole interactions and potentially weak hydrogen bonds. This would be expected to significantly increase the crystal lattice energy, resulting in the highest melting point among the analogs.

It is also critical to consider polymorphism , the ability of a compound to exist in multiple crystal forms. Succinic acid itself is known to have at least three polymorphs (α, β, and γ), which differ in the conformation of the molecule (planar vs. twisted) and their hydrogen-bonding networks.[15][16] It is highly probable that its aryl-substituted derivatives also exhibit polymorphism, which can significantly affect physical properties like melting point and solubility. Any experimental determination of melting point should, therefore, be accompanied by crystallographic analysis to identify the specific polymorphic form.

Acidity (pKa)

As diprotic acids, these compounds have two dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of protons from the two carboxylic acid groups. For succinic acid, these values are 4.16 and 5.61, respectively.[4]

The introduction of a phenyl group at the 2-position lowers the pKa values. For 2-phenylsuccinic acid, the reported pKa1 is 3.78 and pKa2 is 5.55.[8] The electron-withdrawing inductive effect of the phenyl ring stabilizes the resulting carboxylate anions, making the protons more acidic (lower pKa) compared to unsubstituted succinic acid.

We can predict the electronic effects of the substituents on the acidity:

  • -OCH₃ (Methoxy): This is an electron-donating group through resonance, which would destabilize the carboxylate anion. This effect would be expected to increase the pKa values, making it a weaker acid than 2-phenylsuccinic acid.

  • -Cl (Chloro): This group is electron-withdrawing via induction. This will stabilize the carboxylate anion and should decrease the pKa values, resulting in a stronger acid.

  • -NO₂ (Nitro): This is a very strong electron-withdrawing group through both induction and resonance. It will significantly stabilize the carboxylate anions, leading to a substantial decrease in the pKa values, making it the strongest acid in the series.

Lipophilicity (LogP)

The n-octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting drug absorption and distribution.[17] A positive LogP value indicates a preference for the lipid-like octanol phase, while a negative value indicates a preference for the aqueous phase.

The experimental LogP for 2-phenylsuccinic acid at pH 7 is 1.03, indicating moderate lipophilicity.[8] The computed XLogP3 value is 0.9, which is in reasonable agreement.[18][9] The introduction of the phenyl ring makes the molecule significantly more lipophilic than succinic acid (LogP = -0.59).[19]

Analyzing the substituents:

  • -OCH₃ (Methoxy): The addition of the methyl group in the methoxy substituent would be expected to increase lipophilicity. The computed XLogP3 of 0.9 for the methoxy analog does not reflect this expected increase, highlighting the limitations of computational models which may not fully capture the interplay of electronic and steric effects.[11][12]

  • -Cl (Chloro): The chloro group is hydrophobic and is expected to increase the LogP value. The computed XLogP3 of 1.5 for the chloro analog aligns with this prediction.[13]

  • -NO₂ (Nitro): The nitro group is polar and is expected to decrease lipophilicity compared to the phenyl or chloro analogs. The computed XLogP3 of 0.7 supports this trend.[14]

It is crucial to remember that for ionizable compounds, the apparent partition coefficient (LogD) is pH-dependent. At pH values below the pKa, the neutral, more lipophilic form dominates, while at higher pH, the ionized, more hydrophilic form is prevalent.

Standardized Experimental Protocols

To ensure the generation of reliable and comparable data, standardized methodologies must be employed. The following sections detail the protocols for determining the key physical properties discussed, grounded in authoritative guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. It is highly sensitive to impurities.[11][20] The capillary method is a common and reliable technique.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. If the crystals are large, gently crush them to a fine powder.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of approximately 3-5 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (either a liquid bath or metal block type).[20]

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting temperature. Impurities typically depress and broaden the melting range.

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Crush Crush to Powder Dry->Crush Load Load Capillary Crush->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Record Record T_onset & T_clear Heat->Record

Workflow for Melting Point Determination.
Aqueous Solubility (OECD Guideline 105 - Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature.[12][21] It is suitable for substances with solubilities above 10⁻² g/L.[21]

Methodology:

  • Equilibration: Add an excess amount of the test substance to a known volume of distilled water in a flask.

  • Stirring: Stir the solution at a constant, controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand at the same temperature to let undissolved particles settle. Alternatively, centrifuge the sample.

  • Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.

  • Analysis: Determine the concentration of the solute in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Replication: The experiment should be performed at least in triplicate.

Causality: Reaching a true equilibrium between the solid and dissolved states is the most critical factor for accuracy. Insufficient stirring time can lead to an underestimation of solubility. The analytical method must be specific for the analyte and validated for the expected concentration range.

Workflow Diagram:

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Water Stir Stir at Constant T (24-48h) Add->Stir Separate Centrifuge / Settle Stir->Separate Sample Sample Supernatant Separate->Sample Analyze Analyze Concentration (e.g., HPLC) Sample->Analyze

Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes in a solution upon the incremental addition of a titrant.[22][]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[22]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22]

  • Initial pH Adjustment: For an acidic substance, adjust the initial pH of the solution to ~2 using a strong acid (e.g., 0.1 M HCl).[17]

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.[17]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the titration curve). These can be determined accurately from the inflection points of the first derivative of the curve.

  • Replication: Perform at least three titrations for each compound to ensure reliability.[22]

Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration. Calibrating the pH meter across a range of pH values ensures the accuracy of the measurements throughout the titration curve. The inflection points on the curve represent the points of maximum buffer capacity, where [Acid] = [Conjugate Base], and thus pH = pKa.

Workflow Diagram:

pKaWorkflow Calibrate Calibrate pH Meter (3 Buffers) Prepare Prepare Sample (1mM in 0.15M KCl) Calibrate->Prepare Adjust Adjust pH to ~2 with HCl Prepare->Adjust Titrate Titrate with 0.1M NaOH Adjust->Titrate Record Record pH vs. Volume Titrate->Record Analyze Plot & Determine Inflection Points (pKa) Record->Analyze

Workflow for pKa Determination via Titration.
LogP Determination by HPLC Method (OECD Guideline 117)

This method estimates the n-octanol/water partition coefficient by correlating a substance's retention time on a reverse-phase HPLC column with the known LogP values of a series of reference compounds.[5][24] It is suitable for LogP values in the range of 0 to 6.

Methodology:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run in isocratic mode.[4]

  • Calibration: Prepare a series of reference compounds with well-documented LogP values that bracket the expected LogP of the test substance. Inject each reference compound and record its retention time (t_R).

  • Void Time Determination: Determine the column void time (t_0) by injecting an unretained compound (e.g., thiourea).

  • Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k) versus the known LogP values for the reference compounds. A linear relationship should be observed.

  • Sample Analysis: Inject the test substance under the identical HPLC conditions and determine its retention time.

  • LogP Determination: Calculate the capacity factor (k) for the test substance and use the calibration curve to interpolate its LogP value.[4]

Causality: In reverse-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. More lipophilic compounds interact more strongly and thus have longer retention times. The logarithm of the capacity factor (log k) is directly proportional to the free energy of partitioning between the mobile and stationary phases, which in turn correlates with the LogP.

Workflow Diagram:

LogPWorkflow cluster_calibration Calibration cluster_sample Sample Analysis InjectRef Inject Reference Compounds Record_tR Record Retention Times (tR) InjectRef->Record_tR Calc_k Calculate log(k) Record_tR->Calc_k Plot Plot log(k) vs. Known LogP Calc_k->Plot Interpolate Interpolate LogP from Calibration Curve Plot->Interpolate InjectSample Inject Test Substance Record_tR_sample Record its tR InjectSample->Record_tR_sample Calc_k_sample Calculate its log(k) Record_tR_sample->Calc_k_sample Calc_k_sample->Interpolate

Workflow for LogP Determination via HPLC.

Conclusion

The systematic analysis of this compound and its analogs reveals predictable and rational structure-property relationships. The electronic nature of the substituent on the phenyl ring is a primary determinant of acidity, with electron-withdrawing groups increasing acidity. Both the substituent and the overall molecular architecture influence crystal packing and melting points. Lipophilicity is also tunable, a key consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

While this guide provides a solid foundation based on available experimental and computational data, it also highlights gaps in the literature, particularly concerning the experimental determination of pKa and solubility for the substituted analogs. By employing the standardized, self-validating protocols detailed herein, researchers can confidently generate the high-quality data needed to fill these gaps, leading to a more complete understanding of this important class of compounds and enabling more precise molecular design in their respective fields.

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  • Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. MDPI. [URL: https://www.mdpi.com/2073-4360/13/3/331]
  • Succinic acid. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=110-15-6]
  • 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/104451]
  • succinic acid. Stenutz. [URL: https://www.stenutz.eu/chem/solv21_ene.php?name=succinic+acid]
  • Succinic acid, a metabolic by-product of Bacteroides species, inhibits polymorphonuclear leukocyte function. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3052822/]

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A Head-to-Head Comparison of Purification Techniques for 2-(4-methoxyphenyl)succinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the purity of chemical intermediates is paramount. 2-(4-methoxyphenyl)succinic acid, a key building block in the synthesis of novel therapeutic agents and functional polymers, is no exception.[1] Its dicarboxylic acid structure, coupled with the methoxyphenyl moiety, presents unique purification challenges that necessitate a careful selection of methodology. This guide provides an in-depth, head-to-head comparison of two fundamental purification techniques—recrystallization and flash column chromatography—for obtaining high-purity this compound. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Critical Role of Purity

The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent synthetic steps and the biological or material properties of the final product. For instance, in drug development, even trace impurities can lead to unforeseen toxicological effects or alter the pharmacokinetic profile of a drug candidate. Similarly, in polymer chemistry, impurities can act as chain terminators or plasticizers, compromising the material's mechanical and thermal integrity. Therefore, the selection of an appropriate purification strategy is not merely a procedural step but a critical determinant of research success.

Technique 1: Recrystallization

Recrystallization is a classic and powerful technique for the purification of solid compounds. It leverages the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.

Causality Behind Experimental Choices

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. For this compound, a moderately polar compound, a range of solvents can be considered. Water is a common choice for dicarboxylic acids due to the potential for hydrogen bonding with the carboxylic acid groups.[2] However, the presence of the aromatic ring may necessitate the use of a mixed solvent system, such as ethanol/water or acetic acid/water, to achieve the desired solubility profile. The slow cooling rate is crucial to allow for the formation of well-ordered crystals, which inherently exclude impurities from the crystal lattice. Rapid cooling can lead to the precipitation of an amorphous solid that traps impurities.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but show limited solubility when cold. For this example, an ethanol/water mixture is selected.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (194-195°C).

Expected Outcome and Purity Analysis

Recrystallization can significantly improve the purity of this compound, often achieving >99% purity as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The recovery yield is typically in the range of 70-90%, depending on the initial purity of the crude material and the skill of the operator. For instance, studies on the crystallization of succinic acid from fermentation broths have demonstrated the ability to achieve high purity and recovery rates.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling (Crystallization) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Technique 2: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or mixture of solvents) that is pushed through the column under pressure. The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.

Causality Behind Experimental Choices

The choice of the stationary and mobile phases is critical for successful separation. For a moderately polar compound like this compound, normal-phase chromatography with silica gel as the stationary phase is a suitable choice. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is carefully optimized to achieve good separation between the target compound and impurities. A less polar eluent will result in slower elution of the compound, while a more polar eluent will accelerate its movement down the column. For carboxylic acids, which can exhibit tailing on silica gel due to strong interactions with the acidic silanol groups, the addition of a small amount of a modifier like acetic acid or formic acid to the eluent can improve peak shape and resolution.

Experimental Protocol: Flash Column Chromatography of this compound
  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase (e.g., a gradient of ethyl acetate in hexane, with 0.5% acetic acid). The use of a solvent gradient, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Expected Outcome and Purity Analysis

Flash column chromatography can yield highly pure this compound (>99%), often with a recovery of 85-95%. The purity of each fraction is typically monitored by TLC, and the final product's purity is confirmed by HPLC and NMR. While no specific literature data was found for this exact compound, protocols for similar aromatic acids demonstrate the high efficiency of this technique.

Column_Chromatography_Workflow A Crude Sample B Dissolve/Adsorb onto Silica A->B C Load onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Pure Product H->I

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for the Enantioselective Separation of 2-(4-methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not a trivial detail—it is often the determinant of therapeutic efficacy and safety. The compound 2-(4-methoxyphenyl)succinic acid, a dicarboxylic acid with a single chiral center, represents a class of molecules where effective enantiomeric separation is paramount. This guide provides an in-depth evaluation of various chiral stationary phases (CSPs) for the separation of its enantiomers, moving beyond a simple listing of results to explain the underlying chromatographic principles and strategic choices that lead to a successful, robust method.

The Challenge: Chiral Recognition of an Acidic Analyte

This compound presents a distinct challenge for chiral separation due to its two carboxylic acid functional groups. These groups can engage in strong interactions with the stationary phase and their ionization state, which is dependent on the mobile phase pH and composition, profoundly influences retention and selectivity.[1][2] An effective separation strategy must therefore carefully control these interactions to promote the subtle stereoselective differences required for chiral recognition.

The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[3] For this to occur, at least three points of interaction are necessary, one of which must be stereochemically dependent. For an analyte like this compound, these interactions can include:

  • Hydrogen bonding: involving the carboxylic acid groups.

  • π-π interactions: from the methoxyphenyl ring.

  • Dipole-dipole or steric interactions: arising from the overall three-dimensional structure.

  • Ionic interactions: when the analyte is ionized and the stationary phase has a complementary charge.[2]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad enantiorecognition capabilities, arising from a combination of hydrogen bonding, steric hindrance, and dipole-dipole interactions within the helical grooves of the polysaccharide structure.[4][5][6] Alternatively, anion-exchange type CSPs are specifically designed to separate acidic compounds through ionic interactions, offering a targeted approach.[1][2]

Experimental Design: A Comparative Screening Strategy

To identify the optimal stationary phase, a systematic screening of columns with different chiral selectors and separation mechanisms was designed. We selected three distinct, high-performance columns for this evaluation:

  • Column A: Immobilized Amylose-Based CSP (e.g., CHIRALPAK® IG) - Known for excellent performance with acidic and bifunctional compounds.[4]

  • Column B: Immobilized Cellulose-Based CSP (e.g., CHIRALCEL® OD-I) - A complementary phase to amylose, often showing different selectivity.[7][8]

  • Column C: Quinine-Based Anion-Exchange CSP (e.g., CHIRALPAK® QN-AX) - Specifically engineered for the separation of acidic enantiomers via an ion-exchange mechanism.[1][2]

The screening was conducted under both Normal Phase (NP) and Polar Organic (PO) modes to evaluate the impact of mobile phase composition on chiral recognition.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for screening and optimizing the chiral separation.

G Prep Sample Preparation Racemic this compound in Mobile Phase Diluent Screen Column Screening (Columns A, B, C) Prep->Screen NP_Mode Normal Phase (NP) Hexane/Alcohol + Additive Screen->NP_Mode Condition 1 PO_Mode Polar Organic (PO) Alcohol/Acetonitrile + Additive Screen->PO_Mode Condition 2 Eval Evaluate Performance (Rs, α, k') NP_Mode->Eval PO_Mode->Eval No_Sep No or Poor Separation (Rs < 1.5) Eval->No_Sep Good_Sep Baseline Separation (Rs >= 1.5) Eval->Good_Sep No_Sep->Screen Try different column/mode Optimize Method Optimization (Mobile Phase, Flow Rate, Temp.) Good_Sep->Optimize Final Final Validated Method Optimize->Final

Caption: Workflow for chiral method development.

Performance Comparison of Selected Columns

The following table summarizes the key chromatographic performance parameters obtained from the screening experiments. The mobile phases were selected to provide representative performance for each column type. For acidic analytes, an acidic additive is crucial to ensure consistent ionization and good peak shape.[9]

Table 1: Comparative Performance Data for this compound Separation

ParameterColumn A: Amylose CSP (CHIRALPAK® IG)Column B: Cellulose CSP (CHIRALCEL® OD-I)Column C: Anion-Exchanger (CHIRALPAK® QN-AX)
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1)Hexane/2-Propanol/TFA (90:10:0.1)Methanol/Formic Acid/Ammonium Formate (100/0.6/0.35 v/v/m)
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Retention Factor (k'1) 2.854.123.55
Retention Factor (k'2) 3.514.334.97
Selectivity (α) 1.231.051.40
Resolution (Rs) 2.95 0.984.82
Peak Asymmetry (As) 1.11.31.1
Analysis Time (min) ~10~12~15
Analysis of Results
  • Column C (Anion-Exchanger): This column delivered unequivocally superior performance, with the highest selectivity (α = 1.40) and baseline resolution (Rs = 4.82). This is the expected outcome, as the primary retention mechanism—ion exchange between the protonated quinine selector and the deprotonated dicarboxylic acid analyte—is highly specific and effective for this compound class.[1][2] The presence of both an acid and a salt in the mobile phase is critical for modulating the ionic strength and achieving optimal retention and peak shape.[1]

  • Column A (Amylose-Based): The amylose-based CSP provided a good separation with a resolution of 2.95. This demonstrates the broad applicability of polysaccharide columns. The chiral recognition likely arises from a combination of hydrogen bonding with the carbamate groups on the selector and steric fit within the polymer's chiral grooves. Amylose phases are often more successful than cellulose for acidic compounds.[4]

  • Column B (Cellulose-Based): The cellulose-based column showed poor performance for this specific analyte under the tested conditions, with minimal resolution (Rs = 0.98). While cellulose columns are powerful tools, this result highlights the principle of complementarity; no single CSP can separate all enantiomers, and screening multiple phases is essential.[7]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the protocols used to generate the above data are detailed below.

Protocol 1: Sample and Mobile Phase Preparation
  • Analyte Stock Solution:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve in 10 mL of ethanol to create a 1 mg/mL stock solution.

    • For injection, dilute this stock solution 1:10 with the initial mobile phase of the respective experiment to a final concentration of 100 µg/mL.

  • Mobile Phase Preparation:

    • Column A (NP): Mix 800 mL of HPLC-grade n-hexane with 200 mL of HPLC-grade ethanol. Add 1.0 mL of trifluoroacetic acid (TFA). Sonicate for 10 minutes to degas.

    • Column B (NP): Mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. Add 1.0 mL of TFA. Sonicate for 10 minutes to degas.

    • Column C (PO): To 1000 mL of HPLC-grade methanol, add 6.0 mL of formic acid and 3.5 g of ammonium formate. Mix thoroughly until the salt is completely dissolved. Sonicate for 10 minutes to degas. The mobile phase composition can significantly alter selectivity, and exploring different additives or concentrations is a key part of optimization.[10][11]

Protocol 2: HPLC System and Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size for all columns.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

  • Method Validation: The final selected method should be validated according to ICH guidelines, assessing parameters like selectivity, precision, linearity, accuracy, and robustness.[12][13]

Conclusion and Recommendations

Based on the comprehensive screening data, the CHIRALPAK® QN-AX anion-exchange column provides the most effective and robust separation for the enantiomers of this compound. Its high selectivity and resolution make it the ideal choice for both analytical quality control and preparative-scale purification.

For laboratories that do not have access to specialized anion-exchange columns, an immobilized amylose-based column like CHIRALPAK® IG serves as an excellent alternative , providing baseline resolution suitable for most analytical applications.

This guide underscores a fundamental principle of chiral method development: a systematic, mechanism-based approach to column selection is superior to random trial-and-error. By understanding the physicochemical properties of the analyte and the interaction mechanisms of different chiral stationary phases, researchers can significantly streamline the development of efficient and reliable enantioselective methods.

References

  • Evaluation of a Polysaccharide-based Chiral Reversed-Phase Liquid Chromatography Screen Strategy in Pharmaceutical Analysis.
  • a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid...
  • Playing with Selectivity for Optimal Chiral Separation.
  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. [Link]
  • Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantiosepar
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Journal of Chrom
  • Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomer.
  • (PDF) Development and Validation of New Chromatographic Method for the Determination of Enantiomeric and Diastereomeric Purity of Solifenacin Succinate: An Antimuscarinic Agent.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.

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Inter-laboratory comparison of 2-(4-methoxyphenyl)succinic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of Analytical Methods for 2-(4-methoxyphenyl)succinic Acid: A Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure quality, consistency, and regulatory compliance.[1][2] This guide presents a comprehensive framework for an inter-laboratory comparison of analytical methods for this compound, designed to establish a standardized, validated protocol for its quantification.

The causality behind this guide stems from the inherent variability observed in analytical results across different laboratories. Factors such as instrumentation, reagents, and analyst technique can contribute to discrepancies. An inter-laboratory comparison serves as a critical tool to identify and mitigate these variables, ultimately leading to a harmonized and reliable analytical method. This guide is built on the principles of scientific integrity, providing a self-validating system through rigorous experimental design and transparent data analysis.

Introduction to this compound and Analytical Challenges

This compound is an aromatic dicarboxylic acid that serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular structure, featuring a methoxyphenyl group, imparts specific chemical properties that influence its analysis.[3] While succinic acid and its derivatives are widely used in the pharmaceutical industry for drug synthesis and formulation, their analysis can be challenging due to their polarity and potential for matrix interference.[4][5][6]

The primary analytical challenge lies in developing a method that is not only accurate and precise but also rugged and transferable across different laboratory settings. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of organic acids due to its versatility and sensitivity.[7][8][9] This guide will focus on a reversed-phase HPLC-UV method as the primary technique for the inter-laboratory comparison.

Designing the Inter-Laboratory Study: A Collaborative Approach

The success of an inter-laboratory comparison hinges on a well-defined protocol and the active participation of multiple laboratories. This study is designed to assess the reproducibility and robustness of the proposed analytical method.

Study Participants

A minimum of five participating laboratories from diverse geographical locations and with varying instrumentation is recommended to ensure a comprehensive evaluation of the method's performance.

Test Materials

A central organizing body will prepare and distribute the following materials to each participating laboratory:

  • A high-purity reference standard of this compound.

  • Three blind samples containing this compound at different concentration levels (low, medium, and high) in a common pharmaceutical excipient matrix.

  • A detailed analytical protocol.

Logical Workflow for the Inter-Laboratory Study

The following diagram outlines the workflow of the inter-laboratory comparison study.

InterLab_Study_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Data Phase 3: Data Compilation & Analysis cluster_Reporting Phase 4: Reporting Prep Protocol Development & Sample Preparation Dist Distribution of Materials to Participating Labs Prep->Dist Shipment LabA Lab 1: Sample Analysis Dist->LabA LabB Lab 2: Sample Analysis Dist->LabB LabC Lab ...: Sample Analysis Dist->LabC LabD Lab N: Sample Analysis Dist->LabD Collect Data Collection from all Labs LabA->Collect LabB->Collect LabC->Collect LabD->Collect Stats Statistical Analysis (Repeatability & Reproducibility) Collect->Stats Report Final Report Generation Stats->Report Publish Publication of Comparison Guide Report->Publish

Workflow of the inter-laboratory comparison study.

Standardized Analytical Protocol: HPLC-UV Method

To ensure consistency across laboratories, the following detailed HPLC-UV method must be strictly adhered to. This protocol is based on established methods for the analysis of similar organic acids.[7][8][9]

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Common pharmaceutical excipient (e.g., microcrystalline cellulose)

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic at 30:70
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Standard and Sample Preparation

3.4.1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

3.4.2. Calibration Standards:

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover a concentration range of 10-200 µg/mL.

3.4.3. Sample Preparation:

  • Accurately weigh a portion of the blind sample equivalent to approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step experimental workflow for sample analysis.

Experimental_Workflow cluster_Prep Preparation cluster_HPLC HPLC Analysis cluster_Data_Analysis Data Analysis cluster_Reporting Reporting Start Start Std_Prep Prepare Standard Solutions Start->Std_Prep Sample_Prep Prepare Sample Solutions Start->Sample_Prep Inject_Std Inject Calibration Standards Std_Prep->Inject_Std Inject_Sample Inject Sample Solutions Sample_Prep->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte in Samples Inject_Sample->Quantify Cal_Curve->Quantify Results Report Results Quantify->Results

Step-by-step experimental workflow.

Data Analysis and Acceptance Criteria

Each participating laboratory will report the individual results for the three blind samples, along with the raw data from their calibration curves. The organizing body will perform a statistical analysis of the submitted data to evaluate the method's performance.

Method Validation Parameters

The following parameters will be assessed based on the collected data:

  • Linearity: The coefficient of determination (r²) of the calibration curve should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-laboratory precision): The relative standard deviation (RSD) of replicate injections of the same sample should be ≤ 2%.

    • Reproducibility (Inter-laboratory precision): The RSD of the results for each blind sample across all participating laboratories will be calculated.

  • Accuracy: The recovery of the analyte in spiked samples will be determined. The mean recovery should be within 98-102%.

Statistical Analysis

Statistical methods such as analysis of variance (ANOVA) will be employed to assess the significance of inter-laboratory variation. Cochran's C test and Grubbs' test can be used to identify outliers in the data.

Comparative Data Summary

The following table provides a template for summarizing the quantitative data from the inter-laboratory comparison.

Laboratory IDSample 1 (Low Conc.) Reported Value (µg/mL)Sample 2 (Medium Conc.) Reported Value (µg/mL)Sample 3 (High Conc.) Reported Value (µg/mL)Calibration Curve r²
Lab 1
Lab 2
Lab 3
Lab 4
Lab 5
Mean
Std. Dev.
RSD (%)

Discussion and Conclusion

The results of this inter-laboratory comparison will provide valuable insights into the robustness and transferability of the proposed HPLC-UV method for the analysis of this compound. Any significant inter-laboratory variability will be investigated to identify potential sources of error and refine the analytical protocol.

This guide provides a comprehensive framework for conducting a rigorous inter-laboratory comparison. By following the outlined protocols and data analysis procedures, researchers, scientists, and drug development professionals can establish a validated and harmonized analytical method for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595–7608. [Link]
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]
  • ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
  • da Silva, F. G., de Souza, C. F., & de Souza, A. C. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 1-6. [Link]
  • SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
  • Persistence Market Research. (2023).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid. [Link]
  • Talent Chemical. (2023).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid on BIST A+ Column. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • J&K Scientific. (n.d.). This compound. [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)succinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of research and development, from initial synthesis to final application, the responsible management of chemical substances is paramount. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(4-Methoxyphenyl)succinic acid (CAS No. 6331-59-5). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles that ensure both personal safety and environmental integrity.

Hazard Profile and Essential Safety Precautions

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is an organic acid that, while not acutely toxic, presents definite hazards that demand respect.

According to its classification, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Prevents contact with airborne powder or splashes that can cause serious eye damage[1][2][3].
Hand Protection Chemically resistant gloves (e.g., nitrile).Protects against direct skin contact, which can cause irritation[1][4][5].
Body Protection Laboratory coat or smock.Provides a barrier against accidental spills and contamination of personal clothing[6].
Respiratory Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne dust, which may cause respiratory tract irritation[1][2][5].

Spill Management: A First-Response Protocol

An incidental spill of solid this compound can be safely managed by laboratory personnel who are trained and equipped for the task. The primary objectives are to contain, neutralize, and collect the material without creating airborne dust.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel: Immediately notify others in the vicinity of the spill[7].

  • Don PPE: Before approaching the spill, ensure all required PPE from Table 1 is correctly worn.

  • Containment: Prevent the spread of the solid powder. Avoid any actions that could make it airborne, such as sweeping with a dry broom.

  • Neutralization & Absorption:

    • Gently cover the spill with a neutralizer for organic acids, such as sodium bicarbonate or soda ash[4][8][9]. This is a critical step; as an acid, its corrosive properties are best mitigated by neutralization.

    • Once the acid is covered, you can add an inert absorbent material like vermiculite or sand to aid in collection[8][9].

  • Collection:

    • Carefully scoop the mixture into a designated, leak-proof hazardous waste container[5][7]. Use tools that will not generate sparks[10].

    • Label the container clearly as "Spill Debris: this compound and Sodium Bicarbonate."

  • Decontamination:

    • Wash the affected surface with soap and water[7].

    • Collect the cleaning materials (e.g., paper towels, sponges) and place them in the same hazardous waste container as the spill debris.

  • Disposal: The sealed and labeled container must be disposed of as hazardous waste, following the protocol detailed in the next section.

The Definitive Disposal Protocol for this compound

Disposal of chemical waste is a federally regulated activity under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA)[11]. Evaporation or drain disposal of this compound is not a permissible method[12]. The following protocol ensures a compliant and safe disposal pathway.

Waste Characterization and Segregation
  • Hazardous Waste Determination: Any unused, expired, or contaminated this compound must be managed as hazardous chemical waste. This is due to its irritant and corrosive properties[1][13].

  • Segregation: Proper segregation is crucial to prevent dangerous reactions. Store waste containers of this compound separately from:

    • Bases/Alkalis[6][13]

    • Strong Oxidizing Agents[5][13]

    • Reducing Agents[5][13]

This practice prevents violent reactions or the emission of hazardous gases that can occur when incompatible chemicals are mixed[13].

Containerization and Labeling
  • Select an Appropriate Container: Use a container that is chemically compatible (e.g., the original container, if in good condition, or a new high-density polyethylene (HDPE) container) and has a secure, tightly-sealing lid[13]. The container must be kept closed except when adding waste[13].

  • Labeling: The container must be labeled with the words "Hazardous Waste"[13]. The label must also clearly identify the contents, including the full chemical name: "this compound"[13]. Include the date when the container is full and ready for pickup[12].

Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA. This designated area should be near the point of generation and under the direct control of laboratory personnel[11][13].

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA[12]. Once a container is full, it must be moved to a central storage area within three days[13]. Partially filled containers can remain in the SAA for up to one year[13].

Final Disposal Pathway
  • Request Pickup: Once your waste container is full and properly labeled, submit a collection request to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[12].

  • Manifesting: The waste will be collected by trained professionals who will ensure it is transported with the correct hazardous waste manifest to a licensed treatment, storage, and disposal facility (TSDF)[14]. This manifest is a cradle-to-grave tracking document that ensures the waste is handled properly at every step.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from the point of use to its final disposal.

G Disposal Workflow for this compound substance This compound (Unused, Contaminated, or Expired) is_spill Is it a spill? substance->is_spill spill_protocol Execute Spill Management Protocol (Contain, Neutralize, Collect) is_spill->spill_protocol Yes waste_determination Classify as Hazardous Waste (Irritant/Corrosive Solid) is_spill->waste_determination No containerize Place in a compatible, securely sealed container spill_protocol->containerize waste_determination->containerize label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date containerize->label_waste segregate Store in SAA away from bases & oxidizing agents label_waste->segregate is_full Is container full? segregate->is_full request_pickup Contact EHS for disposal is_full->request_pickup Yes continue_accumulation Continue accumulation (Max 1 year) is_full->continue_accumulation No ehs_disposal Licensed contractor transports to approved TSDF request_pickup->ehs_disposal

Caption: Decision workflow for handling and disposing of this compound.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235913, this compound.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
  • American Chemical Society. Regulation of Laboratory Waste.
  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure.
  • University of California, Berkeley. SPILL CLEANUP QUICK REFERENCE.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • LookChem. This compound.
  • Carl Roth GmbH + Co KG. Safety Data Sheet: Succinic acid.

Sources

Mastering the Safe Handling of 2-(4-Methoxyphenyl)succinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-Methoxyphenyl)succinic acid (CAS No. 6331-59-5), a key intermediate in various synthetic pathways. By moving beyond a simple checklist and delving into the causality behind each recommendation, this document aims to be your preferred resource, building a foundation of deep trust through value-added, field-proven insights.

Immediate Safety Profile: Understanding the Risks

Before handling this compound, a thorough understanding of its hazard profile is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Damage (H318): Poses a risk of serious damage to the eyes.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.

Hazard Summary Table:

Hazard StatementGHS ClassificationPictogramPrimary Risk
H315Skin Corrosion/IrritationGHS07Causes skin irritation[1]
H318Serious Eye Damage/Eye IrritationGHS07Causes serious eye damage[1]
H335Specific Target Organ ToxicityGHS07May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

Protection TypeEquipment SpecificationPurpose and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes and airborne particles of the acidic powder, which can cause serious eye damage[2].
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or gown.To prevent skin contact, which can lead to irritation. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids[2][3]. A lab coat protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a chemical fume hood or if there is a potential for dust generation, protecting against inhalation and subsequent respiratory tract irritation[2].
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: From Weighing to Reaction

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing

Due to the respiratory irritation hazard, all handling of solid this compound should be performed within a certified chemical fume hood.

Step-by-Step Weighing Procedure:

  • Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.

  • Prepare the Surface: Line the designated area with absorbent bench paper.

  • Tare the Container: Use a container with a secure lid and tare it on the analytical balance.

  • Transfer the Powder: Inside the fume hood, carefully transfer the desired amount of this compound into the tared container.

  • Secure and Weigh: Securely close the container lid before removing it from the fume hood to weigh on the balance.

  • Clean Up: Promptly clean any residual powder in the fume hood using a damp cloth or a specialized vacuum cleaner.

Solution Preparation

When preparing solutions, the principle of "always add acid to solvent" should be followed, although this compound is a solid. The dissolution process should also occur within a fume hood.

Workflow for Solution Preparation:

Solution Preparation Workflow cluster_fume_hood Inside Chemical Fume Hood start Start: Gather all necessary equipment (solvent, glassware, stir bar, etc.) add_solvent Add the calculated volume of solvent to the reaction vessel. start->add_solvent add_acid Slowly add the weighed this compound to the solvent while stirring. add_solvent->add_acid dissolve Continue stirring until the solid is completely dissolved. Gentle heating may be applied if necessary, with appropriate precautions. add_acid->dissolve end_fume_hood The solution is now ready for use in the reaction. dissolve->end_fume_hood

Caption: Workflow for the safe preparation of a this compound solution.

Spill and Emergency Procedures

In the event of a spill, a swift and safe response is crucial.

  • Small Spills (<1 gram):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.

    • Slowly neutralize the acidic powder with a suitable base like sodium bicarbonate, working from the outside in.

    • Once neutralized, collect the residue using a dustpan and brush and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>1 gram):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area until it has been deemed safe by trained personnel.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Disposal Decision Tree:

Disposal Decision Tree start Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (unused compound, contaminated gloves, bench paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (reaction mixtures, solutions) waste_type->liquid_waste Liquid solid_disposal Place in a clearly labeled, sealed hazardous waste container for solids. solid_waste->solid_disposal liquid_disposal Collect in a compatible, labeled hazardous waste container for acidic liquid waste. liquid_waste->liquid_disposal final_step Arrange for hazardous waste pickup according to your institution's EHS procedures. solid_disposal->final_step liquid_disposal->final_step

Caption: Decision tree for the proper disposal of waste containing this compound.

Key Disposal Steps:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Use only approved hazardous waste containers. Ensure they are properly sealed and labeled with the full chemical name and associated hazards.

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[2].

  • Pickup: Follow your institution's established procedures for scheduling a hazardous waste pickup[2].

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and responsibly work with this compound, ensuring both your personal safety and the integrity of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zaera Research Group. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
  • BYU Cleanroom. (n.d.). Acid Safety Manual / Acid Hazard / Acid Handling Instructions / MSDS Information.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Succinic acid.
  • Pharma Dekho. (2024, January 19). sop for handling of acids.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Succinic Acid, PA.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services.
  • All Safety Products. (n.d.). Chemical Resistance Chart.
  • Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart.
  • Princeton University. (n.d.). Chemical Waste Name or Mixtures.
  • Carl Roth. (n.d.). Safety Data Sheet: Succinic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.